Coronaridine
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C21H26N2O2 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
methyl (1S,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
InChI |
InChI=1S/C21H26N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,13-14,19,22H,3,8-12H2,1-2H3/t13-,14-,19-,21+/m0/s1 |
Clave InChI |
NVVDQMVGALBDGE-KSWFMABOSA-N |
SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
SMILES isomérico |
CC[C@H]1C[C@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
SMILES canónico |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Origen del producto |
United States |
Foundational & Exploratory
The Coronaridine Biosynthesis Pathway in Tabernanthe iboga: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of coronaridine, a key monoterpenoid indole alkaloid (MIA) found in Tabernanthe iboga. This compound serves as a crucial precursor to the anti-addictive compound ibogaine. This document details the enzymatic steps, key intermediates, and relevant experimental protocols for studying this pathway.
Overview of the this compound Biosynthetic Pathway
The biosynthesis of this compound in Tabernanthe iboga is a complex process that begins with primary metabolites and proceeds through a series of enzymatic reactions to form the characteristic iboga alkaloid scaffold. The pathway originates from the precursors tryptophan, derived from the shikimate pathway, and geranyl diphosphate. These molecules are condensed to form strictosidine, the universal precursor to all MIAs.
Subsequent enzymatic transformations lead to the formation of the highly reactive intermediate, dehydrosecodine. A key step in the formation of the iboga scaffold is the cyclization of dehydrosecodine, catalyzed by this compound synthase (CorS), which ultimately yields (-)-coronaridine. This process is distinct from the biosynthesis of other related alkaloids and involves a unique enzymatic mechanism. Following its synthesis, this compound can be further metabolized to produce other important iboga alkaloids, such as ibogaine, through hydroxylation and methylation steps.
Key Enzymes and Intermediates
The biosynthesis of this compound involves several key enzymes that catalyze specific transformations. The table below summarizes these enzymes and their roles in the pathway.
| Enzyme | Abbreviation | Function |
| Strictosidine Synthase | STR | Catalyzes the Pictet-Spengler reaction between tryptamine and secologanin to form strictosidine. |
| Strictosidine β-D-Glucosidase | SGD | Deglycosylates strictosidine to form a reactive aglycone. |
| Geissoschizine Synthase | GS | Reduces the strictosidine aglycone to form geissoschizine. |
| Precondylocarpine Acetate Synthase | PAS | Oxidizes stemmadenine acetate to precondylocarpine acetate. |
| Dihydroprecondylocarpine Acetate Synthase | DPAS | Reduces precondylocarpine acetate to dihydroprecondylocarpine acetate, which spontaneously forms dehydrosecodine. |
| This compound Synthase | CorS | Catalyzes the cyclization of dehydrosecodine to form the iboga alkaloid scaffold of (-)-coronaridine. |
| Ibogamine-10-hydroxylase | I10H | Hydroxylates this compound at the 10-position. |
| Noribogaine-10-O-methyltransferase | N10OMT | Methylates the 10-hydroxyl group to form voacangine, a precursor to ibogaine. |
Quantitative Data
While detailed kinetic parameters for every enzyme in the this compound pathway from T. iboga are not extensively published in a consolidated format, the following table presents available quantitative information to provide a basis for experimental design.
| Parameter | Value | Enzyme | Organism/System | Reference |
| Substrate Concentration (Precondylocarpine Acetate) | 50 µM | TiDPAS2 and TiCorS | In vitro enzyme assay | [Farrow et al., 2019, as cited in 9] |
| Enzyme Concentration (TiDPAS2) | 1 µM | TiDPAS2 | In vitro enzyme assay | [Farrow et al., 2019, as cited in 9] |
| Enzyme Concentration (TiCorS) | 5 µM | TiCorS | In vitro enzyme assay | [Farrow et al., 2019, as cited in 9] |
| Cofactor (NADPH) | 8 equivalents | TiDPAS2 | In vitro enzyme assay | [Farrow et al., 2019, as cited in 9] |
| This compound Content in C. roseus leaves (25°C) | 30 mg g⁻¹ F.W. | Not Applicable | Catharanthus roseus | [Analysis and characteristics of this compound, an alkaloid found in Catharanthus roseus - NIH] |
| This compound Content in C. roseus leaves (35°C) | 320 mg g⁻¹ F.W. | Not Applicable | Catharanthus roseus | [Analysis and characteristics of this compound, an alkaloid found in Catharanthus roseus - NIH] |
Signaling Pathways and Experimental Workflows
Biosynthesis Pathway of this compound
The following diagram illustrates the core biosynthetic pathway leading to the formation of (-)-coronaridine in Tabernanthe iboga.
Coronaridine's Interaction with Opioid Receptors: A Technical Whitepaper
For: Researchers, Scientists, and Drug Development Professionals
Project: An In-depth Technical Guide on the Core Mechanism of Action of Coronaridine on Opioid Receptors
This technical guide delves into the current scientific understanding of this compound's mechanism of action at opioid receptors. While this compound, an iboga alkaloid, and its synthetic derivatives have been investigated for their potential in treating addiction and other neurological disorders, their interaction with the opioid system is complex and not fully elucidated. This document summarizes the available quantitative data, details relevant experimental protocols for characterization, and visualizes the canonical signaling pathways involved in opioid receptor function.
Quantitative Data Summary
The direct interaction of this compound with mu (µ), delta (δ), and kappa (κ) opioid receptors has not been extensively quantified in publicly available literature. Much of the research has focused on related iboga alkaloids, such as ibogaine and the synthetic derivative 18-methoxythis compound (18-MC). The available data for these related compounds suggest a modest and varied interaction profile with opioid receptors.
| Compound | Receptor | Assay Type | Value | Unit | Reference |
| This compound | κ-opioid | Interaction Suggested | - | - | |
| Ibogaine | µ-opioid | Radioligand Binding (Kᵢ) | ~130 | nM | |
| µ-opioid | Radioligand Binding (Kᵢ) | 4 | µM | ||
| κ-opioid | Radioligand Binding (Kᵢ) | 2 | µM | ||
| µ-opioid, δ-opioid | Radioligand Binding (Kᵢ) | >100 | µM | ||
| 18-Methoxythis compound | µ-opioid | Functional Antagonism (Kₑ) | ~13 | µM |
Note: The data for this compound itself is limited, highlighting a gap in the current research landscape. The presented values for related compounds offer a preliminary indication of the potential interaction profile of this class of molecules.
Experimental Protocols
To thoroughly characterize the mechanism of action of this compound at opioid receptors, a series of standard in vitro pharmacological assays are required. These include radioligand binding assays to determine binding affinity, and functional assays such as GTPγS binding and cAMP accumulation assays to assess functional activity (agonism, antagonism, or inverse agonism).
Radioligand Binding Assay
This assay is designed to determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human µ, δ, or κ opioid receptors (e.g., CHO or HEK293 cells).
-
Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69,593 (for κ).
-
Test compound: this compound at various concentrations.
-
Non-specific binding control: Naloxone or another suitable opioid antagonist at a high concentration.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Thaw the cell membrane preparations on ice and resuspend in assay buffer. Protein concentration should be determined (e.g., via BCA assay).
-
In a 96-well plate, add the following in order: assay buffer, test compound (this compound) at various concentrations, and radioligand at a concentration near its Kₔ.
-
For determining non-specific binding, a separate set of wells will contain the radioligand and a saturating concentration of a non-radiolabeled antagonist.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: The IC₅₀ value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant.
DOT script for Radioligand Binding Assay Workflow.
Caption: Workflow for determining this compound's binding affinity.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the opioid receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
Objective: To determine if this compound acts as an agonist, partial agonist, or antagonist at opioid receptors by measuring G-protein activation.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (radiolabeled GTP analog).
-
GDP (to ensure G-proteins are in their inactive state).
-
Test compound: this compound at various concentrations.
-
Standard agonist (e.g., DAMGO for µ-opioid) for positive control and antagonist studies.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Glass fiber filters, scintillation cocktail, and scintillation counter.
Procedure:
-
Agonist Mode: a. Thaw and resuspend cell membranes in assay buffer. b. In a 96-well plate, add assay buffer, GDP, [³⁵S]GTPγS, and varying concentrations of this compound. c. Initiate the reaction by adding the membrane preparation. d. Incubate at 30°C for 60 minutes. e. Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer. f. Quantify the bound [³⁵S]GTPγS via scintillation counting. g. Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of this compound to generate a dose-response curve. Calculate the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect relative to a standard full agonist).
-
Antagonist Mode: a. Follow the same procedure as the agonist mode, but in the presence of a fixed concentration of a standard agonist (e.g., DAMGO at its EC₈₀). b. Incubate with varying concentrations of this compound. c. Data Analysis: A decrease in the agonist-stimulated [³⁵S]GTPγS binding indicates antagonist activity. The IC₅₀ can be determined, and the Schild equation can be used to calculate the Kₑ (equilibrium dissociation constant for the antagonist).
DOT script for GTPγS Binding Assay Workflow.
Caption: Workflow for assessing this compound's functional activity.
cAMP Accumulation Assay
Opioid receptors are typically Gᵢ/Gₒ-coupled, meaning their activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This assay measures this downstream effect.
Objective: To determine the effect of this compound on adenylyl cyclase activity via opioid receptor activation.
Materials:
-
Whole cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).
-
Test compound: this compound at various concentrations.
-
Standard agonist (e.g., DAMGO).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or radioligand binding-based).
Procedure:
-
Agonist Mode: a. Plate cells in a 96-well plate and allow them to adhere. b. Pre-treat cells with a PDE inhibitor. c. Add varying concentrations of this compound. d. Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. e. Incubate for a defined period (e.g., 15-30 minutes). f. Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit. g. Data Analysis: An agonist will inhibit the forskolin-stimulated cAMP accumulation. Plot the percentage inhibition against the concentration of this compound to determine the IC₅₀.
-
Antagonist Mode: a. Follow the same procedure, but co-incubate varying concentrations of this compound with a fixed concentration of a standard agonist. b. Data Analysis: An antagonist will reverse the agonist-induced inhibition of cAMP accumulation. The Kₑ can be calculated from the shift in the agonist's dose-response curve.
Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G-proteins. Upon activation by an agonist, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. These subunits then modulate various downstream effector systems.
G-Protein Signaling Cascade
The "classical" signaling pathway for opioid receptors involves the modulation of adenylyl cyclase and ion channels.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. This reduction in cAMP levels decreases the activity of Protein Kinase A (PKA).
-
Modulation of Ion Channels:
-
The Gβγ subunit can directly bind to and activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability.
-
The Gβγ subunit can also inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.
-
DOT script for G-Protein Signaling Pathway.
Investigating Coronaridine as an Acetylcholinesterase Inhibitor: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Coronaridine is an iboga-type indole alkaloid predominantly isolated from plants of the Tabernaemontana genus. While extensively studied for its effects on nicotinic acetylcholine receptors and its potential in addiction therapy, its role as a direct acetylcholinesterase (AChE) inhibitor is not well-established in peer-reviewed literature. Scientific investigations have more frequently focused on the anticholinesterase properties of crude extracts and fractions from Tabernaemontana species, which contain a complex mixture of alkaloids, including this compound and its derivatives. This guide provides a comprehensive overview of the existing, albeit limited, evidence and the experimental methodologies relevant to assessing the acetylcholinesterase inhibitory potential of this compound and related compounds.
Quantitative Data on Acetylcholinesterase Inhibition
Direct quantitative data, such as IC50 values for isolated this compound acting on acetylcholinesterase, is scarce in publicly accessible research. However, studies on extracts from plants known to contain this compound provide some context for the potential, or lack thereof, of this class of compounds as AChE inhibitors. The following table summarizes the reported AChE inhibitory activities of extracts from various Tabernaemontana species. It is crucial to note that these values reflect the combined effect of all constituents in the extracts and not the activity of this compound alone.
| Plant Species | Plant Part | Extract/Fraction Type | Reported IC50 or % Inhibition |
| Tabernaemontana divaricata | Roots | Methanolic Extract | >90% inhibition at 0.1 mg/mL |
| Tabernaemontana catharinensis | Not Specified | Ethanolic Extract | IC50 = 261.55 µg/mL[1] |
| Tabernaemontana catharinensis | Not Specified | Fraction C5 | IC50 = 2.50 µg/mL[1] |
| Tabernaemontana catharinensis | Not Specified | Fraction C6 | IC50 = 2.10 µg/mL[1] |
One study noted that this compound-hydroxyindolenine, a derivative, exhibited low inhibitory activity against acetylcholinesterase.[1] This suggests that structural modifications of the this compound scaffold may be necessary for potent AChE inhibition.
Experimental Protocols
The most widely accepted method for determining acetylcholinesterase inhibitory activity in vitro is the spectrophotometric method developed by Ellman et al. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored anion.
Detailed Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Donepezil or Galantamine)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
AChE solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well is typically around 0.1 U/mL.
-
ATCI solution: Prepare a stock solution of ATCI (e.g., 14 mM) in phosphate buffer.
-
DTNB solution: Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.
-
Test compound solutions: Prepare a series of dilutions of the test compound in the appropriate solvent.
3. Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of the test compound solution (or solvent for the control)
-
10 µL of AChE solution (1 U/mL)
-
-
Mix and incubate the plate at 25°C for 10 minutes.
-
After incubation, add 10 µL of 10 mM DTNB to each well.
-
Initiate the reaction by adding 10 µL of 14 mM ATCI to each well.
-
Immediately shake the plate for 1 minute.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.
Visualizations
Experimental Workflow for Acetylcholinesterase Inhibition Assay
Caption: Workflow of the Ellman's method for AChE inhibition.
Cholinergic Synaptic Transmission and Inhibition
Caption: Cholinergic synapse and AChE inhibition mechanism.
Conclusion
The current body of scientific literature does not strongly support the classification of this compound as a potent and direct acetylcholinesterase inhibitor. The anticholinesterase activity observed in extracts of Tabernaemontana species is likely due to a synergistic effect of multiple alkaloids or the presence of other, more active compounds. Further research, employing standardized methodologies such as the Ellman's assay, is required to isolate this compound and its derivatives to definitively determine their individual IC50 values and mechanism of action on acetylcholinesterase. Such studies would be invaluable in clarifying the pharmacological profile of this intriguing class of natural products and their potential, if any, in the therapeutic landscape of cholinergic system disorders.
References
The Multifaceted CNS Profile of Coronaridine: A Technical Guide for Researchers
An In-depth Examination of the Neuropharmacological Effects, Mechanisms of Action, and Therapeutic Potential of the Iboga Alkaloid Coronaridine and its Congeners.
Introduction
This compound, a principal alkaloid of the iboga plant, and its synthetic derivatives have emerged as significant compounds of interest within the neuroscience and drug development communities. Historically associated with traditional medicine, these agents are now the subject of rigorous scientific investigation for their complex interactions with the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of this compound's effects, with a focus on its molecular targets, influence on key neurotransmitter systems, and its potential as a therapeutic agent for addiction and other neurological disorders. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and the intricate signaling pathways involved.
Quantitative Analysis of this compound's CNS Activity
The following table summarizes the quantitative data on the binding affinities and functional potencies of this compound and its key congeners at various CNS targets. This data provides a comparative overview of their pharmacological profiles.
| Compound | Target | Assay Type | Species/System | Potency (IC50/Ki in µM) | Reference |
| This compound Congeners | |||||
| (-)-Ibogamine | hα3β4 nAChR | Ca2+ Influx | Human | 0.62 ± 0.23 | [1] |
| (+)-Catharanthine | hα3β4 nAChR | Ca2+ Influx | Human | 0.68 ± 0.10 | [1] |
| (-)-Ibogaine | hα3β4 nAChR | Ca2+ Influx | Human | 0.95 ± 0.10 | [1] |
| (±)-18-Methoxythis compound (18-MC) | hα3β4 nAChR | Ca2+ Influx | Human | 1.47 ± 0.21 | [1] |
| (-)-Voacangine | hα3β4 nAChR | Ca2+ Influx | Human | 2.28 ± 0.33 | [1] |
| (±)-18-Methylaminothis compound | hα3β4 nAChR | Ca2+ Influx | Human | 2.62 ± 0.57 | [1] |
| (±)-18-Hydroxythis compound | hα3β4 nAChR | Ca2+ Influx | Human | 2.81 ± 0.54 | [1] |
| (-)-Noribogaine | hα3β4 nAChR | Ca2+ Influx | Human | 6.82 ± 0.78 | [1] |
| (+)-Catharanthine | MHb (VI) Neurons | Patch-Clamp | Mouse | 27 ± 4 | [2] |
| (±)-18-Methoxythis compound (18-MC) | MHb (VI) Neurons | Patch-Clamp | Mouse | 28 ± 6 | [2] |
| This compound | |||||
| This compound | TCF/β-catenin | Inhibitory Activity | SW480 cells | 5.8 | [3][4][5] |
| Voacangine | |||||
| Voacangine | TCF/β-catenin | Inhibitory Activity | SW480 cells | 11.5 | [3][4][5] |
| Isovoacangine | |||||
| Isovoacangine | TCF/β-catenin | Inhibitory Activity | SW480 cells | 6.0 | [3][4][5] |
| This compound hydroxyindolenine | |||||
| This compound hydroxyindolenine | TCF/β-catenin | Inhibitory Activity | SW480 cells | 7.3 | [3][4][5] |
Key Mechanisms of Action and Signaling Pathways
This compound and its analogs exert their effects on the CNS through a variety of molecular targets, leading to complex downstream signaling cascades. The primary mechanisms identified to date include antagonism of nicotinic acetylcholine receptors (nAChRs), modulation of GABA-A receptors, and interaction with the mesolimbic dopamine system.
Nicotinic Acetylcholine Receptor (nAChR) Antagonism
A significant body of evidence points to the noncompetitive antagonism of nAChRs as a core mechanism of action for this compound congeners.[2] These compounds show a degree of selectivity for different nAChR subtypes, with a notable inhibitory effect on α3β4 nAChRs.[1][2][6] This antagonism is believed to underlie the anti-addictive properties of these compounds, particularly in reducing self-administration of drugs like nicotine, morphine, cocaine, and methamphetamine.[7][8] The inhibitory action on α3β4 nAChRs within the habenulo-interpeduncular pathway is thought to modulate the mesolimbic dopamine system, a critical circuit in reward and addiction.[9][10][11]
GABA-A Receptor Modulation
Recent studies have revealed that this compound congeners can also potentiate GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[12] This potentiation appears to occur through a benzodiazepine-insensitive mechanism, suggesting an allosteric modulation at a novel binding site.[13][14] This activity likely contributes to the sedative and anxiolytic-like effects observed in animal models.[13][14] The ability of these compounds to enhance GABAergic inhibition presents another facet of their CNS-depressant properties and potential therapeutic applications.
Modulation of the Mesolimbic Dopamine System
The anti-addictive effects of this compound and its analogs are closely linked to their ability to modulate the mesolimbic dopamine system. By acting on nAChRs in brain regions like the medial habenula and interpeduncular nucleus, these compounds can attenuate dopamine sensitization to drugs of abuse in the nucleus accumbens.[9] Specifically, 18-MC has been shown to decrease extracellular dopamine levels in the nucleus accumbens, which is consistent with its ability to reduce morphine and cocaine self-administration.[15]
Wnt Signaling Pathway Inhibition
Intriguingly, research has also implicated this compound in the inhibition of the Wnt signaling pathway.[3][4][5] Studies have shown that this compound can decrease the expression of β-catenin mRNA, a key component of this pathway.[3][4][5] While the direct implications of this finding for the CNS effects of this compound are still under investigation, the Wnt pathway is known to play a crucial role in neurodevelopment and synaptic plasticity, suggesting a potential avenue for future research.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of this compound's CNS effects.
Calcium Influx Assays for nAChR Activity
This protocol is used to determine the inhibitory activity of this compound congeners on human nAChRs.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired human nAChR subunits (e.g., α3 and β4).
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which increases in fluorescence intensity upon binding to free calcium.
-
Compound Incubation: The cells are then pre-incubated with various concentrations of the this compound congener being tested.
-
Agonist Stimulation: A specific nAChR agonist (e.g., acetylcholine) is added to the cells to induce receptor activation and subsequent calcium influx.
-
Fluorescence Measurement: The change in fluorescence intensity is measured using a fluorescence microplate reader.
-
Data Analysis: The data is analyzed to generate dose-response curves, from which the IC50 value (the concentration of the compound that inhibits 50% of the maximal response) is calculated.
Patch-Clamp Electrophysiology for Neuronal Activity
This technique is employed to directly measure the effects of this compound congeners on the electrical activity of neurons, such as those in the medial habenula.[2]
Methodology:
-
Tissue Preparation: Brain slices containing the region of interest (e.g., the medial habenula) are prepared from mice.
-
Neuron Identification: Individual neurons within the slice are visualized using microscopy.
-
Pipette Placement: A glass micropipette with a very fine tip is carefully brought into contact with the membrane of a single neuron to form a high-resistance seal (a "gigaseal").
-
Membrane Rupture: The cell membrane under the pipette tip is ruptured to allow for whole-cell recording, where the electrical activity of the entire neuron can be measured.
-
Compound Application: The this compound congener is applied to the brain slice via the perfusion solution.
-
Data Recording and Analysis: Changes in the neuron's membrane potential and ion currents in response to the compound are recorded and analyzed to determine its excitatory or inhibitory effects.
Radioligand Binding Assays for Receptor Affinity
Radioligand binding assays are utilized to determine the binding affinity of this compound congeners for specific receptors, such as the GABA-A receptor.[12][14]
References
- 1. This compound congeners inhibit human α3β4 nicotinic acetylcholine receptors by interacting with luminal and non-luminal sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity of this compound congeners at nicotinic acetylcholine receptors and inhibitory activity on mouse medial habenula - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an iboga type alkaloid from Tabernaemontana divaricata, inhibits the Wnt signaling pathway by decreasing β-catenin mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinic antagonist - Wikipedia [en.wikipedia.org]
- 7. Anti-addictive actions of an iboga alkaloid congener: a novel mechanism for a novel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ph04.tci-thaijo.org [ph04.tci-thaijo.org]
- 10. ph04.tci-thaijo.org [ph04.tci-thaijo.org]
- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 12. This compound congeners potentiate GABAA receptors and induce sedative activity in mice in a benzodiazepine-insensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound congeners induce sedative and anxiolytic-like activity in naïve and stressed/anxious mice by allosteric mechanisms involving increased GABAA receptor affinity for GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. 18-Methoxythis compound, a non-toxic iboga alkaloid congener: effects on morphine and cocaine self-administration and on mesolimbic dopamine release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Coronaridine's Interaction with Voltage-Gated Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voltage-gated sodium channels (VGSCs) are critical players in the initiation and propagation of action potentials in excitable cells. Their modulation presents a key target for therapeutic intervention in a variety of channelopathies. Coronaridine, an iboga alkaloid, has been investigated for its neurological effects, yet its specific interactions with VGSCs remain an area of active research. This technical guide provides a comprehensive overview of the current understanding of how compounds like this compound interact with VGSCs, details established experimental protocols for characterization, and presents a framework for future research. While direct quantitative data for this compound's activity on VGSCs is limited in the current literature, this guide leverages data from related alkaloids and outlines the methodologies required to elucidate its precise mechanism of action.
Introduction to Voltage-Gated Sodium Channels
Voltage-gated sodium channels are transmembrane proteins that form a pore through which sodium ions can pass.[1] They are composed of a large alpha subunit, which forms the pore and contains the voltage-sensing domains, and one or more smaller beta subunits that modulate channel gating and localization.[1] The alpha subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S4 segment of each domain acts as the voltage sensor, moving in response to changes in membrane potential to open or close the channel. The rapid influx of sodium ions through open VGSCs leads to the depolarization phase of the action potential.
The activity of VGSCs is characterized by three main states:
-
Resting (Closed) State: At negative resting membrane potentials, the channel is closed but available to be opened by a depolarizing stimulus.
-
Open State: Upon membrane depolarization, the channel rapidly opens, allowing sodium ion influx.
-
Inactivated State: Shortly after opening, the channel enters a non-conductive inactivated state, which is crucial for the refractory period of the action potential.
Known Interactions of Iboga Alkaloids with Ion Channels
A study on this compound congeners demonstrated their ability to inhibit α9α10 nicotinic acetylcholine receptors and voltage-gated calcium (CaV2.2) channels.[2] This suggests that the pharmacological effects of this compound may not be solely mediated by VGSCs and highlights the importance of assessing subtype selectivity.
Quantitative Data on Related Compounds
To provide a framework for the potential potency of this compound, the following table summarizes available data for the related iboga alkaloid, ibogaine. It is critical to experimentally determine these values specifically for this compound and its derivatives.
| Compound | Target | Parameter | Value (nM) | Species/Tissue | Reference |
| Ibogaine | Voltage-Gated Sodium Channel (VGSC) | Ki | 3,600 - 8,100 | Bovine/unspecified | [3] |
Note: The provided data for ibogaine should be interpreted with caution as the specific VGSC subtypes were not identified.
Experimental Protocols for Characterizing this compound-VGSC Interactions
To rigorously assess the interaction of this compound with voltage-gated sodium channels, a combination of electrophysiological and biochemical assays is essential.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold-standard technique for studying the functional effects of a compound on ion channels.[4][5] The whole-cell configuration is most commonly used to record the macroscopic currents from a whole cell.
Objective: To determine the effect of this compound on the biophysical properties of specific VGSC subtypes (e.g., NaV1.1-1.9) heterologously expressed in a cell line (e.g., HEK293 or CHO cells).
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in appropriate media and transiently or stably transfected with the cDNA encoding the desired human VGSC alpha subunit (e.g., SCN1A for NaV1.1) and any necessary beta subunits.
-
-
Electrophysiological Recording:
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
-
-
Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: To determine the effect of this compound on the peak sodium current, cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state. A series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) are then applied.
-
Steady-State Inactivation: To assess the effect on channel availability, a two-pulse protocol is used. A conditioning prepulse of varying voltages is applied for a long duration (e.g., 500 ms) followed by a test pulse to a voltage that elicits a maximal sodium current (e.g., 0 mV).
-
Recovery from Inactivation: To measure the rate at which channels recover from the inactivated state, a two-pulse protocol is used where the duration of the inter-pulse interval at a hyperpolarized potential is varied.
-
Use-Dependent Block: A train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) is applied to determine if the blocking effect of this compound is dependent on the channel's activity state.
-
-
-
Data Analysis:
-
The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to the Hill equation.
-
Changes in the voltage-dependence of activation and inactivation are quantified by fitting the data to Boltzmann functions.
-
Time constants for recovery from inactivation are determined by fitting the recovery curves to exponential functions.
-
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or channel binding site.[6][7] These assays are typically performed on membrane preparations from cells expressing the target channel.
Objective: To determine the binding affinity (Ki) of this compound for a specific VGSC subtype.
Methodology:
-
Membrane Preparation:
-
Cells expressing the target VGSC subtype are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[8]
-
-
Binding Assay:
-
Radioligand: A radiolabeled ligand known to bind to a specific site on the VGSC is used (e.g., [3H]batrachotoxin or [3H]saxitoxin).
-
Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand. The filters are then washed with ice-cold buffer.[8]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of VGSC modulation and the workflows for the key experimental protocols.
Caption: General mechanism of VGSC modulation by a small molecule like this compound.
Caption: Workflow for patch-clamp electrophysiology experiments.
Caption: Workflow for radioligand competition binding assays.
Conclusion and Future Directions
The interaction of this compound with voltage-gated sodium channels represents a promising yet underexplored area of research. While direct evidence of its activity on VGSCs is currently sparse, the methodologies outlined in this guide provide a clear path forward for its characterization. Future studies should focus on:
-
Systematic Screening: Evaluating the effect of this compound on a panel of human VGSC subtypes (NaV1.1-1.9) to determine its potency and selectivity profile.
-
State-Dependent Interactions: Investigating whether this compound preferentially binds to the resting, open, or inactivated state of the channel.
-
Molecular Docking and Mutagenesis: Using computational models and site-directed mutagenesis to identify the putative binding site of this compound on the VGSC alpha subunit.
-
In Vivo Studies: Assessing the in vivo efficacy and safety profile of this compound in animal models of diseases involving VGSC dysfunction, such as epilepsy, neuropathic pain, and cardiac arrhythmias.
By employing these rigorous experimental approaches, the scientific community can fully elucidate the therapeutic potential of this compound as a modulator of voltage-gated sodium channels.
References
- 1. Open Na+ channel blockade: multiple rest states revealed by channel interactions with disopyramide and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound congeners decrease neuropathic pain in mice and inhibit α9α10 nicotinic acetylcholine receptors and CaV2.2 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. google.com [google.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. giffordbioscience.com [giffordbioscience.com]
The Isolation of Coronaridine: A Technical Guide to its Discovery, Properties, and Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coronaridine, a prominent iboga-type indole alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities, including its potential as an anti-addictive and neuroprotective agent. This technical guide provides a comprehensive overview of the discovery and history of this compound isolation, its physicochemical properties, and detailed methodologies for its extraction and purification from natural sources. Furthermore, it elucidates the biosynthetic pathway of this compound and its mechanism of action in the context of Wnt signaling. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction and Historical Perspective
The journey to the isolation of this compound is intrinsically linked to the study of alkaloids from plants of the Apocynaceae family, particularly those of the Tabernaemontana and Tabernanthe genera. The parent compound, ibogaine, was first isolated in 1901 from the root bark of the African shrub Tabernanthe iboga.[1] For decades, this plant and its psychoactive components were primarily known for their use in traditional spiritual ceremonies in Central Africa.[1]
It was within the broader exploration of iboga alkaloids and related compounds from various plant sources that this compound, also known as 18-carbomethoxyibogamine, was identified.[2] The name "this compound" is derived from Tabernaemontana coronaria (now known as Tabernaemontana divaricata), one of the species in which it was found.[2] Early studies focused on the structural elucidation and characterization of these complex molecules, laying the groundwork for future pharmacological investigations. The discovery that analogues of ibogaine, such as this compound, possess anti-addictive properties spurred further research into their isolation and synthesis.[1]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its extraction, purification, and formulation.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₆N₂O₂ | [1] |
| Molecular Weight | 338.44 g/mol | [1] |
| Melting Point | 92-93 °C | [2] |
| Appearance | Crystalline powder | [1] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone. Limited aqueous solubility. | [1] |
| Optical Rotation | Levorotatory for the natural (-)-enantiomer | [1] |
Isolation and Purification Methodologies
The isolation of this compound from plant material typically involves a multi-step process of extraction and chromatographic purification. Methanol has been identified as a highly effective solvent for the initial extraction from the root barks of Tabernaemontana species.[3]
General Extraction Protocol: Acid-Base Extraction
A common method for enriching alkaloids from a crude plant extract is through acid-base partitioning.
Purification by Silica Gel Column Chromatography
The crude alkaloid fraction is typically subjected to column chromatography over silica gel to separate this compound from other co-extracted compounds.
Experimental Protocol:
-
Column Preparation: A glass column is packed with silica gel (e.g., 60-120 mesh) as a slurry in a non-polar solvent like hexane or petroleum ether.
-
Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with a gradient of increasing polarity. A common solvent system starts with petroleum ether and gradually increases the proportion of ethyl acetate. For example, elution may begin with 100% petroleum ether, followed by gradients of 2%, 5%, 10%, etc., of ethyl acetate in petroleum ether.
-
Fraction Collection: Eluted fractions are collected sequentially.
-
Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.
-
Final Purification: The pooled fractions containing this compound may require further purification, such as recrystallization or preparative HPLC, to obtain the pure compound.
Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining high-purity this compound, preparative HPLC is a powerful technique.
Illustrative Preparative HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water, often with a modifier like acetic acid or ammonium acetate. For example, a gradient could run from 60% to 95% methanol in water over 30 minutes.[4]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min for semi-preparative columns.
-
Detection: UV detection at a wavelength where this compound absorbs, such as 280 nm.[4]
-
Injection Volume: Dependent on the column size and concentration of the sample.
-
Fraction Collection: The peak corresponding to this compound is collected using a fraction collector.
Biosynthesis of this compound
The biosynthesis of this compound is a complex enzymatic process that begins with the precursors tryptophan and secologanin, leading to the formation of strictosidine, a key intermediate in the biosynthesis of many monoterpenoid indole alkaloids.
The enzyme this compound synthase (CorS) catalyzes the cyclization of dehydrosecodine to form the (-)-coronaridine iminium, which is then reduced by dihydroprecondylocarpine acetate synthase (DPAS) in the presence of NADPH to yield (-)-coronaridine.[5]
Signaling Pathway Involvement: Wnt Signaling
This compound has been shown to inhibit the Wnt signaling pathway.[6][7][8][9] This pathway is crucial in embryonic development and is implicated in cancer when dysregulated. The mechanism of inhibition by this compound involves the downregulation of β-catenin mRNA expression.[6][7][8][9]
In the canonical Wnt pathway, the absence of a Wnt signal leads to the degradation of β-catenin by a destruction complex. Upon Wnt binding to its receptor, this degradation is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. This compound intervenes in this pathway by reducing the levels of β-catenin mRNA, thereby leading to lower levels of the β-catenin protein and subsequent downregulation of Wnt target genes.[6][7][8][9]
Conclusion
The isolation of this compound represents a significant advancement in the field of natural product chemistry. Its unique pharmacological profile continues to drive research into its therapeutic potential. This technical guide has provided a detailed overview of the historical context of its discovery, its key physicochemical properties, and comprehensive methodologies for its isolation and purification. The elucidation of its biosynthetic pathway and its interaction with the Wnt signaling pathway offer valuable insights for future research and drug development endeavors. The protocols and data presented herein are intended to facilitate further investigation into this promising natural compound.
References
- 1. Buy this compound | 467-77-6 [smolecule.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Extraction and Conversion Studies of the Antiaddictive Alkaloids this compound, Ibogamine, Voacangine, and Ibogaine from Two Mexican Tabernaemontana Species (Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis and characteristics of this compound, an alkaloid found in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis of Cycloaddition in Biosynthesis of Iboga and Aspidosperma Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 9. This compound, an iboga type alkaloid from Tabernaemontana divaricata, inhibits the Wnt signaling pathway by decreasing β-catenin mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of Coronaridine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of the iboga alkaloid coronaridine and its clinically significant derivative, 18-methoxythis compound. The methodologies presented are based on modern asymmetric synthesis strategies, including photoredox catalysis, chiral auxiliary-mediated cycloadditions, and total synthesis approaches.
Introduction
This compound and its derivatives, particularly 18-methoxythis compound (18-MC), are of significant interest to the pharmaceutical and medicinal chemistry communities due to their potential therapeutic applications, including anti-addictive and psychoactive properties. The complex pentacyclic structure of the iboga alkaloid core presents a formidable challenge for synthetic chemists. Enantioselective synthesis is crucial as the biological activity of these compounds is often stereospecific. This document outlines key enantioselective strategies that provide access to specific stereoisomers of this compound and its analogs.
Key Enantioselective Synthetic Strategies
Three primary strategies for the enantioselective synthesis of this compound and its derivatives are detailed below:
-
Photoredox-Catalyzed Synthesis of (+)-Coronaridine from (+)-Catharanthine: A visible-light-mediated approach that leverages a readily available natural product precursor.
-
Chiral Auxiliary-Mediated Intramolecular Diels-Alder Reaction: A diastereoselective method to construct the core structure of (-)-coronaridine and (-)-18-methoxythis compound.
-
Total Synthesis of (±)-18-Methoxythis compound: A comprehensive route for the de novo synthesis of this important derivative, which can be subjected to chiral resolution.
Photoredox-Catalyzed Synthesis of (+)-Coronaridine
This method, developed by Stephenson and coworkers, provides a concise route to (+)-coronaridine from the readily available iboga alkaloid (+)-catharanthine. The key transformation involves a visible light-induced photoredox-catalyzed fragmentation of catharanthine followed by a rearrangement and reduction sequence.
Diagram of the Experimental Workflow
Application Notes and Protocols for the Extraction of Coronaridine from Tabernaemontana Species
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction, purification, and analysis of coronaridine from various Tabernaemontana species. This compound is a monoterpenoid indole alkaloid with significant pharmacological interest, including potential anti-addictive and anticancer properties. The methodologies outlined below are compiled from established scientific literature to ensure reproducibility and accuracy.
Data Presentation
Solvent Efficiency for Alkaloid Extraction
The choice of solvent is critical for the efficient extraction of alkaloids from plant material. A comparative study on the root bark of Tabernaemontana alba and Tabernaemontana arborea evaluated several solvents for their ability to extract this compound and related alkaloids. Methanol was identified as the most suitable solvent.[1][2]
| Solvent | Relative Extraction Efficiency |
| Methanol | Most Suitable [1][2] |
| Acetone | Less Suitable |
| Ethyl Acetate | Less Suitable |
| Dichloromethane | Less Suitable |
| Chloroform | Less Suitable |
| Hydrochloric Acid | Less Suitable |
Table 1: Comparison of different solvents for the extraction of this compound and related iboga-type alkaloids from Tabernaemontana species.[1][2]
Biological Activity of this compound
This compound has been shown to exhibit inhibitory activity against various cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cell Line | Activity | IC50 Value |
| This compound | SW480 (Colon Cancer) | TCF/β-catenin Inhibition | 5.8 µM[3][4] |
| This compound | Hep-2 (Laryngeal Carcinoma) | Cytotoxic Activity | 54.47 µg/mL[5] |
| This compound | KB/S (Epidermoid Carcinoma) | Cytotoxic Activity | 11.5 µg/mL[5] |
| This compound | KB/VJ300 (Vincristine-Resistant) | Cytotoxic Activity | 2.6 µg/mL[5] |
| Voacangine | SW480 (Colon Cancer) | TCF/β-catenin Inhibition | 11.5 µM[3][4] |
| Isovoacangine | SW480 (Colon Cancer) | TCF/β-catenin Inhibition | 6.0 µM[3][4] |
| This compound hydroxyindolenine | SW480 (Colon Cancer) | TCF/β-catenin Inhibition | 7.3 µM[3][4] |
Table 2: In vitro biological activity of this compound and related alkaloids isolated from Tabernaemontana species.
Experimental Protocols
Protocol 1: General Methanolic Extraction of Total Alkaloids
This protocol describes a general method for extracting total alkaloids from Tabernaemontana plant material using methanol, which has demonstrated high efficiency.[1][2][6]
1. Plant Material Preparation:
- Collect the desired plant parts (e.g., root bark, aerial parts).
- Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or in an oven at a controlled temperature (40-50°C).
- Grind the dried plant material into a coarse powder using a mechanical grinder.
2. Maceration/Percolation:
- Pack the coarsely powdered material (e.g., 800g) into a large glass percolator or a suitable container for maceration.[6]
- Add methanol (e.g., 15 liters) to fully submerge the plant material.[6]
- Allow the mixture to stand for a specified period, typically 3 to 7 days, with occasional agitation to ensure thorough extraction.
- Drain the methanol extract. Repeat the extraction process two more times with fresh methanol to maximize the yield.
3. Concentration:
- Combine all the methanol extracts.
- Filter the combined extract to remove any solid plant debris.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude gummy extract.
Protocol 2: Acid-Base Fractionation for Alkaloid Enrichment
This protocol is a classic phytochemical method to separate alkaloids from other plant metabolites in the crude extract.
1. Acidification:
- Dissolve the crude methanolic extract in a 10% aqueous acetic acid solution to achieve a pH of approximately 3.5.[6] This step protonates the alkaloids, rendering them soluble in the aqueous solution.
2. Defatting:
- Perform liquid-liquid extraction of the acidic aqueous solution with a non-polar solvent like n-hexane.[6]
- Repeat the extraction three times. Discard the n-hexane layers, which contain lipids and other non-polar compounds.
3. Basification and Extraction:
- Adjust the pH of the remaining acidic aqueous filtrate to pH 9-10 by slowly adding ammonium hydroxide.[6] This deprotonates the alkaloids, making them soluble in organic solvents.
- Extract the basified solution three times with a solvent such as chloroform or dichloromethane.[6]
- Combine the organic layers, which now contain the crude alkaloid fraction.
4. Final Concentration:
- Dry the combined organic extract over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure to yield the crude alkaloid fraction.
Protocol 3: Chromatographic Purification of this compound
This protocol outlines the purification of this compound from the crude alkaloid fraction using column chromatography.[7][8]
1. Column Preparation:
- Prepare a chromatography column with a suitable stationary phase, such as silica gel or basic aluminum oxide.[7][8]
- Equilibrate the column with the initial mobile phase (a non-polar solvent like petroleum ether or hexane).
2. Sample Loading:
- Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase.
- Adsorb the sample onto a small amount of silica gel and allow it to dry.
- Carefully load the dried sample onto the top of the prepared column.
3. Elution:
- Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., benzene, ethyl acetate, or methanol).[8]
- Collect fractions of the eluate in separate tubes.
4. Fraction Analysis:
- Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing this compound. Use a suitable visualization reagent (e.g., Dragendorff's reagent for alkaloids) or UV light.
- Combine the fractions that show a pure spot corresponding to a this compound standard.
- Evaporate the solvent from the combined pure fractions to obtain isolated this compound.
Protocol 4: Analytical Identification and Quantification
This protocol provides parameters for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]
1. Instrumentation:
- HPLC System (e.g., Nexera X2 HPLC, Shimadzu) coupled with a Mass Spectrometer (e.g., Q-Exactive Plus, Thermo Fisher Scientific).[9][10]
2. Chromatographic Conditions:
- Column: Waters Acquity UPLC BEH C18 (2.1×100 mm, 1.7 µm).[9][10]
- Mobile Phase A: 10 mM ammonium acetate with 0.1% acetic acid in water.[9][10]
- Mobile Phase B: Methanol.[9][10]
- Flow Rate: 1.0 mL/min.[10]
- Column Temperature: 40°C.[9][10]
- Injection Volume: 10 µL.[9][10]
- Gradient Elution:
- 0–30 min: 60% to 95% Mobile Phase B.[9][10]
- 30–40 min: Hold at 95% Mobile Phase B.[9][10]
- 40–40.1 min: 95% to 60% Mobile Phase B.[9][10]
- 40.1–50 min: Re-equilibrate at 60% Mobile Phase B.[9][10]
3. Detection:
- PDA Detection: 190–400 nm.[9][10]
- Mass Spectrometry: Use appropriate setting for electrospray ionization (ESI) in positive mode to detect the [M+H]+ ion of this compound (m/z 339.20).
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: this compound inhibits the Wnt signaling pathway.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction and Conversion Studies of the Antiaddictive Alkaloids this compound, Ibogamine, Voacangine, and Ibogaine from Two Mexican Tabernaemontana Species (Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an iboga type alkaloid from Tabernaemontana divaricata, inhibits the Wnt signaling pathway by decreasing β-catenin mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity and genotoxicity of this compound from Tabernaemontana catharinensis A.DC in a human laryngeal epithelial carcinoma cell line (Hep-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytojournal.com [phytojournal.com]
- 7. Alkaloid studies. 8. Isolation and characterization of alkaloids of Tabernaemontana heyneana Wall and antifertility properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 9. Analysis and characteristics of this compound, an alkaloid found in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Cytotoxicity of Coronaridine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronaridine, an iboga-type indole alkaloid, has demonstrated notable cytotoxic effects against various cancer cell lines in preclinical studies. This document provides a summary of its in vitro activity, detailed protocols for assessing its cytotoxicity, and an overview of its potential mechanism of action. The data and methods presented herein are intended to serve as a valuable resource for researchers investigating this compound as a potential anticancer agent.
Data Presentation
The cytotoxic activity of this compound is commonly evaluated by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values of this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Assay Method | Reference |
| Hep-2 | Human Laryngeal Carcinoma | 54.47 | - | MTT | [1][2][3] |
| SW480 | Colon Cancer | - | 5.8 | TCF/β-catenin inhibitory activity | [4][5] |
| 3T3 | Normal Mouse Embryo Fibroblasts | 89.28 | - | MTT | [1][3] |
Mechanism of Action: Wnt/β-catenin Signaling Pathway
Emerging evidence suggests that this compound exerts its anticancer effects, at least in part, by modulating the Wnt/β-catenin signaling pathway. In SW480 colon cancer cells, this compound has been shown to decrease the levels of β-catenin.[4][5] This reduction is not dependent on proteasomal degradation but is rather caused by a decrease in β-catenin mRNA levels.[4][5] The inhibition of the Wnt/β-catenin pathway, which is often aberrantly activated in cancers, can lead to decreased cancer cell proliferation and survival.
Below is a diagram illustrating the proposed mechanism of this compound's intervention in the Wnt/β-catenin signaling pathway.
Caption: this compound inhibits the Wnt/β-catenin pathway.
Experimental Workflow for In Vitro Cytotoxicity Assays
The following diagram outlines a general workflow for assessing the in vitro cytotoxicity of a compound like this compound.
Caption: General workflow for in vitro cytotoxicity assays.
Experimental Protocols
Detailed methodologies for commonly used in vitro cytotoxicity assays are provided below. These protocols can be adapted for the evaluation of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.[6][7]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[6]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric method that determines cell density based on the measurement of cellular protein content.[8][9]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Washing solution (1% acetic acid)
-
Solubilization solution (10 mM Tris base solution, pH 10.5)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-4).
-
After the incubation period, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[8]
-
Remove the TCA and wash the plates three to five times with 1% acetic acid to remove excess TCA and unbound dye.[8]
-
Allow the plates to air-dry completely.
-
Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]
-
Remove the SRB solution and wash the plates at least three times with 1% acetic acid to remove unbound dye.[8]
-
Allow the plates to air-dry completely.
-
Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound SRB dye.[8]
-
Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.[8]
-
Calculate the percentage of cell viability and the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[4][5][10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
LDH assay kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-4). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
After the incubation period, centrifuge the plate to pellet any detached cells.
-
Carefully transfer a portion of the cell culture supernatant (typically 50 µL) from each well to a new 96-well plate.[4]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate at room temperature, protected from light, for the time specified in the kit protocol (usually around 30-60 minutes).[4]
-
Add the stop solution provided in the kit to each well.[4]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[4][5]
-
Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls. Determine the IC50 value.
References
- 1. cell lines ic50: Topics by Science.gov [science.gov]
- 2. Induction of apoptosis on carcinoma cells by two synthetic cantharidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 5. This compound, an iboga type alkaloid from Tabernaemontana divaricata, inhibits the Wnt signaling pathway by decreasing β-catenin mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nist.gov [nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Leishmanicidal Activity Assay of Coronaridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the leishmanicidal activity of coronaridine and its analogs. This compound, an iboga-type indole alkaloid, and its derivatives have demonstrated significant potential as antileishmanial agents.[1] This document outlines the methodologies for evaluating their efficacy against both the extracellular promastigote and intracellular amastigote stages of Leishmania species, summarizes the available quantitative data, and describes the current understanding of their mechanism of action.
Data Presentation
The leishmanicidal activity of this compound and its analog, 18-methoxythis compound (18-MCOR), has been evaluated against Leishmania amazonensis. The available data on their inhibitory concentrations are summarized below.
| Compound | Parasite Stage | Concentration (µg/mL) | % Inhibition | IC90 (µg/mL) |
| This compound | Amastigote | 1 | 40 | 22 |
| 10 | 70 | |||
| 20 | 87 | |||
| 18-Methoxythis compound | Amastigote | 1 | 73 | 16 |
| 10 | 84 | |||
| 20 | 92 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Leishmanicidal Activity against Promastigotes (Resazurin-Based Viability Assay)
This protocol describes an in vitro assay to determine the 50% inhibitory concentration (IC50) of test compounds against Leishmania promastigotes.
Materials:
-
Leishmania promastigotes (e.g., L. amazonensis, L. donovani) in logarithmic growth phase
-
Complete M199 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and other necessary supplements)
-
Test compounds (this compound and its analogs) dissolved in Dimethyl Sulfoxide (DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)
-
96-well black, clear-bottom microtiter plates
-
Plate reader (Fluorometer)
Procedure:
-
Parasite Culture: Culture Leishmania promastigotes in complete M199 medium at 26°C until they reach the mid-logarithmic phase of growth.
-
Plate Seeding: Adjust the parasite density to 1 x 10^6 promastigotes/mL in fresh complete M199 medium. Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of the test compounds in complete M199 medium. Add 100 µL of each compound dilution to the respective wells. Include wells with medium only (negative control) and a reference drug (e.g., Amphotericin B). The final DMSO concentration should not exceed 0.5%.
-
Incubation: Incubate the plates for 72 hours at 26°C.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well.
-
Final Incubation: Incubate the plates for an additional 4 hours at 26°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration compared to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Leishmanicidal Activity against Intracellular Amastigotes
This protocol details the in vitro assay to evaluate the efficacy of test compounds against the clinically relevant intracellular amastigote stage of Leishmania.
Materials:
-
Macrophage cell line (e.g., J774.A1, THP-1, or primary peritoneal macrophages)
-
Complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Leishmania promastigotes in stationary phase
-
Test compounds (this compound and its analogs) dissolved in DMSO
-
Giemsa stain
-
Microscope
Procedure:
-
Macrophage Seeding: Seed macrophages into 24-well plates containing sterile glass coverslips at a density of 2 x 10^5 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for adherence.
-
Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours at 37°C in 5% CO2.
-
Removal of Extracellular Promastigotes: After incubation, wash the cells three times with sterile PBS to remove non-phagocytosed promastigotes.
-
Compound Treatment: Add fresh complete RPMI-1640 medium containing serial dilutions of the test compounds to the infected macrophages. Include untreated infected cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in 5% CO2.
-
Fixation and Staining: After incubation, remove the medium, and fix the cells on the coverslips with methanol. Stain the coverslips with Giemsa stain.
-
Microscopic Examination: Mount the coverslips on glass slides and determine the number of amastigotes per 100 macrophages under a light microscope.
-
Data Analysis: Calculate the percentage of inhibition of amastigote proliferation for each compound concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Mechanism of Action and Signaling Pathways
Studies on the leishmanicidal mechanism of this compound suggest a multi-faceted mode of action that does not involve the induction of nitric oxide (NO) production by macrophages, a common host defense mechanism against Leishmania.[2] Instead, the primary target appears to be the parasite's mitochondria.[3][4]
Experimental Workflow for Leishmanicidal Assays
Caption: Workflow for in vitro leishmanicidal activity assays.
Proposed Signaling Pathway for this compound-Induced Cell Death in Leishmania
Based on the available evidence pointing towards mitochondrial dysfunction, a proposed signaling pathway for this compound-induced cell death in Leishmania is presented below. This pathway is hypothesized to involve the disruption of mitochondrial membrane potential, leading to an increase in reactive oxygen species (ROS) and culminating in an apoptosis-like cell death.
Caption: Proposed mechanism of this compound-induced cell death.
These protocols and data provide a solid foundation for the continued investigation of this compound and its analogs as promising therapeutic agents for leishmaniasis. Further research is warranted to elucidate the precise molecular targets and signaling cascades involved in their leishmanicidal activity.
References
- 1. In Vitro Activities of Iboga Alkaloid Congeners this compound and 18-Methoxythis compound against Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Intracellular Growth Inside Macrophages is a Fast and Reliable Method for Assessing the Virulence of Leishmania Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discoverybiology.org [discoverybiology.org]
Probing the Wnt/β-catenin Pathway in SW480 Cells Using Coronaridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for investigating the effects of coronaridine, an iboga alkaloid, on the canonical Wnt/β-catenin signaling pathway in the human colon adenocarcinoma cell line, SW480. The SW480 cell line is characterized by a constitutively active Wnt pathway due to a mutation in the Adenomatous Polyposis Coli (APC) gene, leading to the accumulation of β-catenin and subsequent activation of target gene transcription.[1][2][3] this compound has been identified as an inhibitor of this pathway, making it a valuable tool for studying Wnt signaling in cancer research and a potential therapeutic agent.[4][5][6] The following sections offer a comprehensive guide, including data presentation, detailed experimental methodologies, and visual diagrams to facilitate the study of this compound's mechanism of action.
Data Presentation
The following tables summarize quantitative data derived from key experiments to assess the efficacy of this compound in modulating the Wnt/β-catenin pathway.
Table 1: Inhibitory Effect of this compound on TCF/β-catenin Transcriptional Activity
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | SW480 | TCF/β-catenin Luciferase Reporter Assay | 5.8 | [4][6] |
Table 2: Effect of this compound on SW480 Cell Viability
| Treatment | Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| Vehicle (DMSO) | - | 48 | 100 |
| This compound | 1 | 48 | (User-defined) |
| This compound | 5 | 48 | (User-defined) |
| This compound | 10 | 48 | (User-defined) |
| This compound | 25 | 48 | (User-defined) |
| This compound | 50 | 48 | (User-defined) |
Table 3: Effect of this compound on β-catenin and Target Gene Expression
| Treatment | Concentration (µM) | Target | Expression Level (relative to control) |
| Vehicle (DMSO) | - | β-catenin mRNA | 1.0 |
| This compound | 10 | β-catenin mRNA | (User-defined) |
| Vehicle (DMSO) | - | β-catenin Protein | 1.0 |
| This compound | 10 | β-catenin Protein | (User-defined) |
| Vehicle (DMSO) | - | Cyclin D1 Protein | 1.0 |
| This compound | 10 | Cyclin D1 Protein | (User-defined) |
| Vehicle (DMSO) | - | c-Myc Protein | 1.0 |
| This compound | 10 | c-Myc Protein | (User-defined) |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Cell Culture and Maintenance
The human colorectal adenocarcinoma cell line SW480 should be obtained from a reliable repository (e.g., ATCC).
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells when they reach 80-90% confluency. Detach cells using a 0.25% trypsin-EDTA solution.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on SW480 cells.
-
Materials:
-
SW480 cells
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed SW480 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.[7][8][9]
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 48 hours. Ensure the final DMSO concentration is below 0.1%.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of the β-catenin/TCF complex.
-
Materials:
-
Protocol:
-
Seed SW480 cells into 24-well plates.
-
Co-transfect the cells with TOPFlash (containing TCF/LEF binding sites) or FOPFlash (mutated binding sites, as a negative control) and a Renilla luciferase plasmid using a suitable transfection reagent.[13][14]
-
After 24 hours, treat the cells with this compound at various concentrations for an additional 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.[14][15]
-
Normalize the TOPFlash/FOPFlash activity to the Renilla luciferase activity. The relative luciferase activity indicates the level of Wnt/β-catenin signaling.
-
Western Blot Analysis
This technique is used to detect changes in the protein levels of β-catenin and its downstream targets.
-
Materials:
-
SW480 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-β-catenin, anti-Cyclin D1, anti-c-Myc, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
-
-
Protocol:
-
Seed SW480 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound for the desired time (e.g., 24 or 48 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[16]
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[17]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]
-
Incubate the membrane with primary antibodies overnight at 4°C.[18]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.[19]
-
Quantify the band intensities and normalize to the loading control (GAPDH or β-actin).
-
Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify the mRNA expression levels of β-catenin.
-
Materials:
-
SW480 cells
-
6-well plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for β-catenin and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
-
-
Protocol:
-
Treat SW480 cells with this compound as described for Western blotting.
-
Extract total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan chemistry with specific primers for β-catenin and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in β-catenin mRNA expression.
-
Conclusion
The protocols and information provided in this document serve as a comprehensive guide for utilizing this compound as a tool to investigate the Wnt/β-catenin signaling pathway in SW480 colon cancer cells. Research has shown that this compound effectively inhibits this pathway by reducing the mRNA expression of β-catenin.[4][6] The detailed methodologies for cell viability, reporter assays, protein analysis, and gene expression analysis will enable researchers to further elucidate the molecular mechanisms of this compound and evaluate its potential as a therapeutic agent for Wnt-driven cancers.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Wnt canonical pathway activates macropinocytosis and lysosomal degradation of extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chibby suppresses growth of human SW480 colon adenocarcinoma cells through inhibition of β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an iboga type alkaloid from Tabernaemontana divaricata, inhibits the Wnt signaling pathway by decreasing β-catenin mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. 4.3. MTT Assay [bio-protocol.org]
- 9. In vitro cytotoxicity test [bio-protocol.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 12. Cell-based assay for Wnt signaling | Explore Technologies [techfinder.stanford.edu]
- 13. researchgate.net [researchgate.net]
- 14. Wnt Reporter Activity Assay [bio-protocol.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Sedative Effects of Coronaridine in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Coronaridine, an iboga alkaloid, and its congeners have garnered significant interest for their diverse pharmacological activities. Recent studies have highlighted their potential sedative and anxiolytic-like effects, mediated through the potentiation of GABAa receptors in a benzodiazepine-insensitive manner.[1][2][3][4][5] This document provides a detailed experimental protocol for assessing the sedative properties of this compound in a mouse model. The described methodologies are foundational for preclinical evaluation and drug development programs.
The protocol outlines a series of behavioral assays designed to quantify sedative effects, including the Loss of Righting Reflex (LORR), Open Field Test (OFT) for locomotor activity, and the Rotarod test for motor coordination. These tests, when used in conjunction, provide a comprehensive profile of the sedative and potential motor-impairing effects of this compound.
Experimental Design and Workflow
The experimental workflow is designed to systematically evaluate the sedative effects of this compound. The process begins with animal acclimatization, followed by drug administration and a battery of behavioral tests.
References
- 1. This compound congeners potentiate GABAA receptors and induce sedative activity in mice in a benzodiazepine-insensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.okstate.edu [scholars.okstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. This compound congeners induce sedative and anxiolytic-like activity in naïve and stressed/anxious mice by allosteric mechanisms involving increased GABAA receptor affinity for GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Coronaridine in Oxaliplatin-Induced Neuropathic Pain Models: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaliplatin, a third-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of colorectal and other cancers.[1][2] However, its clinical utility is frequently limited by a severe side effect: chemotherapy-induced peripheral neuropathy (CIPN).[1][3] This condition, often manifesting as debilitating cold and mechanical allodynia, affects a large percentage of patients, compromises their quality of life, and can necessitate dose reduction or discontinuation of cancer treatment.[2][4] Current therapeutic options for oxaliplatin-induced neuropathic pain (OIPN) are limited in efficacy, highlighting the urgent need for novel therapeutic strategies.[1]
Coronaridine, an iboga alkaloid, and its congeners have emerged as promising candidates for the management of neuropathic pain. Recent studies have demonstrated their potential to alleviate pain in preclinical models of OIPN.[5] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic effects of this compound in oxaliplatin-induced neuropathic pain models.
Mechanism of Action: Targeting Key Signaling Pathways
This compound and its analogs are believed to exert their anti-neuropathic effects through the modulation of several key signaling pathways involved in pain transmission. The primary mechanisms of action include the inhibition of α9α10 nicotinic acetylcholine receptors (nAChRs) and voltage-gated calcium channels (CaV2.2).[5]
-
α9α10 Nicotinic Acetylcholine Receptors (nAChRs): These receptors are implicated in inflammatory and neuropathic pain states. By competitively inhibiting α9α10 nAChRs, this compound can disrupt the signaling cascade that contributes to the hyperexcitability of sensory neurons.[5]
-
Voltage-Gated Calcium Channels (CaV2.2): CaV2.2 channels, also known as N-type calcium channels, are critical for neurotransmitter release at presynaptic terminals in pain pathways. This compound congeners directly block these channels, thereby reducing the release of pro-nociceptive neurotransmitters.[5]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound congeners in an oxaliplatin-induced neuropathic pain model in mice. The data is derived from studies assessing cold allodynia using the cold plate test.
Table 1: Effect of this compound Congeners on Cold Allodynia in Oxaliplatin-Treated Mice
| Treatment Group | Dose (mg/kg, p.o.) | Endpoint | Result |
| Vehicle Control | N/A | Cold Plate Test | Baseline response |
| Oxaliplatin | 3 mg/kg/day for 5 days | Cold Plate Test | Increased sensitivity to cold |
| (±)-18-Methoxythis compound [(±)-18-MC] | 72 | Cold Plate Test | Significant reduction in cold allodynia |
| (+)-Catharanthine | 36 | Cold Plate Test | Decreased progression of cold allodynia |
| (+)-Catharanthine | 72 | Cold Plate Test | Significant reduction in cold allodynia |
p.o. = per os (by mouth)
Experimental Protocols
Induction of Oxaliplatin-Induced Neuropathic Pain in Mice
This protocol describes a common method for inducing a reliable and reproducible neuropathic pain phenotype in mice.
Materials:
-
Oxaliplatin powder
-
5% glucose solution (sterile)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Male C57BL/6 mice (8-10 weeks old)
-
Animal scale
Procedure:
-
Preparation of Oxaliplatin Solution: Prepare a fresh solution of oxaliplatin in 5% glucose on the day of injection. A common concentration is 1 mg/mL.
-
Animal Handling and Baseline Testing: Acclimatize mice to the testing environment for at least 3 days before the start of the experiment. Perform baseline behavioral tests (e.g., Von Frey, acetone test, cold plate test) to establish individual pain thresholds.
-
Oxaliplatin Administration: Administer oxaliplatin via intraperitoneal (i.p.) injection. A widely used dosing regimen is a cumulative dose of 30 mg/kg administered over two weeks (e.g., daily injections for 5 days, followed by 5 days of rest, for two cycles).[6]
-
Monitoring: Monitor the animals' general health and body weight throughout the study. A slight decrease in body weight is expected.[6]
-
Development of Neuropathy: Pain-like behaviors, such as mechanical and cold allodynia, typically develop within the first week of treatment and persist for several weeks.[6]
Administration of this compound
This compound and its congeners can be administered orally.
Materials:
-
This compound compound (e.g., (±)-18-MC, (+)-catharanthine)
-
Vehicle (e.g., distilled water, saline with 0.5% Tween 80)
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension or solution of the this compound compound in the chosen vehicle.
-
Administration: Administer the compound orally using a gavage needle. Doses of 36 mg/kg and 72 mg/kg have been shown to be effective.[5] The timing of administration will depend on the study design (e.g., prophylactic or therapeutic).
Assessment of Mechanical Allodynia (Von Frey Test)
This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.
Materials:
-
Von Frey filaments of varying calibrated forces
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimatization: Place the mice in individual testing chambers on the elevated wire mesh platform and allow them to acclimate for at least 30-60 minutes.
-
Stimulation: Apply the Von Frey filaments to the plantar surface of the hind paw with sufficient force to cause the filament to bend. Hold for 2-3 seconds.
-
Response: A positive response is a sharp withdrawal or flinching of the paw.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the force range. If there is a response, use the next lighter filament. If there is no response, use the next heavier filament.
-
Data Recording: Record the filament force that elicits a reliable withdrawal response.
Assessment of Cold Allodynia (Acetone Test)
This test measures the response to a cooling stimulus produced by the evaporation of acetone.
Materials:
-
Acetone
-
Syringe with a blunt needle or a dropper
-
Elevated wire mesh platform
-
Testing chambers
-
Timer
Procedure:
-
Acclimatization: Acclimate the mice as described for the Von Frey test.
-
Acetone Application: Apply a small drop (e.g., 20 µL) of acetone to the plantar surface of the hind paw, without touching the skin with the applicator.
-
Observation: Observe the mouse for 1-2 minutes following the application of acetone.
-
Data Recording: Record the number of times the mouse shakes, flinches, or licks its paw.
Assessment of Cold Allodynia (Cold Plate Test)
This test measures the latency to a nocifensive response on a temperature-controlled surface.
Materials:
-
Cold plate apparatus
-
Plexiglass enclosure
-
Timer
Procedure:
-
Apparatus Setup: Set the cold plate to the desired temperature (e.g., 4°C).
-
Acclimatization: Acclimatize the mice to the testing room.
-
Testing: Place the mouse on the cold plate within the plexiglass enclosure and immediately start the timer.
-
Response: Observe the mouse for nocifensive behaviors such as paw lifting, licking, or jumping.
-
Data Recording: Record the latency (in seconds) to the first clear nocifensive response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Oxaliplatin-induced neuropathic pain in cancer: animal models and related research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Oxaliplatin-induced neuropathic pain in cancer: animal models and related research progress [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Therapeutic Agents for Oxaliplatin-Induced Peripheral Neuropathy; Experimental and Clinical Evidence | MDPI [mdpi.com]
- 5. This compound congeners decrease neuropathic pain in mice and inhibit α9α10 nicotinic acetylcholine receptors and CaV2.2 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multimodal assessment of painful peripheral neuropathy induced by chronic oxaliplatin-based chemotherapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
Coronaridine: A Promising Alkaloid for Anti-Leishmanial Drug Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Coronaridine, an iboga-type indole alkaloid, has demonstrated significant leishmanicidal activity against Leishmania amazonensis, the causative agent of cutaneous and diffuse cutaneous leishmaniasis. This document provides a comprehensive overview of the research on this compound's efficacy, cytotoxicity, and proposed mechanism of action against L. amazonensis. Detailed experimental protocols and data are presented to facilitate further investigation and development of this promising natural compound as a potential anti-leishmanial therapeutic.
Quantitative Data Summary
The following tables summarize the quantitative data on the in vitro activity of this compound against Leishmania amazonensis and its cytotoxic effects on host cells.
Table 1: Anti-amastigote Activity of this compound against Leishmania amazonensis
| Concentration (µg/mL) | Inhibition of Amastigote Survival (%) | Reference |
| 1 | 40 | [1] |
| 10 | 70 | [1] |
| 20 | 87 | [1] |
| IC90 (µg/mL) | 22 | [1] |
Table 2: Cytotoxicity of this compound on Murine Macrophages
| Assay | Concentration (µg/mL) | Effect | Reference |
| Cell Viability (Trypan Blue Exclusion) | 10 | 93% viable cells | [1] |
| 20 | 84% viable cells | [1] | |
| Mitochondrial Activity (XTT Assay) | 10 | 5% inhibition | [1] |
| 20 | 10% inhibition | [1] | |
| Phagocytosis Capacity | 20 | 10% inhibition | [1] |
Experimental Protocols
This section details the methodologies used in the key experiments to evaluate the efficacy and mechanism of action of this compound.
In Vitro Anti-amastigote Activity Assay
This protocol is used to determine the efficacy of a compound against the intracellular amastigote form of Leishmania amazonensis.
Materials:
-
Peritoneal macrophages from BALB/c mice
-
Leishmania amazonensis promastigotes (stationary phase)
-
RPMI 1640 medium supplemented with 10% Fetal Calf Serum (FCS)
-
This compound (or test compound)
-
N-methylglucamine antimoniate (Glucantime) as a positive control
-
24-well culture plates
-
Incubator (37°C, 5% CO₂)
-
Microscope
-
Giemsa stain
Procedure:
-
Harvest peritoneal macrophages from BALB/c mice and seed them in 24-well plates at a density of 5 x 10⁵ cells/well. Allow macrophages to adhere for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Infect the macrophage monolayers with stationary phase L. amazonensis promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells to remove non-phagocytosed promastigotes.
-
Add fresh medium containing various concentrations of this compound (e.g., 1, 10, and 20 µg/mL). Include untreated controls and a positive control (e.g., N-methylglucamine).
-
Incubate the plates for an additional 24 hours.[1]
-
After incubation, fix the cells with methanol and stain with Giemsa.
-
Determine the number of infected macrophages and the number of amastigotes per macrophage by counting at least 200 macrophages per sample under a light microscope.
-
Calculate the percentage of amastigote survival inhibition relative to the untreated control.
Macrophage Cytotoxicity Assays
These protocols assess the toxicity of the test compound on host cells.
2.2.1. Trypan Blue Exclusion Assay for Cell Viability
Procedure:
-
Treat macrophage cultures with the desired concentrations of this compound for 24 hours.
-
After incubation, detach the cells and centrifuge.
-
Resuspend the cell pellet in phosphate-buffered saline (PBS).
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of viable cells.[1]
2.2.2. XTT Assay for Mitochondrial Activity
Procedure:
-
Seed macrophages in a 96-well plate and treat with this compound for 24 hours.
-
Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture according to the manufacturer's instructions.
-
Add the XTT labeling mixture to each well and incubate for 4 hours at 37°C.
-
Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Calculate the percentage of mitochondrial activity inhibition compared to untreated controls.[1]
Transmission Electron Microscopy (TEM) for Ultrastructural Analysis
This protocol is used to observe the morphological changes in Leishmania parasites after treatment with this compound.
Procedure:
-
Treat infected macrophage cultures with this compound (e.g., 20 µg/mL) for 10 hours.[2]
-
Fix the cells with a solution of 2.5% glutaraldehyde in 0.1 M cacodylate buffer.
-
Post-fix the cells with 1% osmium tetroxide in the same buffer.
-
Dehydrate the samples through a graded series of ethanol concentrations.
-
Embed the samples in an epoxy resin.
-
Cut ultrathin sections and stain them with uranyl acetate and lead citrate.
-
Examine the sections using a transmission electron microscope, focusing on the ultrastructure of the amastigotes, particularly the mitochondria.[2]
Visualizations: Diagrams and Workflows
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound on Leishmania amazonensis.
Caption: Experimental workflow for evaluating this compound's anti-leishmanial activity.
Caption: Proposed mechanism of action of this compound on L. amazonensis.
Discussion and Future Directions
The available data strongly suggest that this compound is a potent inhibitor of Leishmania amazonensis amastigote growth in vitro.[1][2] Notably, its cytotoxic effects on murine macrophages are low at concentrations effective against the parasite, indicating a favorable selectivity index.[1] The primary mechanism of action appears to involve the disruption of the parasite's mitochondria, leading to pronounced ultrastructural alterations.[2]
Further research is warranted to fully elucidate the specific molecular targets of this compound within the parasite's mitochondria. In vivo studies in animal models of cutaneous leishmaniasis are a critical next step to evaluate the therapeutic potential of this alkaloid. Additionally, structure-activity relationship studies could lead to the synthesis of this compound analogs with enhanced efficacy and reduced toxicity. The findings presented in this document provide a solid foundation for the continued investigation of this compound as a lead compound for the development of novel anti-leishmanial drugs.
References
Application Notes: Developing Cell-Based Assays for Coronaridine Screening
Introduction
Coronaridine is a naturally occurring iboga-type indole alkaloid found in species such as Tabernanthe iboga and Tabernaemontana divaricata.[1][2] It has garnered significant interest in the scientific community due to its diverse pharmacological activities. Research has indicated its potential as an anti-cancer agent, its ability to modulate key signaling pathways, and its effects on the central nervous system.[3][4] Unlike its more studied analog, ibogaine, this compound presents a unique pharmacological profile with potentially fewer adverse effects, making it a compelling candidate for drug discovery programs.[4][5]
This compound's mechanisms of action are multifaceted, involving interactions with a variety of molecular targets. It has been shown to exhibit cytotoxic effects against several cancer cell lines, such as human laryngeal carcinoma (Hep-2), by inducing apoptosis.[3][6][7][8] Furthermore, it interacts with multiple neurotransmitter systems, including opioid and nicotinic acetylcholine receptors (nAChRs), and modulates the function of voltage-gated ion channels.[1][9] Notably, studies have also revealed its ability to inhibit the Wnt signaling pathway by downregulating the mRNA expression of β-catenin.[10][11]
To effectively screen and characterize compounds like this compound, robust and reliable cell-based assays are essential. These assays provide a physiologically relevant environment to assess a compound's biological activity, offering advantages in throughput and cost-effectiveness over animal models for initial screening phases. This document provides detailed protocols for a suite of cell-based assays tailored for the evaluation of this compound and its analogs, focusing on cytotoxicity, ion channel modulation, and specific signaling pathway inhibition.
Key Screening Strategies for this compound:
-
Cytotoxicity and Cell Viability Assays: Essential for determining the dose-dependent effects of this compound on cell survival and proliferation. The MTT assay is a classic, reliable method for this purpose.
-
Functional Assays for Ion Channels and GPCRs: Given this compound's activity on nAChRs and voltage-gated calcium channels, assays that measure changes in intracellular calcium are highly relevant.[6][9] Fluorescence-based calcium mobilization assays are well-suited for high-throughput screening (HTS) of such modulators.[12][13][14][15][16]
-
Signaling Pathway-Specific Assays: To investigate specific mechanisms, such as the inhibition of the Wnt/β-catenin pathway, reporter gene assays are invaluable.[10]
These notes provide the foundational protocols for researchers to establish a comprehensive screening cascade for this compound and similar compounds, enabling the identification and characterization of novel therapeutic leads.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of viability, allowing for the determination of this compound's cytotoxic effects.[17][18][19] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[17][18]
Materials:
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS), filter-sterilized and protected from light[18]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[20]
-
Human laryngeal carcinoma (Hep-2) cells or other desired cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom, black-walled tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm[20]
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute cells in complete culture medium to a final concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into each well of a 96-well plate.[20]
-
Include wells for "cells only" (negative control), "medium only" (background control), and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical final concentration range might be 1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective this compound dilutions. Add fresh medium to control wells.
-
Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.
-
-
MTT Incubation:
-
After the treatment period, carefully aspirate the medium from each well.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[18]
-
Incubate the plate for 3-4 hours at 37°C, 5% CO₂.[17][18][20] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[20] A reference wavelength of >650 nm can be used to subtract background absorbance.[17]
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate cell viability as a percentage relative to the untreated (negative control) cells.
-
Plot the percentage of cell viability against the logarithm of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Calcium Mobilization Assay for Ion Channel Screening
This protocol describes a fluorescence-based assay to detect changes in intracellular calcium ([Ca²⁺]i) using a FLIPR (Fluorometric Imaging Plate Reader) system or a FlexStation.[21][22] It is suitable for screening this compound's effects on G protein-coupled receptors (GPCRs) and ion channels that modulate calcium flux.[23]
Materials:
-
Cell line expressing the target of interest (e.g., HEK-293 cells transfected with a specific nAChR subunit like α3β4)[6]
-
FLIPR Calcium 6 Assay Kit (or similar)[24]
-
This compound stock solution (in DMSO)
-
Agonist/Antagonist control compounds
-
96-well or 384-well black-walled, clear-bottom assay plates
-
FLIPR or FlexStation instrument
Procedure:
-
Cell Plating:
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Kit).[24]
-
Remove the cell plates from the incubator. Add an equal volume of the dye loading buffer to each well (e.g., add 50 µL to wells containing 50 µL of medium).[24][25]
-
Incubate the plate for 1-2 hours at 37°C, 5% CO₂.[24] Some protocols may recommend incubation at room temperature. Do not wash the cells after dye loading.[24]
-
-
Compound Plate Preparation:
-
Prepare a separate "compound plate" containing this compound at various concentrations (e.g., 3x final concentration).
-
Include wells with buffer only (negative control) and a known agonist or antagonist (positive control).
-
-
Instrument Setup and Assay Execution:
-
Turn on the FLIPR or FlexStation instrument to allow it to warm up (approx. 30 minutes).[22]
-
Set up the experimental protocol in the instrument software. Define baseline fluorescence reading times (e.g., 10-20 seconds), the point of compound addition, and the post-addition reading time (e.g., 2-3 minutes).[21][22]
-
Place the cell plate and the compound plate into the instrument.
-
Initiate the run. The instrument will measure baseline fluorescence, add the compounds from the compound plate to the cell plate, and then continue to measure the fluorescence signal over time.
-
-
Data Analysis:
-
The change in fluorescence intensity (Relative Fluorescence Units, RFU) over time reflects the change in intracellular calcium concentration.
-
Analyze the data by calculating the maximum peak fluorescence or the area under the curve for each well.
-
For antagonist screening, pre-incubate cells with this compound before adding a known agonist and measure the inhibition of the agonist-induced calcium response.
-
Determine IC₅₀ (for inhibitors) or EC₅₀ (for activators) values by plotting the response against the log of the compound concentration.
-
Data Presentation
The following tables summarize quantitative data on the biological activity of this compound from published studies.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Assay Type | IC₅₀ Value | Reference |
|---|---|---|---|
| Hep-2 (Human Laryngeal Carcinoma) | MTT | 54.47 µg/mL | [3][6][7] |
| SW480 (Human Colon Cancer) | TCF/β-catenin Luciferase | 5.8 µM |[10] |
Table 2: Pharmacological Activity of this compound and its Congeners on Receptors and Ion Channels
| Compound | Target | Assay Type | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| This compound | µ-opioid receptor | Binding | 2.0 µM | [1] |
| This compound | δ-opioid receptor | Binding | 8.1 µM | [1] |
| This compound | κ-opioid receptor | Binding | 4.3 µM | [1] |
| This compound | NMDA receptor | Binding | 6.24 µM | [1] |
| (-)-Ibogamine (congener) | hα3β4 nAChR | Ca²⁺ Influx | 0.62 µM | [6] |
| (-)-Ibogaine (congener) | hα3β4 nAChR | Ca²⁺ Influx | 0.95 µM | [6] |
| (±)-18-MC (congener) | hα3β4 nAChR | Ca²⁺ Influx | 1.47 µM |[6] |
Visualizations
Signaling Pathway Diagram
Caption: this compound's inhibitory effect on the Wnt signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Analysis and characteristics of this compound, an alkaloid found in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 467-77-6 [smolecule.com]
- 4. In Vitro Activities of Iboga Alkaloid Congeners this compound and 18-Methoxythis compound against Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibogaine - Wikipedia [en.wikipedia.org]
- 6. This compound | CAS:467-77-6 | Manufacturer ChemFaces [chemfaces.com]
- 7. Cytotoxicity and genotoxicity of this compound from Tabernaemontana catharinensis A.DC in a human laryngeal epithelial carcinoma cell line (Hep-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound congeners decrease neuropathic pain in mice and inhibit α9α10 nicotinic acetylcholine receptors and CaV2.2 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an iboga type alkaloid from Tabernaemontana divaricata, inhibits the Wnt signaling pathway by decreasing β-catenin mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-Based Ion Channel Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 15. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 16. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. protocols.io [protocols.io]
- 23. unitedrelay.org [unitedrelay.org]
- 24. moleculardevices.com [moleculardevices.com]
- 25. moleculardevices.com [moleculardevices.com]
Troubleshooting & Optimization
Coronaridine-Induced Cytotoxicity in Primary Cell Cultures: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for mitigating coronaridine-induced cytotoxicity in primary cell cultures. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it cytotoxic?
This compound is an iboga-type indole alkaloid that has been investigated for various pharmacological activities. However, it is known to exhibit cytotoxic effects in various cell types, including primary cells. Its cytotoxicity is primarily mediated through the induction of apoptosis, or programmed cell death.
Q2: How does this compound induce apoptosis?
This compound has been shown to induce apoptosis through multiple signaling pathways. One identified mechanism involves the inhibition of the Wnt signaling pathway by decreasing the mRNA expression of β-catenin.[1] Additionally, evidence suggests that this compound may trigger the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by a decrease in mitochondrial membrane potential and the activation of caspase-9 and caspase-3.[2][3]
Q3: Is the cytotoxicity of this compound specific to certain cell types?
This compound has demonstrated cytotoxic effects in both cancerous and normal cell lines, indicating a lack of specificity for tumor cells.[4] Therefore, it is crucial to consider its potential toxicity to healthy primary cells in any experimental design.
Q4: Can I reduce this compound-induced cytotoxicity in my primary cell cultures?
While specific studies on mitigating this compound-induced cytotoxicity are limited, general strategies for inhibiting apoptosis may be effective. These include the use of pan-caspase inhibitors and antioxidants. However, the efficacy of these methods for this compound-induced cytotoxicity in your specific primary cell type must be experimentally validated.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed after this compound treatment. | This compound is inducing apoptosis in the primary cell culture. | - Optimize this compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound for your intended application. - Co-treatment with a Pan-Caspase Inhibitor: Consider co-incubating your cells with a pan-caspase inhibitor, such as Z-VAD-FMK, to block the execution phase of apoptosis.[5][6] - Co-treatment with an Antioxidant: If oxidative stress is suspected to play a role, co-treatment with an antioxidant like N-acetylcysteine (NAC) may offer protection.[7][8] |
| Inconsistent results in cell viability assays. | - Uneven cell seeding. - Inaccurate drug concentration. - Variability in incubation time. - Issues with the viability assay itself. | - Ensure a single-cell suspension before seeding. - Prepare fresh dilutions of this compound for each experiment. - Standardize all incubation times precisely. - Follow the detailed experimental protocols provided below and consult the specific troubleshooting sections for each assay. [9][10][11] |
| Difficulty in distinguishing between apoptosis and necrosis. | Both are forms of cell death but have distinct mechanisms and morphological features. | Utilize a dual-staining method like Annexin V and Propidium Iodide (PI) to differentiate between early apoptotic, late apoptotic, and necrotic cells.[1][12][13] |
| Contamination in primary cell cultures. | Bacterial, fungal, or mycoplasma contamination can affect cell health and experimental outcomes. | Follow strict aseptic techniques. Regularly test cultures for mycoplasma. If contamination is suspected, discard the culture and decontaminate the incubator and biosafety cabinet.[4][14] |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's cytotoxic effects.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) |
| Hep-2 | Human laryngeal carcinoma | 54.47 |
| 3T3 | Normal mouse embryo fibroblasts | 89.28 |
| HeLa | Human cervix tumor | 146.32 |
| B-16 | Murine skin | < 125 |
Data extracted from Rizo et al. (2013).[4]
Table 2: Apoptotic vs. Necrotic Cell Populations after this compound Treatment
| Cell Line | This compound Conc. (µg/mL) | % Viable Cells | % Apoptotic Cells | % Necrotic Cells |
| 3T3 | Control | 95 | 3 | 2 |
| 31.25 | 70 | 25 | 5 | |
| 62.5 | 55 | 40 | 5 | |
| 125 | 40 | 55 | 5 | |
| Hep-2 | Control | 96 | 2 | 2 |
| 31.25 | 75 | 20 | 5 | |
| 62.5 | 60 | 35 | 5 | |
| 125 | 45 | 50 | 5 |
Data estimated from graphical representations in Rizo et al. (2013).[4]
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Primary cells
-
96-well cell culture plate
-
This compound (and any mitigating agents)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (with or without mitigating agents) and incubate for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Primary cells
-
This compound (and any mitigating agents)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat primary cells as described in the MTT assay protocol.
-
Harvest the cells, including any floating cells from the supernatant, by gentle trypsinization or scraping.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
Primary cells
-
96-well cell culture plate
-
This compound (and any mitigating agents)
-
LDH Cytotoxicity Assay Kit
Procedure:
-
Seed and treat primary cells as described in the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
After the treatment period, carefully collect the cell culture supernatant from each well without disturbing the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release samples.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound-induced apoptosis and potential mitigation points.
Caption: General experimental workflow for assessing this compound-induced cytotoxicity and mitigation.
Caption: A logical troubleshooting workflow for addressing high cell death in this compound experiments.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Clonidine Induces Apoptosis of Human Corneal Epithelial Cells through Death Receptors-Mediated, Mitochondria-Dependent Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kosheeka.com [kosheeka.com]
- 5. invivogen.com [invivogen.com]
- 6. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Effective inhibition of cardiomyocyte apoptosis through the combination of trimetazidine and N-acetylcysteine in a rat model of myocardial ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Measurement of Apoptotic and Necrotic Cell Death in Primary Hepatocyte Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Norcantharidin triggers apoptotic cell death in non-small cell lung cancer via a mitophagy-mediated autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promocell.com [promocell.com]
Technical Support Center: Oral Bioavailability of 18-Methoxycoronaridine (18-MC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the oral bioavailability of 18-methoxycoronaridine (18-MC).
Frequently Asked Questions (FAQs)
Q1: What is the current understanding of the oral bioavailability of 18-MC in humans?
A1: Preclinical studies in rats have demonstrated that 18-MC is orally active and effective in reducing self-administration of various substances of abuse.[1][2] A Phase 1 clinical trial evaluating the safety, tolerability, and pharmacokinetics of orally administered 18-MC in healthy volunteers has been completed, with topline results anticipated in early 2022.[3][4][5] However, specific quantitative data on the oral bioavailability of 18-MC in humans from this trial are not yet publicly available.
Q2: What are the primary challenges affecting the oral bioavailability of 18-MC?
A2: The primary challenge is extensive first-pass metabolism in the liver. In vitro studies using human liver microsomes have shown that 18-MC is predominantly metabolized by the polymorphic cytochrome P450 enzyme CYP2C19.[6] This enzyme mediates the O-demethylation of 18-MC to its major metabolite, 18-hydroxythis compound (18-HC).[6] The genetic variability of CYP2C19 can lead to significant inter-individual differences in metabolism, potentially affecting the systemic exposure to 18-MC after oral administration.[7][8]
Q3: What is the principal mechanism of action of 18-MC relevant to its therapeutic effects?
A3: 18-MC acts as an antagonist of the α3β4 nicotinic acetylcholine receptors (nAChRs).[9] These receptors are highly expressed in the medial habenula and the interpeduncular nucleus, forming a key part of the habenulo-interpeduncular pathway which is involved in modulating dopamine release in the brain's reward circuitry.[10] By blocking these receptors, 18-MC is thought to attenuate the reinforcing effects of addictive substances.
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Plasma Concentrations of 18-MC Following Oral Dosing
Possible Cause:
-
Genetic Polymorphisms in CYP2C19: The primary enzyme responsible for 18-MC metabolism, CYP2C19, is highly polymorphic in the human population.[7][8] Individuals can be classified as poor, intermediate, normal, rapid, or ultrarapid metabolizers, which can significantly impact the extent of first-pass metabolism and, consequently, the oral bioavailability of 18-MC.[11][12][13]
Troubleshooting/Experimental Suggestions:
-
CYP2C19 Genotyping: Genotype your study subjects for CYP2C19 polymorphisms to correlate with pharmacokinetic data.
-
In Vitro Metabolism Studies: Conduct in vitro metabolism studies using human liver microsomes from donors with different CYP2C19 genotypes to quantify the impact on 18-MC metabolism.
-
Population Pharmacokinetic (PK) Modeling: Develop a population PK model that incorporates CYP2C19 genotype as a covariate to better predict 18-MC exposure.
Issue 2: Low and Variable Oral Bioavailability in Preclinical Models
Possible Causes:
-
Poor Aqueous Solubility: While specific data for 18-MC is limited, many small molecules in drug development exhibit poor aqueous solubility, which can limit their dissolution and absorption in the gastrointestinal tract.
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which would pump it back into the intestinal lumen, reducing net absorption.
-
Extensive First-Pass Metabolism: As established, metabolism by CYP enzymes in the gut wall and liver significantly reduces the amount of unchanged drug reaching systemic circulation.
Troubleshooting/Experimental Suggestions:
-
Solubility Assessment: Determine the aqueous solubility of 18-MC at different pH values relevant to the gastrointestinal tract.
-
Caco-2 Permeability Assay: Perform a bidirectional Caco-2 cell permeability assay to assess the intestinal permeability of 18-MC and determine if it is a substrate for efflux transporters.[14][15][16][17][18]
-
Formulation Strategies: Explore various formulation strategies to enhance solubility and/or bypass first-pass metabolism.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay is used to predict intestinal drug absorption and identify potential substrates of efflux transporters.[14][15][16][17][18]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow or mannitol).
-
Permeability Measurement:
-
Apical to Basolateral (A-B) Transport: The test compound (18-MC) is added to the apical (donor) compartment, and its appearance in the basolateral (receiver) compartment is measured over time.
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) compartment, and its appearance in the apical (receiver) compartment is measured over time.
-
-
Sample Analysis: Samples from the donor and receiver compartments are collected at various time points and the concentration of 18-MC is quantified using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for efflux transporters.
Quantitative Data Summary
As specific quantitative oral bioavailability data for 18-MC in humans is not yet publicly available, the following table summarizes the known metabolic parameters from in vitro studies.
| Parameter | Value | Species/System | Reference |
| Primary Metabolizing Enzyme | CYP2C19 | Human Liver Microsomes | [6] |
| Major Metabolite | 18-Hydroxythis compound (18-HC) | Human Liver Microsomes | [6] |
| Km (18-MC O-demethylation) | 2.81 - 7.9 µM | Human Liver Microsomes | [6] |
| Vmax (18-MC O-demethylation) | 0.045 - 0.29 nmol/mg/min | Human Liver Microsomes | [6] |
| Km (cDNA-expressed CYP2C19) | 1.34 µM | Recombinant Human CYP2C19 | [6] |
| Vmax (cDNA-expressed CYP2C19) | 0.21 nmol/mg/min | Recombinant Human CYP2C19 | [6] |
Visualizations
Signaling Pathway of 18-Methoxythis compound
Caption: Signaling pathway of 18-MC in the brain's reward circuitry.
Experimental Workflow for Assessing Oral Bioavailability Challenges
Caption: Experimental workflow to evaluate and address oral bioavailability challenges.
Logical Relationship of Factors Affecting 18-MC Oral Bioavailability
Caption: Factors influencing the oral bioavailability of 18-MC.
References
- 1. Acute oral 18-methoxythis compound (18-MC) decreases both alcohol intake and IV nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mindmed.co [mindmed.co]
- 4. MindMed Successfully Completes Phase 1 Clinical Trial of 18-MC [prnewswire.com]
- 5. thedalesreport.com [thedalesreport.com]
- 6. Metabolism of 18-methoxythis compound, an ibogaine analog, to 18-hydroxythis compound by genetically variable CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. childrensmn.org [childrensmn.org]
- 8. From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 18-methoxythis compound congeners. Potential antiaddiction agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 18-Methoxythis compound, a non-toxic iboga alkaloid congener: effects on morphine and cocaine self-administration and on mesolimbic dopamine release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gene-Based Dose Optimization in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacogenetics: Using Genetic Information to Guide Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid and ultra-rapid metabolizers with CYP2C19*17 polymorphism do not respond to standard therapy with proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Mitigating Off-Target Effects of Coronaridine Derivatives in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with coronaridine derivatives in preclinical models. The focus is on strategies to identify and minimize off-target effects, ensuring more accurate and translatable research outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-targets for this compound and its derivatives?
A1: this compound and its derivatives are known to interact with a range of molecular targets beyond their intended primary targets. The most well-documented off-targets include various subtypes of nicotinic acetylcholine receptors (nAChRs), voltage-gated calcium channels, and opioid receptors. For instance, while some derivatives are designed for high affinity at α3β4 nAChRs, they can also exhibit activity at α4β2, α7, and α9α10 nAChR subtypes.[1][2] Additionally, interactions with the Wnt signaling pathway have been reported for this compound itself.[3][4][5]
Q2: How can we computationally predict potential off-targets for our novel this compound derivative?
A2: In silico methods are a cost-effective initial step to predict potential off-target interactions. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and affinity fingerprinting can be employed. These methods compare the chemical structure of your derivative against databases of known ligands and their targets to identify potential unintended binding partners. This computational screening can help prioritize which experimental assays to conduct.
Q3: Our this compound derivative shows the desired in vitro efficacy but causes tremors in our animal model. What could be the cause and how can we address this?
A3: Tremors are a known side effect associated with some iboga alkaloids, including ibogaine. This effect is often linked to off-target interactions within the central nervous system. The derivative 18-methoxythis compound (18-MC) was specifically developed to reduce such adverse effects and has shown a lack of tremorigenic properties in rats.[1][6] Consider performing a broader secondary pharmacology screen to identify the responsible off-target. Structure-activity relationship (SAR) studies, focusing on modifications that reduce this specific side effect while retaining on-target potency, could guide the synthesis of improved derivatives.
Q4: We are observing unexpected cytotoxicity in our cell-based assays. How can we determine if this is an off-target effect?
A4: First, confirm the cytotoxicity is not due to non-specific effects by testing in multiple cell lines, including those that do not express the intended target. If the toxicity persists, it is likely an off-target effect. This compound has shown cytotoxic activity in some cancer cell lines, such as human laryngeal epithelial carcinoma (Hep-2) cells, with an IC50 of 54.47 μg/mL.[7] A broad off-target screening panel, including assays for common cytotoxicity pathways, can help identify the molecular mechanism. Additionally, consider performing gene expression profiling to see which pathways are perturbed by your compound.
Troubleshooting Guides
Problem 1: Inconsistent results in binding affinity assays.
-
Possible Cause 1: Ligand degradation.
-
Troubleshooting Step: Assess the stability of your this compound derivative in the assay buffer and under the experimental conditions. Use HPLC or LC-MS to check for degradation products. Store the compound under appropriate conditions (e.g., protected from light, at the recommended temperature).
-
-
Possible Cause 2: Issues with radioligand.
-
Troubleshooting Step: Verify the specific activity and purity of the radioligand. Ensure you are using a concentration appropriate for the receptor density in your preparation. Perform saturation binding experiments to determine the Kd and Bmax of the radioligand for your system.
-
-
Possible Cause 3: Variability in tissue/cell preparation.
-
Troubleshooting Step: Standardize the protocol for membrane preparation or cell culture. Ensure consistent protein concentrations across assays. For tissue preparations, use tissue from the same region and from animals of the same age and strain.
-
Problem 2: Discrepancy between in vitro potency and in vivo efficacy.
-
Possible Cause 1: Poor pharmacokinetic properties.
-
Troubleshooting Step: Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of your derivative. Poor bioavailability or rapid metabolism can lead to insufficient target engagement in vivo.
-
-
Possible Cause 2: Off-target effects masking in vivo efficacy.
-
Troubleshooting Step: An off-target effect in vivo could counteract the therapeutic effect of on-target engagement. Re-evaluate the in vivo phenotype in detail and consider whether it could be explained by known off-target activities. Use knockout animal models for the intended target to confirm that the observed efficacy is indeed target-mediated.
-
-
Possible Cause 3: Species differences in target or off-target pharmacology.
-
Troubleshooting Step: Compare the amino acid sequence of the target and known off-targets between the species used for in vitro assays (e.g., human) and your in vivo model (e.g., rodent). Significant differences could alter binding affinities. If possible, repeat key in vitro assays using recombinant receptors from the preclinical species.
-
Data Presentation
Table 1: Comparative Inhibitory Activity (IC50, µM) of this compound Derivatives at Nicotinic Acetylcholine Receptor Subtypes.
| Compound | hα4β2 nAChR | hα7 nAChR | hα3β4 nAChR |
| (±)-18-methoxythis compound | 1.3 | 11 | Data Not Available |
| (+)-catharanthine | 4.8 | 6 | Data Not Available |
| (±)-18-methylaminothis compound | 13 | 43 | Data Not Available |
| (±)-18-hydroxythis compound | 14 | 20 | Data Not Available |
Data from Ca2+ influx assays.[2]
Table 2: Binding Affinities (Ki, µM) of 18-MC for Various Receptors.
| Receptor | Binding Affinity (Ki, µM) |
| α3β4 nAChR | Primary Target |
| μ-opioid receptor | Modest Affinity |
| κ-opioid receptor | Modest Affinity |
| NMDA receptor | No Affinity |
| Serotonin transporter | No Affinity |
Data compiled from various binding assays.[8]
Experimental Protocols
Protocol 1: In Vitro Off-Target Screening using Radioligand Binding Assays
-
Objective: To determine the binding affinity of a this compound derivative to a panel of known off-targets.
-
Materials:
-
Test this compound derivative
-
Membrane preparations from cells expressing the target receptors (e.g., opioid, nicotinic, etc.)
-
Specific radioligands for each target receptor
-
Assay buffer (specific to each receptor)
-
96-well plates
-
Scintillation counter and scintillation fluid
-
-
Methodology:
-
Prepare serial dilutions of the this compound derivative.
-
In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known non-labeled ligand (for non-specific binding), or the test derivative.
-
Incubate the plates at the appropriate temperature and for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test derivative by non-linear regression analysis of the competition binding data.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Assessment of Functional Activity at nAChRs using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Objective: To measure the functional inhibition of nAChR subtypes by a this compound derivative.
-
Materials:
-
Xenopus laevis oocytes
-
cRNA for the desired nAChR subunits (e.g., α9 and α10)
-
Acetylcholine (ACh)
-
Test this compound derivative
-
TEVC setup (amplifier, electrodes, perfusion system)
-
Recording solution (e.g., ND96)
-
-
Methodology:
-
Inject Xenopus oocytes with the cRNA for the nAChR subunits of interest and incubate for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Perfuse the oocyte with the recording solution.
-
Apply a pulse of ACh to elicit an inward current mediated by the nAChRs.
-
After a washout period, co-apply the ACh with the test this compound derivative at various concentrations.
-
Measure the peak current response in the presence of the derivative and compare it to the control response.
-
Generate a concentration-response curve to determine the IC50 for the inhibitory effect of the derivative.
-
Mandatory Visualizations
References
- 1. What We Have Gained from Ibogaine: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity of this compound congeners at nicotinic acetylcholine receptors and inhibitory activity on mouse medial habenula - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an iboga type alkaloid from Tabernaemontana divaricata, inhibits the Wnt signaling pathway by decreasing β-catenin mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. 18-Methoxythis compound, a non-toxic iboga alkaloid congener: effects on morphine and cocaine self-administration and on mesolimbic dopamine release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 18-Methoxythis compound - Wikipedia [en.wikipedia.org]
Best practices for storing and handling coronaridine in the lab
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling coronaridine in a laboratory setting. Find answers to frequently asked questions and troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage condition for this compound?
For long-term stability, this compound should be stored as a crystalline powder at 2-8°C under an inert atmosphere.[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light.[2]
Q2: How should I handle this compound powder upon receiving it?
Before opening the vial, allow the product to equilibrate to room temperature for at least one hour.[3] If the powder has adhered to the cap during transportation, gently shake the vial to ensure all the compound is at the bottom before opening.[3] When handling the powder, especially for tasks like reconstitution or weighing, it is best practice to work in a controlled environment such as a chemical fume hood or a biological safety cabinet to avoid inhalation of dust.[4] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[4]
Q3: In which solvents is this compound soluble?
This compound, a monoterpenoid indole alkaloid, has good solubility in several organic solvents.[1] It is soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[1][3] Methanol has also been shown to be an effective solvent for extracting this compound from plant materials.[5] It has limited solubility in water.[1]
Q4: My this compound solution appears to have precipitated after storage. What should I do?
Precipitation can occur if the solution was stored at a lower temperature than the solvent's freezing point or if the concentration exceeds its solubility at that temperature. Gently warm the solution and vortex or sonicate until the precipitate redissolves. To prevent this in the future, consider storing at a recommended temperature and ensuring the concentration is within the solubility limit for the chosen solvent and storage conditions.
Q5: Are there any known stability issues I should be aware of?
This compound is generally stable under the recommended storage conditions. However, exposure to light and extreme temperatures should be avoided. For stock solutions, it is recommended to prepare aliquots to minimize freeze-thaw cycles, which can degrade the compound over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure this compound is stored at 2-8°C for solids and -20°C or -80°C for solutions, protected from light.[1][2] Prepare fresh stock solutions and aliquot to avoid repeated freeze-thaw cycles. |
| Inaccurate concentration of stock solution. | Verify the correct molecular weight (338.4 g/mol ) was used for calculations.[1] Re-measure the concentration using a validated analytical method like UV-Vis spectroscopy (significant absorption in the 280 nm region) or LC-MS.[1] | |
| Difficulty dissolving this compound | Use of an inappropriate solvent. | This compound has limited aqueous solubility.[1] Use organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, or acetone.[1][3] |
| The concentration is too high for the chosen solvent. | Try to dissolve a smaller amount of this compound or increase the volume of the solvent. Gentle warming and sonication can aid in dissolution. | |
| Contamination of samples | Improper handling of the compound. | Always use clean spatulas and glassware. Handle the powdered form in a controlled environment like a chemical fume hood to prevent cross-contamination.[4] |
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Details | Reference |
| Physical State | Crystalline powder | [1] |
| Molecular Weight | 338.4 g/mol | [1] |
| Solubility | Soluble in: Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Limited solubility in water. | [1][3] |
| Storage (Solid) | 2-8°C under inert atmosphere for extended periods. | [1] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light). | [2] |
| UV Absorption | Significant absorption in the 280 nm region. | [1] |
Experimental Protocols
General Workflow for Handling and Preparing this compound for Experiments
Caption: General laboratory workflow for this compound.
Methodology for Extraction of this compound from Plant Material
This protocol provides a general overview for the extraction of this compound from plant sources, such as Tabernaemontana species.
-
Sample Preparation: The root bark of the plant is collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to extraction with a suitable solvent. Methanol has been identified as an efficient solvent for this purpose.[5] The extraction can be performed at room temperature with agitation for a specified period.
-
Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The filtrate, containing the dissolved alkaloids, is then concentrated under reduced pressure to yield a crude extract.
-
Further Purification (Optional): The crude extract can be further purified using chromatographic techniques, such as column chromatography, to isolate this compound from other alkaloids and plant constituents.
Wnt Signaling Pathway Inhibition Assay
This compound has been shown to inhibit the Wnt signaling pathway by reducing β-catenin expression.[2] A general protocol to assess this activity is outlined below.
-
Cell Culture: Culture Wnt-dependent cancer cell lines (e.g., SW480, HCT116) in appropriate media and conditions.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-40 µM) for a specified duration (e.g., 24 hours).[2]
-
Western Blot Analysis: After treatment, lyse the cells and collect the protein extracts. Perform Western blot analysis to determine the expression levels of β-catenin. A decrease in β-catenin levels in treated cells compared to untreated controls would indicate inhibition of the Wnt signaling pathway.
-
Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or XTT assay) to determine the cytotoxic effects of this compound on the cell lines and calculate IC50 values.[2]
Caption: this compound's effect on the Wnt signaling pathway.
References
- 1. Buy this compound | 467-77-6 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:467-77-6 | Manufacturer ChemFaces [chemfaces.com]
- 4. safety.duke.edu [safety.duke.edu]
- 5. Extraction and Conversion Studies of the Antiaddictive Alkaloids this compound, Ibogamine, Voacangine, and Ibogaine from Two Mexican Tabernaemontana Species (Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Target Selectivity of Novel Coronaridine Congeners
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with novel coronaridine congeners. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets for this compound and its congeners?
This compound and its analogs exhibit complex pharmacology, interacting with multiple neurotransmitter systems.[1] Key targets include opioid receptors (kappa and mu), the serotonin transporter (SERT), and nicotinic acetylcholine receptors (α3β4).[1] Some congeners also show activity at NMDA receptors and sigma receptors. The substitution pattern on the this compound scaffold significantly influences the affinity and selectivity for these targets.
Q2: How can the selectivity of a novel this compound congener be initially assessed?
A common starting point is to perform radioligand binding assays against a panel of known targets for iboga alkaloids. This typically includes kappa, mu, and delta-opioid receptors, SERT, and various nicotinic acetylcholine receptor subtypes. Functional assays, such as GTPγS binding or calcium mobilization assays, can then be used to determine whether the compound acts as an agonist, antagonist, or modulator at the identified targets.
Q3: What are the known challenges in the chemical synthesis of this compound derivatives?
The synthesis of this compound congeners can be challenging due to the complex, rigid, and polycyclic structure of the iboga alkaloid core.[2] Key difficulties include controlling stereochemistry at multiple chiral centers, late-stage functionalization of the indole ring, and achieving scalable and efficient total synthesis.[2][3] However, recent advancements in synthetic methodologies, such as those utilizing pyridine as a starting material, are making the synthesis of ibogaine and its analogs more accessible.[4]
Troubleshooting Guides
Radioligand Binding Assays
Issue: High non-specific binding of a novel this compound congener.
-
Possible Cause: The lipophilic nature of the iboga alkaloid scaffold can lead to non-specific binding to cell membranes, filter mats, and assay plates.
-
Troubleshooting Steps:
-
Optimize Assay Buffer: Include a detergent like 0.1% bovine serum albumin (BSA) or 0.01% Triton X-100 to reduce non-specific binding.
-
Adjust Radioligand Concentration: Use the lowest possible concentration of radioligand that still provides a sufficient signal-to-noise ratio.
-
Pre-soak Filter Mats: Pre-soaking filter mats in a solution of 0.5% polyethylenimine (PEI) can help to reduce non-specific binding of positively charged ligands.
-
Test Different Filter Types: Some ligands may show lower non-specific binding with glass fiber filters compared to polyethylene filters, or vice versa.
-
Issue: Inconsistent Ki values for a this compound analog across experiments.
-
Possible Cause: The compound may be unstable in the assay buffer, or the assay may not be reaching equilibrium. High-affinity ligands, in particular, may require longer incubation times to reach equilibrium.[5][6]
-
Troubleshooting Steps:
-
Assess Compound Stability: Use HPLC or LC-MS to check the stability of your congener in the assay buffer over the time course of the experiment.
-
Determine Equilibrium Time: Conduct a time-course experiment to ensure that the binding of the radioligand has reached a plateau before adding your competitor compound.
-
Ensure Proper Mixing: Vortex all solutions thoroughly before and during the assay to ensure homogeneity.
-
Control for Temperature: Maintain a consistent temperature throughout the assay, as temperature fluctuations can affect binding affinity.[7]
-
Cell-Based Functional Assays
Issue: Low or no response in a kappa-opioid receptor (KOR) activation assay (e.g., GTPγS or BRET).
-
Possible Cause: The novel congener may be an antagonist or a very weak partial agonist at the KOR. Alternatively, the compound may not be cell-permeable or could be cytotoxic at the tested concentrations.
-
Troubleshooting Steps:
-
Perform an Antagonist Assay: Test the ability of your compound to inhibit the response of a known KOR agonist (e.g., U-50488).
-
Assess Cell Viability: Conduct a cell viability assay (e.g., MTT or ATP assay) in parallel to ensure that the lack of response is not due to cytotoxicity.
-
Check for Cell Permeability: If using an intracellular assay, consider the lipophilicity and potential for your compound to cross the cell membrane. Assays measuring downstream signaling events (e.g., cAMP inhibition) can sometimes be more robust for less permeable compounds.
-
Confirm Receptor Expression: Ensure that the cell line used expresses a sufficient level of the target receptor.
-
Issue: High background signal in a serotonin transporter (SERT) uptake assay.
-
Possible Cause: The fluorescent or radiolabeled substrate for SERT may be entering the cells through other transporters or by passive diffusion. Some this compound analogs might also have inherent fluorescent properties.
-
Troubleshooting Steps:
-
Use a Specific SERT Inhibitor: Include a known SERT inhibitor (e.g., fluoxetine) as a control to determine the proportion of uptake that is SERT-mediated.
-
Optimize Substrate Concentration: Use the lowest concentration of the labeled substrate that gives a reliable signal to minimize non-specific uptake.
-
Check for Autofluorescence: If using a fluorescent substrate, test the autofluorescence of your this compound congener at the excitation and emission wavelengths used in the assay.
-
Reduce Incubation Time: Shorter incubation times can help to minimize non-specific uptake and reduce the impact of any potential cytotoxicity.
-
In Vivo Behavioral Assays (Rodent Models of Addiction)
Issue: A this compound congener with good in vitro selectivity shows unexpected off-target effects in vivo (e.g., tremors, sedation).
-
Possible Cause: The compound may have metabolites with different target profiles, or it may interact with other CNS targets not included in the initial screening panel. The complex polypharmacology of iboga alkaloids can lead to unforeseen behavioral effects.[5]
-
Troubleshooting Steps:
-
Conduct a Broader Off-Target Screen: Test the compound against a wider panel of receptors and ion channels, particularly those known to be affected by other psychoactive compounds.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Analyze plasma and brain concentrations of the parent compound and any major metabolites to understand their exposure levels and correlate them with the observed behavioral effects.
-
Dose-Response Studies: Carefully evaluate a range of doses to identify a potential therapeutic window where the desired effects are observed without significant side effects.
-
Use of Antagonist Co-administration: If an off-target effect is suspected to be mediated by a specific receptor, co-administration of a selective antagonist for that receptor can help to confirm this.
-
Data Presentation
Table 1: In Vitro Binding Affinities (Ki, nM) of Hypothetical this compound Congeners
| Compound | KOR | MOR | SERT | α3β4 nAChR |
| This compound | 50 | 250 | 150 | 1000 |
| Congener A | 15 | 500 | 300 | >10,000 |
| Congener B | 200 | 80 | 120 | 500 |
| Congener C | 75 | 300 | 25 | 800 |
Table 2: In Vitro Functional Activity (EC50/IC50, nM) of Hypothetical this compound Congeners
| Compound | KOR (GTPγS) | SERT (Uptake) | α3β4 nAChR (Ca2+) |
| This compound | 150 (Agonist) | 250 (Inhibitor) | 2000 (Antagonist) |
| Congener A | 45 (Agonist) | 800 (Inhibitor) | >10,000 (Inactive) |
| Congener B | >10,000 (Inactive) | 200 (Inhibitor) | 900 (Antagonist) |
| Congener C | 200 (Agonist) | 50 (Inhibitor) | 1500 (Antagonist) |
Experimental Protocols
Radioligand Competition Binding Assay
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer. Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and debris. Centrifuge the resulting supernatant at 40,000 x g for 30 min at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of 0.5-1.0 mg/mL.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a concentration near its Kd, 50 µL of varying concentrations of the this compound congener (or buffer for total binding, or a saturating concentration of a known ligand for non-specific binding), and 50 µL of the membrane preparation.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through a filter mat (e.g., GF/B) using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filter mats in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of the this compound congener and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Serotonin Transporter (SERT) Uptake Assay
-
Cell Culture: Plate cells stably expressing SERT (e.g., HEK293-SERT) in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with varying concentrations of the this compound congener or a control vehicle for 15-30 minutes at 37°C.
-
Uptake Initiation: Add a solution containing a labeled substrate for SERT (e.g., [3H]5-HT or a fluorescent substrate) to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-15 minutes) to allow for substrate uptake.
-
Uptake Termination: Rapidly wash the cells three times with ice-cold KRH buffer to remove the extracellular substrate and terminate the uptake.
-
Detection: Lyse the cells and measure the amount of internalized substrate using a scintillation counter (for [3H]5-HT) or a fluorescence plate reader.
-
Data Analysis: Determine the percentage of inhibition of SERT uptake for each concentration of the this compound congener. Plot the percentage of inhibition as a function of the log concentration of the congener and fit the data to a sigmoidal dose-response curve to determine the IC50.
Visualizations
Caption: Interaction of a this compound congener with its primary molecular targets.
Caption: A typical experimental workflow for assessing the target selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Efficient and Modular Synthesis of Ibogaine and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. swordbio.com [swordbio.com]
Refining purification protocols for coronaridine from crude plant extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of coronaridine from crude plant extracts.
Frequently Asked Questions (FAQs)
Q1: Which plant species are common sources of this compound?
A1: this compound is a monoterpenoid indole alkaloid found in several species of the Apocynaceae family. Commonly researched sources include Tabernaemontana divaricata, Catharanthus roseus, Tabernaemontana alba, and Tabernaemontana arborea.[1][2]
Q2: What are the typical solvents used for the initial extraction of this compound?
A2: Methanol has been shown to be a highly effective solvent for extracting this compound and related alkaloids from plant material.[2][3] Ethanol is also used, particularly for preparing extracts for pharmacological studies.[4] Other solvents mentioned in the literature include chloroform and supercritical CO2.[5]
Q3: What are the key purification steps after the initial crude extraction?
A3: A common workflow involves an acid-base liquid-liquid extraction to separate alkaloids from non-basic compounds. This is typically followed by chromatographic techniques such as column chromatography over silica gel or solid-phase extraction (SPE) to isolate and purify this compound.[4][6]
Q4: How can I identify and quantify this compound in my samples?
A4: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS, LC-MS/MS) is a standard method for the identification and quantification of this compound.[1] Gas chromatography-mass spectrometry (GC/MS) can also be used.[2] For stereospecific identification, liquid chromatography-circular dichroism (LC-CD) can confirm the presence of the natural (-)-coronaridine enantiomer.[1]
Q5: What is the solubility of this compound?
A5: this compound is a crystalline powder with good solubility in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. It has limited solubility in water.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound in Crude Extract | 1. Suboptimal plant material (species, age, growing conditions).2. Inefficient extraction solvent or procedure. | 1. Use young plants of Catharanthus roseus (3-4 weeks after sowing) as this compound content can be higher.[1]2. Cultivating C. roseus at 35°C has been shown to increase this compound accumulation over tenfold compared to 25°C.[1]3. Ensure complete extraction by using a suitable solvent like methanol and an adequate extraction time.[2] |
| Low Purity of this compound after Initial Purification | 1. Presence of structurally similar alkaloids that co-elute.2. Incomplete separation during liquid-liquid extraction. | 1. Optimize the mobile phase gradient in your column chromatography to improve the resolution between this compound and other alkaloids.2. Consider using solid-phase extraction (SPE) with a suitable cartridge (e.g., Oasis HLB) for a more selective purification.[1]3. Ensure the pH is accurately adjusted during the acid-base extraction to maximize the partitioning of this compound into the organic phase. |
| Presence of Unexpected Compounds in the Final Product | 1. Acid-catalyzed rearrangement of other iboga alkaloids into this compound during extraction. | 1. Use milder extraction conditions and avoid strong acids if possible. Monitor the chemical profile of your extract at different stages to track any changes. |
| This compound Degradation during Storage | 1. Improper storage conditions. | 1. Store purified this compound as a crystalline powder at 2-8°C under an inert atmosphere for long-term stability.[5] |
| Difficulty in Achieving High Purity by Column Chromatography | 1. Inappropriate stationary or mobile phase.2. Column overloading. | 1. For silica gel chromatography, a gradient elution with chloroform and acetone (e.g., from 1:0 to 1:1 v/v) can be effective.[6]2. Ensure the amount of crude extract loaded onto the column does not exceed its binding capacity. |
Quantitative Data Summary
Table 1: this compound Content in Catharanthus roseus under Different Growth Conditions
| Growth Temperature | Plant Age | This compound Content (µg/g Fresh Weight) | Reference |
| 25°C | 4 weeks | 30 | [1] |
| 35°C | 4 weeks | 320 | [1] |
| 35°C | 3 weeks | 580 | [1] |
Table 2: Analytical Parameters for this compound Analysis by LC-MS
| Parameter | Value | Reference |
| Column | Waters Acquity UPLC® BEH C18 (2.1×100 mm, 1.7 µm) | [1] |
| Mobile Phase A | 10 mM ammonium acetate/0.1% acetic acid/water | [1] |
| Mobile Phase B | Methanol | [1] |
| Flow Rate | 1 ml/min | [1] |
| Column Temperature | 40°C | [1] |
| Gradient | 0–30 min from 60% to 95% B, 30–40 min at 95% B, 40–40.1 min from 95% to 60% B, 40.1–50 min at 60% B | [1] |
Experimental Protocols
Protocol 1: Extraction and Fractionation of Alkaloids from Tabernaemontana divaricata
This protocol is adapted from a study on the isolation of alkaloids from T. divaricata.[6]
-
Extraction:
-
Powder the air-dried branches and leaves of T. divaricata.
-
Extract the powdered plant material with methanol (3 x 96 hours) at room temperature.
-
Filter the extract and concentrate it under reduced pressure.
-
-
Acid-Base Liquid-Liquid Extraction:
-
Partition the concentrated extract between a 0.5% HCl solution and ethyl acetate.
-
Collect the acidic aqueous layer and adjust the pH to 8-9 with a 15% ammonia solution.
-
Extract the basified aqueous layer with ethyl acetate to obtain the crude alkaloid extract.
-
-
Initial Purification by Column Chromatography:
-
Subject the crude alkaloid extract to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform-acetone (from 1:0 to 1:1, v/v) to yield several fractions.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification
This protocol is based on a method used for the analysis of this compound in Catharanthus roseus.[1]
-
Sample Preparation:
-
Mix 200 µl of the methanol extract with 3,800 µl of mobile phase A (10 mM ammonium acetate, 0.1% acetic acid in water).
-
-
SPE Cartridge Conditioning:
-
Use an Oasis HLB 3 ml (60 mg) extraction cartridge.
-
Condition the cartridge with 2 ml of methanol, followed by 1 ml of water, and then 2 ml of mobile phase A.
-
-
Sample Loading and Washing:
-
Load the 4 ml sample onto the conditioned cartridge.
-
Wash the cartridge with 3 ml of 70% methanol in water.
-
-
Elution:
-
Elute the this compound with 1.5 ml of 100% methanol.
-
Dry the eluate under reduced pressure at 45°C.
-
Visualizations
Caption: General experimental workflow for the extraction and purification of this compound.
Caption: A logical troubleshooting guide for common issues in this compound purification.
References
- 1. Analysis and characteristics of this compound, an alkaloid found in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction and Conversion Studies of the Antiaddictive Alkaloids this compound, Ibogamine, Voacangine, and Ibogaine from Two Mexican Tabernaemontana Species (Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alkaloid studies. 8. Isolation and characterization of alkaloids of Tabernaemontana heyneana Wall and antifertility properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 467-77-6 [smolecule.com]
- 6. Three New Indole Alkaloids from Tabernaemontana divaricata - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Flow Catalysis for Coronaridine Synthesis
Welcome to the technical support center for the optimization of coronaridine synthesis via flow catalysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for the flow synthesis of (+)-coronaridine?
A1: The most commonly cited precursor for the semi-synthesis of (+)-coronaridine in a flow system is (+)-catharanthine, a readily available iboga alkaloid.[1][2][3]
Q2: What type of catalysis is typically employed for this transformation in a flow reactor?
A2: Visible light photoredox catalysis is the primary method used for the conversion of (+)-catharanthine to (+)-coronaridine in a continuous flow setup.[1][2][3] This technique allows for mild and selective reactions.
Q3: What is the reported yield for the flow synthesis of (+)-coronaridine?
A3: A reported overall yield for the semi-synthesis of (+)-coronaridine from (+)-catharanthine using a photoredox flow process is 46%.[1][2]
Q4: What are the key advantages of using a flow chemistry approach for this compound synthesis compared to traditional batch methods?
A4: Flow chemistry offers several advantages, including:
-
Enhanced Safety: The small reaction volumes minimize the risks associated with highly reactive intermediates or exothermic reactions.
-
Precise Control: Flow reactors allow for precise control over reaction parameters such as residence time, temperature, and light intensity, leading to improved reproducibility and optimization.
-
Increased Efficiency: Continuous processing can lead to higher throughput and space-time yields compared to batch reactions.
-
Scalability: Scaling up production is often more straightforward in flow systems by either running the system for longer or by using larger reactors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inadequate Light Source/Intensity: The photocatalyst is not being sufficiently excited. | - Ensure the wavelength of your light source is appropriate for the chosen photocatalyst (e.g., blue LEDs for many iridium-based catalysts).- Increase the light intensity or use a more powerful lamp. Check for obstructions between the light source and the reactor. |
| Catalyst Inactivity: The photocatalyst may have degraded or is not suitable. | - Use fresh photocatalyst.- Ensure the catalyst is fully dissolved in the solvent before pumping it into the reactor.- Consider screening alternative photocatalysts with appropriate redox potentials for the desired transformation. | |
| Incorrect Residence Time: The reaction mixture is not spending enough time in the irradiated zone of the reactor. | - Decrease the flow rate to increase the residence time. Calculate the required residence time based on the reactor volume and flow rate. | |
| Presence of Quenchers: Oxygen or other impurities in the reagents or solvent can quench the excited state of the photocatalyst. | - Degas all solvents and reagent solutions thoroughly before use (e.g., by sparging with nitrogen or argon).- Use high-purity, anhydrous solvents and reagents. | |
| Formation of Multiple Byproducts | Over-irradiation or Incorrect Residence Time: The desired product may be degrading under the reaction conditions, or side reactions are occurring. | - Optimize the residence time; a shorter time might prevent product degradation, while a longer time might be needed for complete conversion of intermediates.- Reduce the light intensity to minimize photochemical side reactions. |
| Incorrect Stoichiometry: An excess of one reagent might lead to side reactions. | - Carefully control the stoichiometry of the reactants using precise pump flow rates. | |
| Reaction Temperature: Suboptimal temperature can favor side reactions. | - Optimize the reaction temperature. While many photoredox reactions are run at room temperature, some may benefit from cooling or gentle heating. | |
| Reactor Clogging | Precipitation of Reagents or Products: The starting materials, product, or byproducts may have low solubility in the reaction solvent. | - Choose a solvent system where all components remain in solution throughout the reaction.- Consider gentle heating of the reactor to improve solubility.- Dilute the reaction mixture. |
| Catalyst Precipitation: The photocatalyst may not be fully soluble at the desired concentration. | - Select a solvent in which the catalyst is highly soluble.- Reduce the catalyst concentration if possible without significantly impacting the reaction rate. | |
| Inconsistent Yields | Fluctuations in Flow Rate: Inconsistent pump performance can lead to variable residence times and stoichiometry. | - Calibrate your pumps regularly.- Use high-quality pumps designed for chemical synthesis to ensure stable and pulseless flow. |
| Temperature Variations: Inconsistent temperature control can affect reaction rates. | - Use a reliable thermostat or cooling system to maintain a constant reactor temperature. | |
| Light Source Instability: Fluctuations in the light source output will affect the reaction rate. | - Ensure a stable power supply for your light source. Monitor the light output if possible. |
Data Presentation
Optimized Reaction Parameters for this compound Synthesis
The following table summarizes the reported optimized conditions for the photocatalytic flow synthesis of (+)-coronaridine from (+)-catharanthine.
| Parameter | Value |
| Starting Material | (+)-Catharanthine |
| Photocatalyst | fac-[Ir(ppy)₂(dtbbpy)]PF₆ |
| Solvent | Acetonitrile (MeCN) |
| Overall Yield | 46% |
Note: This data is based on the published literature and should be used as a starting point for optimization in your specific laboratory setup.
General Influence of Flow Parameters on Photocatalytic Reactions
| Parameter | General Effect on Yield/Purity | Optimization Strategy |
| Residence Time | Longer residence time can increase conversion but may also lead to byproduct formation and product degradation. | Screen a range of residence times by varying the flow rate to find the optimal balance between conversion and selectivity. |
| Temperature | Can influence reaction kinetics and solubility. Higher temperatures may increase reaction rates but can also promote side reactions. | Start at room temperature and screen a range of temperatures (e.g., 10°C to 50°C) to determine the optimal condition. |
| Catalyst Loading | Higher catalyst loading can increase the reaction rate but may also lead to light absorption issues (inner filter effect) and increased cost. | Start with a low catalyst loading (e.g., 0.5-1 mol%) and gradually increase to find the point of diminishing returns. |
| Light Intensity | Higher light intensity generally increases the reaction rate, but excessive intensity can cause degradation of reactants, products, or the catalyst. | Optimize by varying the distance of the light source from the reactor or using neutral density filters. |
| Solvent | The solvent can affect solubility, catalyst performance, and the reaction pathway. | Screen a variety of anhydrous, degassed solvents (e.g., MeCN, DMF, CH₂Cl₂) to find the one that provides the best combination of solubility and reactivity. |
Experimental Protocols
General Protocol for Photocatalytic Flow Synthesis of (+)-Coronaridine
This protocol is a generalized procedure based on the synthesis reported by Stephenson et al. (2014). Researchers should adapt and optimize this protocol for their specific equipment and safety procedures.
1. Reagent and Solvent Preparation:
-
Prepare a stock solution of (+)-catharanthine in anhydrous, degassed acetonitrile.
-
Prepare a separate stock solution of the iridium photocatalyst (e.g., fac-[Ir(ppy)₂(dtbbpy)]PF₆) in the same solvent.
-
Ensure all solutions are thoroughly degassed by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
2. Flow Reactor Setup:
-
Assemble the flow reactor system, which typically consists of:
-
Two syringe pumps for delivering the reactant and catalyst solutions.
-
A T-mixer or other micromixer to combine the reagent streams.
-
A length of transparent tubing (e.g., PFA or FEP) coiled around a light source. The reactor volume is determined by the inner diameter and length of this tubing.
-
A light source (e.g., blue LED strip) positioned to irradiate the coiled reactor.
-
A back-pressure regulator to maintain a consistent pressure within the system and prevent solvent outgassing.
-
A collection vessel.
-
3. Reaction Execution:
-
Set the desired flow rates on the syringe pumps to achieve the target residence time and stoichiometry.
-
Turn on the light source.
-
Begin pumping the reagent and catalyst solutions through the reactor.
-
Allow the system to reach a steady state before collecting the product. This is typically achieved after 3-5 reactor volumes have passed through the system.
-
Collect the reaction output in a suitable vessel.
4. Work-up and Purification:
-
Once the reaction is complete, concentrate the collected solution under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure (+)-coronaridine.
Visualizations
Caption: Experimental workflow for the photocatalytic flow synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound flow synthesis.
References
- 1. Synthesis of (−)-Pseudotabersonine, (−)-Pseudovincadifformine, and (+)-Coronaridine Enabled by Photoredox Catalysis in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of (-)-pseudotabersonine, (-)-pseudovincadifformine, and (+)-coronaridine enabled by photoredox catalysis in flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthetic coronaridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic coronaridine. Our goal is to help you identify and address potential issues arising from batch-to-batch variability, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound and how is it produced?
A1: Synthetic this compound is a laboratory-produced version of the naturally occurring monoterpenoid indole alkaloid. It is often synthesized through multi-step total synthesis or by semi-synthetic routes. One common semi-synthetic method involves the conversion of a related natural product, (+)-catharanthine, using techniques like photoredox catalysis.[1] The specific synthetic route can influence the impurity profile and isomeric composition of the final product.
Q2: What are the potential sources of batch-to-batch variability in synthetic this compound?
A2: Batch-to-batch variability in synthetic this compound can arise from several factors inherent to the chemical synthesis process:
-
Incomplete Reactions: If a reaction step does not go to completion, residual starting materials or intermediates can remain in the final product.
-
Side Reactions: The complex structure of this compound means that side reactions can occur during synthesis, leading to the formation of structural analogs and byproducts.
-
Stereoisomer Formation: The synthesis can produce different stereoisomers of this compound, such as (+)-coronaridine or epi-ibogamine.[2] The ratio of these isomers can vary between batches.
-
Purification Differences: The effectiveness of the final purification steps can vary, leading to different levels and types of impurities in each batch.
-
Solvent and Reagent Quality: The purity of solvents and reagents used in the synthesis can introduce contaminants.
Q3: What are the common impurities that might be present in a batch of synthetic this compound?
A3: While a definitive list of all possible impurities depends on the specific synthetic route, potential impurities can include:
-
Starting Materials: Unreacted precursors from the synthesis, such as (+)-catharanthine.
-
Reaction Intermediates: Partially reacted molecules that were not fully converted to this compound.
-
Stereoisomers: Diastereomers or enantiomers of this compound formed during the synthesis.
-
Degradation Products: this compound may degrade under certain storage or handling conditions.
-
Residual Solvents: Small amounts of solvents used during synthesis and purification may remain.
Q4: How can batch-to-batch variability impact my experimental results?
A4: Variability between batches of synthetic this compound can have a significant impact on experimental outcomes:
-
Inconsistent Biological Activity: Different impurities or a varied isomeric ratio can lead to fluctuations in the observed biological effects. For example, the different stereoisomers of this compound may have distinct biological activities.
-
Variable Potency: The concentration of the active this compound molecule may differ between batches, affecting measures like IC50 or EC50 values.
-
Off-Target Effects: Impurities could have their own biological activities, leading to unexpected or misleading results.
-
Poor Reproducibility: Using different batches of this compound can make it difficult to reproduce experimental findings, a cornerstone of scientific research.
Troubleshooting Guides
Problem 1: Inconsistent results in biological assays between different batches of this compound.
-
Possible Cause: Significant variation in the purity, impurity profile, or isomeric composition between batches.
-
Troubleshooting Steps:
-
Characterize Each Batch: Do not assume that each batch is identical. Perform analytical chemistry to assess the purity and composition of each new batch.
-
Compare Analytical Data: Use techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to compare the chemical fingerprints of the different batches. Look for differences in the number and size of impurity peaks.
-
Quantify the Active Compound: Use a validated analytical method to accurately determine the concentration of this compound in each batch.
-
Isolate and Test Impurities (if possible): If a major impurity is identified, and it is feasible to isolate it, test its biological activity in your assay to understand its potential contribution to the observed effects.
-
Contact the Supplier: Request the certificate of analysis for each batch and inquire about any known changes in the manufacturing process.
-
Problem 2: Observed biological activity is lower or higher than expected.
-
Possible Cause: The actual concentration of this compound is different from the stated concentration, or the presence of an impurity is affecting the assay.
-
Troubleshooting Steps:
-
Verify Concentration: Independently verify the concentration of your this compound stock solution using a method like UV-Vis spectroscopy with a known extinction coefficient, or by quantitative NMR.
-
Assess Purity: A lower-than-expected purity will result in a lower effective concentration of the active compound. Refer to the supplier's certificate of analysis or perform your own purity assessment.
-
Consider Agonistic/Antagonistic Impurities: An impurity could be acting as an agonist or antagonist in your assay, leading to an artificially high or low response.
-
Check Compound Stability: Ensure that your this compound stock solution is stable under your storage conditions and has not degraded. Prepare fresh solutions if degradation is suspected.
-
Data Presentation
Table 1: Example of Batch Characterization Data
| Parameter | Batch A | Batch B | Batch C |
| Purity (by HPLC) | 98.5% | 95.2% | 99.1% |
| Major Impurity 1 | 0.8% | 2.5% | 0.3% |
| Major Impurity 2 | 0.3% | 1.1% | 0.2% |
| Isomeric Ratio (+/-) | 1:99 | 5:95 | 2:98 |
| Residual Solvent (ppm) | 50 | 150 | 30 |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a this compound sample. The specific conditions may need to be optimized for your instrument and column.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-31 min: 80-20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the this compound batch in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Run the sample and integrate the peak areas. Purity is calculated as the area of the main this compound peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Wnt Signaling Pathway Inhibition Assay
This protocol describes a cell-based assay to measure the inhibitory activity of this compound on the Wnt signaling pathway.[3][4]
-
Cell Line: SW480 colon cancer cells, which have a constitutively active Wnt signaling pathway.
-
Reagents:
-
SW480 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Luciferase reporter plasmid with TCF/LEF response elements (e.g., TOPFlash)
-
Control plasmid with mutated TCF/LEF response elements (e.g., FOPFlash)
-
Transfection reagent
-
Luciferase assay reagent
-
-
Procedure:
-
Cell Seeding: Seed SW480 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash) and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound from different batches. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity for each this compound concentration relative to the vehicle control.
-
Compare the dose-response curves and IC50 values obtained for the different batches of this compound.
-
Mandatory Visualizations
References
Troubleshooting artifacts in coronaridine electrophysiology experiments
This technical support center provides troubleshooting guidance for researchers utilizing coronaridine in electrophysiology experiments. The following FAQs address common artifacts and issues encountered during data acquisition.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant increase in baseline noise after applying this compound. What are the possible causes and solutions?
A1: An increase in baseline noise upon this compound application can stem from several sources. Here's a systematic approach to troubleshoot this issue:
-
Perfusion System Instability: The introduction of a new solution can cause mechanical instability.
-
Solution: Ensure your perfusion system is stable and doesn't introduce vibrations. Check for air bubbles in the perfusion line, as these can cause significant noise upon reaching the recording chamber. A stable perfusion flow rate, typically around 1.5 mL/min, is recommended to avoid mechanical disturbances.
-
-
Grounding Issues: Electrical noise is a frequent culprit in electrophysiology.
-
Compound Precipitation: Depending on the solvent and concentration, this compound could potentially precipitate in the external solution, leading to noise.
-
Solution: Visually inspect the this compound solution for any signs of precipitation. Ensure it is fully dissolved and filter the final solution before use.
-
Q2: My baseline is drifting significantly after switching to the this compound-containing solution. How can I correct this?
A2: Baseline drift is a common issue when changing solutions and can be caused by several factors:
-
Liquid Junction Potential Change: A change in the ionic composition of the bath solution upon drug application can alter the liquid junction potential, leading to a slow drift in the baseline.
-
Solution: Allow sufficient time for the new solution to fully exchange in the recording chamber and for the baseline to stabilize. If the drift is predictable, it can sometimes be corrected for during post-acquisition analysis.
-
-
Temperature Fluctuations: Changes in the temperature of the perfusion solution can cause drift.[5]
-
Solution: Ensure your in-line solution heater is functioning correctly and that the temperature of the solution entering the bath is stable.
-
-
Electrode Drift: The recording electrode itself might be drifting.[6]
-
Solution: Check for mechanical stability of the micromanipulator and pipette holder. Ensure there are no air drafts or vibrations affecting the setup.[6]
-
Q3: The effect of this compound on the recorded current seems to be inconsistent between experiments. What could be causing this variability?
A3: Inconsistent drug effects can be frustrating. Here are some potential reasons:
-
Incomplete Washout: this compound, like other hERG blockers, may become "trapped" in the channel, leading to incomplete washout between applications.
-
Solution: Increase the washout time between drug applications. Using a voltage protocol that encourages channel opening can sometimes facilitate the unbinding of trapped drugs.
-
-
Solution Exchange Issues: The local concentration of this compound around the cell may not be consistent.
-
Solution: Optimize the position of your perfusion outlet to ensure rapid and complete solution exchange around the patched cell.
-
-
Cellular Health: The health and viability of the cells can impact their response to drugs.
-
Solution: Monitor the health of your cells throughout the experiment. Look for stable seal resistance and resting membrane potential.
-
Quantitative Data Summary
The following tables summarize the known effects of this compound and its related compounds on various ion channels. This data is essential for designing experiments and interpreting results.
| Compound | Channel | Cell Type | IC50 | Reference |
| This compound | TCF/β-catenin | SW480 | 5.8 µM | [7] |
| Voacangine | TCF/β-catenin | SW480 | 11.5 µM | [7] |
| Isovoacangine | TCF/β-catenin | SW480 | 6.0 µM | [7] |
| 18-Methoxythis compound (18-MC) | hERG | TSA-201 | >50 µM | [8] |
| Ibogaine | hERG | TSA-201 | low µM range | [9] |
| (+)-catharanthine | α9α10 nAChRs | - | higher potency than α3β4 and α4β2 nAChRs | [10] |
| (±)-18-MC | α9α10 nAChRs | - | higher potency than α3β4 and α4β2 nAChRs | [10] |
| (+)-catharanthine | CaV2.2 | - | direct block | [10] |
| (±)-18-MC | CaV2.2 | - | direct block | [10] |
Experimental Protocols
A detailed methodology for a typical whole-cell patch-clamp experiment to assess the effect of this compound on a specific ion channel is provided below.
1. Cell Preparation:
-
Culture cells expressing the ion channel of interest on glass coverslips.
-
Prior to recording, transfer a coverslip to the recording chamber mounted on the microscope stage.
2. Solutions:
-
External Solution (aCSF): Prepare an appropriate artificial cerebrospinal fluid (aCSF) buffered with either bicarbonate (requires carbogenation with 95% O2/5% CO2) or HEPES.[11]
-
Internal Solution: Use a potassium-gluconate-based internal solution for recording potassium currents. The composition can be adjusted based on the specific channel being studied.[11]
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in the external solution on the day of the experiment. Ensure the final solvent concentration is low (<0.1%) to avoid off-target effects.
3. Recording Procedure:
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a healthy-looking cell with the recording pipette while applying slight positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a gigaohm seal.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Switch to voltage-clamp mode and apply a voltage protocol appropriate for the ion channel of interest.
-
Begin perfusion with control external solution at a rate of approximately 1.5 mL/min.
-
After obtaining a stable baseline recording, switch the perfusion to the this compound-containing external solution.
-
Record the effect of this compound until a steady-state block is achieved.
-
Wash out the drug by perfusing with the control external solution until the current returns to the baseline level.
Visualizations
This compound Signaling Pathway
References
- 1. plexon.com [plexon.com]
- 2. blog.a-msystems.com [blog.a-msystems.com]
- 3. neuronexus.com [neuronexus.com]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. amuzainc.com [amuzainc.com]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. This compound, an iboga type alkaloid from Tabernaemontana divaricata, inhibits the Wnt signaling pathway by decreasing β-catenin mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hERG Blockade by Iboga Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-addiction drug ibogaine inhibits voltage-gated ionic currents: A study to assess the drug's cardiac ion channel profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound congeners decrease neuropathic pain in mice and inhibit α9α10 nicotinic acetylcholine receptors and CaV2.2 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docs.axolbio.com [docs.axolbio.com]
Validation & Comparative
Coronaridine vs. Ibogaine: A Comparative Analysis of Anti-Addictive Efficacy and Toxicity
For Researchers, Scientists, and Drug Development Professionals
The quest for effective treatments for substance use disorders has led to the investigation of various naturally occurring and synthetic compounds. Among these, the indole alkaloids ibogaine and coronaridine have shown significant promise as anti-addictive agents. Ibogaine, derived from the West African shrub Tabernanthe iboga, has a long history of traditional use and has been anecdotally reported to interrupt addiction to opioids and other substances. However, its clinical development has been hampered by significant safety concerns, including cardiotoxicity and neurotoxicity. This has spurred research into related compounds with a more favorable safety profile, leading to a focus on this compound and its derivatives, most notably 18-methoxythis compound (18-MC).
This guide provides an objective comparison of the anti-addictive efficacy and toxicity of this compound and ibogaine, supported by experimental data.
Anti-Addictive Efficacy: A Look at the Preclinical Evidence
Both ibogaine and this compound, particularly its synthetic analog 18-methoxythis compound (18-MC), have demonstrated efficacy in animal models of addiction. These studies typically involve drug self-administration paradigms, where animals learn to perform a task (e.g., press a lever) to receive a dose of an addictive substance.
Ibogaine has been shown to dose-dependently decrease the self-administration of morphine in rats.[1] Similarly, this compound and its derivatives have been found to reduce the self-administration of various drugs of abuse, including morphine, cocaine, and nicotine, in animal models.[2][3] A key differentiator highlighted in preclinical studies is that 18-MC appears to reduce drug-seeking behavior without affecting the motivation for natural rewards, such as water, suggesting a more specific anti-addictive action compared to ibogaine.[2]
Table 1: Comparative Anti-Addictive Efficacy in Animal Models
| Compound | Drug of Abuse Model | Animal Model | Key Findings |
| Ibogaine | Morphine Self-Administration | Rats | Dose-dependently decreased morphine intake (2.5-80 mg/kg).[1] |
| Cocaine Self-Administration | Rats | Decreased cocaine self-administration.[4] | |
| This compound (as 18-MC) | Morphine Self-Administration | Rats | Acutely decreased morphine self-administration (40 mg/kg).[2] |
| Cocaine Self-Administration | Rats | Acutely decreased cocaine self-administration (40 mg/kg).[2] | |
| Nicotine Self-Administration | Rats | Oral administration of 40 mg/kg 18-MC significantly reduced nicotine self-administration.[3] |
Toxicity Profile: A Critical Differentiator
The primary obstacle to the widespread clinical use of ibogaine is its significant toxicity. In contrast, this compound and its derivatives have been developed with the specific aim of mitigating these adverse effects.
Cardiotoxicity
A major concern with ibogaine is its potential to induce cardiac arrhythmias, specifically by prolonging the QT interval of the electrocardiogram. This effect is primarily attributed to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel delays cardiac repolarization, increasing the risk of potentially fatal arrhythmias like Torsades de Pointes.
In vitro studies using patch-clamp electrophysiology on cells expressing the hERG channel have provided quantitative data on this cardiotoxic potential.
Table 2: Comparative Cardiotoxicity Data (hERG Channel Inhibition)
| Compound | IC50 for hERG Inhibition | Experimental System |
| Ibogaine | 2.86 - 4.09 µM | Whole-cell patch clamp in HEK 293 cells |
| This compound (as 18-MC) | >50 µM | Whole-cell patch clamp in HEK 293 cells |
The significantly higher IC50 value for 18-MC indicates a much lower propensity for hERG channel blockade and, consequently, a reduced risk of cardiotoxicity compared to ibogaine.
Neurotoxicity
Preclinical studies in rats have demonstrated that high doses of ibogaine can cause degeneration of Purkinje cells in the cerebellum.[5] This neurotoxic effect is a significant concern for its clinical application. In contrast, studies on 18-MC have shown a lack of cerebellar toxicity, even at high doses.[2]
Table 3: Comparative Neurotoxicity Data in Rats
| Compound | Dose | Observation |
| Ibogaine | ≥ 50 mg/kg | Degeneration of cerebellar Purkinje cells.[6] |
| 40 mg/kg | No significant Purkinje cell degeneration.[5] | |
| This compound (as 18-MC) | 100 mg/kg | No evidence of cerebellar toxicity.[2] |
Mechanisms of Action: From "Dirty Drug" to Selective Target
The differing toxicity profiles of ibogaine and this compound derivatives can be attributed to their distinct pharmacological mechanisms. Ibogaine is often described as a "dirty drug" due to its interaction with a wide range of neurotransmitter systems. It exhibits affinity for NMDA receptors, kappa-opioid receptors, serotonin transporters, and sigma receptors, among others.[4] This promiscuous binding profile likely contributes to both its therapeutic and toxic effects.
This compound and, more specifically, 18-MC, are believed to exert their anti-addictive effects through a more selective mechanism. The leading hypothesis is that 18-MC acts as an antagonist at the α3β4 nicotinic acetylcholine receptor.[7] This receptor subtype is implicated in the brain's reward pathways, and its blockade is thought to dampen the reinforcing properties of addictive drugs.
Caption: Proposed primary signaling pathways for the anti-addictive effects of Ibogaine and this compound (18-MC).
Experimental Protocols
Drug Self-Administration in Rats
This model is a cornerstone for evaluating the reinforcing properties of drugs and the efficacy of potential anti-addictive medications.
-
Subjects: Male Wistar or Sprague-Dawley rats are typically used.
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on their back.
-
Training: Animals are placed in operant conditioning chambers equipped with two levers. Presses on the "active" lever result in an intravenous infusion of a drug (e.g., morphine or cocaine), while presses on the "inactive" lever have no consequence. Rats learn to self-administer the drug.
-
Testing: Once a stable baseline of self-administration is established, the test compound (ibogaine or this compound/18-MC) is administered at various doses prior to the self-administration session.
-
Data Analysis: The number of drug infusions is recorded and compared between treatment and vehicle control groups to determine the effect of the test compound on drug-taking behavior.
Caption: Experimental workflow for a typical drug self-administration study in rats.
hERG Channel Inhibition Assay (Whole-Cell Patch Clamp)
This electrophysiological technique is the gold standard for assessing the potential of a compound to block the hERG potassium channel.
-
Cell Line: A mammalian cell line (e.g., HEK 293) that is stably transfected to express the human hERG channel is used.
-
Electrophysiology Setup: Individual cells are "patched" with a microelectrode, allowing for the control of the cell's membrane potential and the recording of ion channel currents.
-
Voltage Protocol: A specific voltage clamp protocol is applied to the cell to elicit hERG channel currents.
-
Compound Application: The test compound is applied to the cell at various concentrations.
-
Data Analysis: The inhibition of the hERG current is measured at each concentration, and an IC50 value (the concentration at which the compound inhibits 50% of the channel activity) is calculated.
Neurotoxicity Assessment in Rats
Histological examination of the brain is used to identify potential neurotoxic effects of the test compounds.
-
Dosing: Rats are administered with various doses of the test compound (ibogaine or this compound/18-MC) or a vehicle control.
-
Tissue Preparation: After a specified period, the animals are euthanized, and their brains are collected and fixed.
-
Histology: The brains, particularly the cerebellum, are sectioned and stained to visualize neurons and glial cells. Stains such as cresyl violet for Nissl bodies (to identify neuronal cell bodies) and antibodies against specific proteins like calbindin (a marker for Purkinje cells) are used.
-
Microscopy and Analysis: The stained sections are examined under a microscope to identify any signs of neuronal damage, such as cell loss or changes in morphology. The number of Purkinje cells can be quantified to assess the extent of neurotoxicity.
Conclusion
The available preclinical data strongly suggests that while both ibogaine and this compound (and its derivatives) possess anti-addictive properties, this compound, particularly as 18-MC, offers a significantly improved safety profile. The reduced cardiotoxicity and neurotoxicity of 18-MC make it a more promising candidate for further clinical development as a treatment for substance use disorders. The more selective mechanism of action of 18-MC, targeting α3β4 nicotinic receptors, may also contribute to a more favorable side-effect profile compared to the multi-target engagement of ibogaine. Further research, including well-controlled clinical trials, is necessary to fully elucidate the therapeutic potential of this compound and its analogs in humans.
References
- 1. Effects of 18-methoxythis compound on acute signs of morphine withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 18-Methoxythis compound, a non-toxic iboga alkaloid congener: effects on morphine and cocaine self-administration and on mesolimbic dopamine release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of antiaddictive actions of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ibogaine neurotoxicity: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A dose-response study of ibogaine-induced neuropathology in the rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacy.media.uconn.edu [pharmacy.media.uconn.edu]
Comparative Efficacy of Coronaridine and 18-Methoxycoronaridine Against Leishmania amazonensis
A comprehensive analysis of in vitro leishmanicidal activity, cytotoxicity, and proposed mechanisms of action.
This guide provides a detailed comparison of the leishmanicidal properties of two related iboga alkaloid congeners, coronaridine and its synthetic derivative, 18-methoxythis compound. The data presented is based on in vitro studies against Leishmania amazonensis, the causative agent of cutaneous and diffuse cutaneous leishmaniasis. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the potential of these compounds as antileishmanial agents.
Data Summary
The following tables summarize the available quantitative data on the leishmanicidal activity and cytotoxicity of this compound and 18-methoxythis compound.
Table 1: In Vitro Antiamastigote Activity against Leishmania amazonensis
| Compound | 90% Inhibitory Concentration (IC90) [µg/mL] |
| This compound | 22 |
| 18-Methoxythis compound | 16 |
| N-methyl-d-glucamine antimoniate (Glucantime®) | 10 |
Table 2: Cytotoxicity against Murine Macrophages
| Compound | Concentration [µg/mL] | Cell Viability (%) |
| This compound | 10 | 93 |
| 20 | 84 | |
| 18-Methoxythis compound | 10 | 93 |
| 20 | 88 | |
| N-methyl-d-glucamine antimoniate (Glucantime®) | 20 | 89 |
Experimental Protocols
The data presented in this guide is based on the following key experimental methodologies.
In Vitro Antiamastigote Activity Assay
This assay evaluates the efficacy of the compounds against the intracellular amastigote form of Leishmania amazonensis within murine macrophages.
-
Macrophage Harvesting and Culture: Peritoneal macrophages are harvested from BALB/c mice and cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 24-well plates containing glass coverslips and incubated at 37°C in a 5% CO2 atmosphere for 24 hours to allow for adherence.
-
Infection with Leishmania amazonensis: Adherent macrophages are infected with stationary-phase promastigotes of L. amazonensis at a parasite-to-macrophage ratio of 10:1. The plates are incubated for 4 hours at 37°C in 5% CO2.
-
Removal of Extracellular Parasites: After the incubation period, non-internalized promastigotes are removed by washing the cell monolayers three times with phosphate-buffered saline (PBS).
-
Compound Treatment: Fresh culture medium containing various concentrations of this compound, 18-methoxythis compound, or the reference drug (Glucantime®) is added to the infected macrophage cultures. Control wells with untreated infected macrophages are also maintained. The plates are incubated for an additional 48 hours.
-
Quantification of Intracellular Amastigotes: Following treatment, the coverslips are fixed with methanol and stained with Giemsa. The number of intracellular amastigotes is determined by light microscopy, counting at least 200 macrophages per coverslip. The results are expressed as the percentage of reduction in the number of amastigotes in treated cells compared to untreated controls. The 90% inhibitory concentration (IC90) is then calculated.
Cytotoxicity Assay (Trypan Blue Exclusion)
This assay assesses the toxicity of the compounds on mammalian cells, specifically murine macrophages.
-
Cell Culture: Murine macrophages are cultured as described in the antiamastigote activity assay.
-
Compound Treatment: The macrophages are treated with different concentrations of this compound and 18-methoxythis compound for 24 hours.
-
Cell Viability Assessment: After treatment, the cells are detached and stained with a 0.4% trypan blue solution. The percentage of viable (unstained) cells is determined by counting under a light microscope.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro leishmanicidal and cytotoxicity assays.
Proposed Mechanism of Action for this compound
Caption: Proposed mitochondrial-mediated leishmanicidal action of this compound.
Discussion
Both this compound and its 18-methoxylated analog, 18-methoxythis compound, demonstrate potent leishmanicidal activity against the intracellular amastigote stage of Leishmania amazonensis. Notably, 18-methoxythis compound exhibits a lower IC90 value (16 µg/mL) compared to this compound (22 µg/mL), suggesting a marginally higher efficacy in this in vitro model. This enhanced activity is significant as 18-methoxythis compound was initially developed to reduce the adverse neurological side effects associated with ibogaine and this compound.
Crucially, both compounds display low toxicity towards murine macrophages at concentrations effective against the parasite. At 10 µg/mL, both alkaloids resulted in 93% macrophage viability, and at 20 µg/mL, viability remained high at 84% for this compound and 88% for 18-methoxythis compound. This indicates a favorable preliminary safety profile for these compounds.
The precise mechanism of leishmanicidal action for these alkaloids is not fully elucidated. However, studies on this compound suggest that its activity may be linked to the disruption of the parasite's mitochondria. This is a promising area of investigation, as the single mitochondrion of Leishmania presents a vulnerable target for chemotherapeutic agents. The proposed mechanism involves the alteration of mitochondrial function, potentially disrupting the electron transport chain, leading to a depletion of ATP and ultimately, parasite death. It is important to note that neither this compound nor 18-methoxythis compound appear to exert their leishmanicidal effect by modulating the production of nitric oxide or key cytokines such as IL-6, IL-12, or TNF-α by the host macrophages.
Validating Coronaridine's Downregulation of β-catenin mRNA in Colon Cancer: A Comparative Guide
An Investigative Review of Coronaridine and Alternative Natural Compounds in Modulating Wnt/β-catenin Signaling in Colon Cancer
The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in the pathogenesis of colorectal cancer. A key event in this pathway is the accumulation and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes promoting tumor growth. Consequently, targeting β-catenin has become a focal point for novel therapeutic strategies. This guide provides a comparative analysis of this compound, a natural alkaloid, and other compounds in their ability to downregulate β-catenin mRNA expression in colon cancer cells, supported by available experimental data and detailed protocols.
Overview of Investigated Compounds
This compound, an iboga-type alkaloid isolated from Tabernaemontana divaricata, has been identified as an inhibitor of the Wnt signaling pathway.[1] Its mechanism of action involves the reduction of β-catenin mRNA levels, leading to decreased β-catenin protein expression. For a comprehensive comparison, this guide also evaluates other natural compounds known to modulate the Wnt/β-catenin pathway, including berberine, an isoquinoline alkaloid, and quercetin, a flavonoid. These compounds have also been reported to interfere with β-catenin signaling, although their precise mechanisms on β-catenin mRNA may differ.
Comparative Efficacy in Downregulating β-catenin
The following table summarizes the available quantitative data on the efficacy of this compound and its alternatives in downregulating β-catenin. It is important to note that direct comparative studies are limited, and experimental conditions may vary between different research works.
| Compound | Cell Line | Concentration | Time | Effect on β-catenin mRNA | Effect on β-catenin Protein/Activity | Reference |
| This compound | SW480 | 5.8 µM (IC50 for TCF/β-catenin inhibition) | Not Specified | Decrease | Decrease | Ohishi et al., 2015 |
| Berberine | HCT116, HT29 | 10, 20, 40 µM | 12h, 24h | Dose- and time-dependent decrease | Dose- and time-dependent decrease | [2] |
| Quercetin | SW480 | 160 µM | 24h | Not directly quantified, but reduced β-catenin/Tcf transcriptional activity ~18-fold | Decreased nuclear β-catenin and Tcf-4 levels | [3][4] |
| Quercetin + 5-FU | HCT-116 | Combination 1 & 2 | 48h | Significant downregulation compared to 5-FU alone | Not Specified | [5] |
| siRNA (control) | SW480 | Not Applicable | 48h | Relative expression of 0.044 ± 0.003 (vs. ~0.45 in controls) | Significant decrease | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Cell Culture
The human colon cancer cell line SW480, which has a mutated APC gene leading to high levels of cytoplasmic and nuclear β-catenin, is a common model for studying Wnt/β-catenin signaling. These cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Quantitative Real-Time PCR (qRT-PCR) for β-catenin mRNA
This protocol provides a general framework for quantifying β-catenin mRNA levels, based on common laboratory practices. Specific details may need to be optimized based on the exact equipment and reagents used.
1. RNA Extraction:
-
Treat SW480 cells with the compound of interest (e.g., this compound, berberine, quercetin) at the desired concentration and for the specified duration.
-
Harvest the cells and extract total RNA using a commercial kit such as the RNeasy Mini Kit (Qiagen) or TRIzol reagent (Invitrogen), following the manufacturer's instructions.
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit (e.g., from Applied Biosystems).
-
The reaction typically includes reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
The thermal cycling conditions for reverse transcription are generally: 25°C for 10 minutes, 37°C for 120 minutes, and 85°C for 5 minutes.
3. Real-Time PCR:
-
Prepare the PCR reaction mixture containing cDNA template, forward and reverse primers for the β-catenin gene (CTNNB1), and a suitable SYBR Green or TaqMan master mix.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Primer sequences for human CTNNB1 (β-catenin): (Note: These are example primers and should be validated)
-
Forward: 5'-AAGGTGCAGCTTCAGTTTCT-3'
-
Reverse: 5'-TGGCAATCCAATTCATTGTC-3'
-
-
Primer sequences for human GAPDH (Glyceraldehyde-3-phosphate dehydrogenase):
-
Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Perform the real-time PCR using a thermal cycler with the following typical conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the fold change in β-catenin mRNA expression relative to the untreated control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.
Wnt/β-catenin Signaling Pathway and Inhibition
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and highlights the points of intervention by inhibitors like this compound.
Caption: Wnt/β-catenin pathway and this compound's inhibitory action.
Experimental Workflow for Validating β-catenin mRNA Downregulation
This diagram outlines the key steps involved in a typical experiment to validate the effect of a compound on β-catenin mRNA expression.
Caption: Workflow for quantifying β-catenin mRNA downregulation.
Conclusion
This compound presents a promising avenue for the development of novel therapeutics for colon cancer by targeting the Wnt/β-catenin pathway through the downregulation of β-catenin mRNA. While direct quantitative data for this compound's effect on mRNA levels requires further investigation through access to full-text studies, the available information strongly supports its inhibitory role. Alternative natural compounds like berberine and quercetin also demonstrate the potential to inhibit this critical signaling pathway, although their primary mechanisms may vary. The provided experimental protocols offer a foundation for researchers to further validate and compare the efficacy of these and other potential inhibitors of β-catenin signaling in the context of colorectal cancer. Future studies should aim for direct, quantitative comparisons of these compounds under standardized conditions to better elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. β-catenin correlates with the progression of colon cancers and berberine inhibits the proliferation of colon cancer cells by regulating the β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quercetin's effects on colon cancer cells apoptosis and proliferation in a rat model of disease [pubmed.ncbi.nlm.nih.gov]
- 4. Disruption of beta-catenin dependent Wnt signaling in colon cancer cells remodels the microenvironment to promote tumor invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin potentiates 5-fluorouracil effects in human colon cancer cells through targeting the Wnt/β-catenin signalling pathway: the role of miR-27a [termedia.pl]
- 6. Knockdown of β-catenin by siRNA influences proliferation, apoptosis and invasion of the colon cancer cell line SW480 - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Antitumor Activity of Coronaridine and Alternatives in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitumor activity of coronaridine and alternative therapeutic agents in xenograft models of cancer. While in vivo validation of this compound's efficacy in such models is not yet documented in publicly available literature, this guide summarizes its known in vitro activity and mechanism of action. This is contrasted with the established in vivo antitumor effects of selected alternative compounds—Silibinin, Berberine, and the conventional chemotherapeutic agent Doxorubicin—for which experimental data from xenograft studies are available.
Executive Summary
This compound, an iboga-type alkaloid, has demonstrated in vitro activity against colon cancer cells by inhibiting the Wnt/β-catenin signaling pathway. However, to date, no peer-reviewed studies have been published validating its antitumor efficacy in in vivo xenograft models. This guide, therefore, presents a comparison based on this compound's in vitro data against the in vivo performance of alternative compounds that have been tested in relevant cancer xenograft models.
The alternatives discussed—Silibinin and Berberine—are natural compounds with demonstrated in vivo antitumor activity in colorectal cancer xenografts. Doxorubicin is included as a standard chemotherapeutic agent for a benchmark comparison. The data presented herein is intended to provide a resource for researchers to evaluate the potential of this compound in the context of existing preclinical data for other anticancer agents.
Data Presentation: Comparative Antitumor Activity
As there is no available in vivo data for this compound, the following tables summarize its in vitro activity and the in vivo antitumor efficacy of the selected alternatives in colorectal cancer xenograft models.
Table 1: In Vitro Activity of this compound
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | SW480 (human colon cancer) | TCF/β-catenin inhibitory activity | IC50 | 5.8 µM | [1] |
Table 2: In Vivo Antitumor Activity of Silibinin in Colorectal Cancer Xenograft Models
| Parameter | SW480 Xenograft | HT29 Xenograft | LoVo Xenograft | Citation |
| Animal Model | Athymic nude mice | Athymic nude mice | Athymic nude mice | [2][3][4][5] |
| Treatment | 100 and 200 mg/kg/day, oral gavage, for 6 weeks | 200 mg/kg/day, oral gavage, for 32 days | 100 and 200 mg/kg/day, oral gavage, for 6 weeks | [2][3][4][5] |
| Tumor Growth Inhibition (Volume) | 26% - 46% | 48% | Significant inhibition (P < 0.001) | [2][3][4][5] |
| Tumor Growth Inhibition (Weight) | 29% - 52% | 42% | Not specified | [2][3] |
| Mechanism of Action | Down-regulation of β-catenin signaling | Inhibition of proliferation and angiogenesis | Induction of apoptosis and cell cycle arrest | [2][3][4][5] |
Table 3: In Vivo Antitumor Activity of Berberine in Colorectal Cancer Xenograft Models
| Parameter | SW620 Xenograft | LoVo Xenograft | Citation |
| Animal Model | Nude mice | Nude mice | [6][7] |
| Treatment | Not specified dosages for 28 days | Not specified dosages for 28 days | [6][7] |
| Tumor Inhibition Rate | 25.83% | 30.66% | [6][7] |
| Mechanism of Action | Inhibition of COX-2/PGE2 mediated JAK2/STAT3 signaling pathway, Down-regulation of β-catenin signaling | Inhibition of COX-2/PGE2 mediated JAK2/STAT3 signaling pathway | [6][7][8] |
Table 4: In Vivo Antitumor Activity of Doxorubicin in Colorectal Cancer Xenograft Models
| Parameter | HCT116 Xenograft | HT-29 Xenograft | Citation |
| Animal Model | Xenograft mouse model | Nude mice | [9][10] |
| Treatment | 2 mg/kg, twice/week | 4 mg/kg/week, in combination with fidarestat | [9][10] |
| Tumor Growth Inhibition | Significantly inhibited tumor growth in combination with Ursolic Acid | Significant decrease in tumor volume in combination with fidarestat | [9][10] |
| Mechanism of Action | DNA damage by inhibiting topoisomerase II and generating reactive oxygen species | Not specified | [9] |
Experimental Protocols
Establishment of a Human Colorectal Carcinoma SW480 Xenograft Model
This protocol is a standard method for establishing a subcutaneous xenograft model using the SW480 human colorectal adenocarcinoma cell line.
1. Cell Culture:
-
SW480 cells are cultured in a suitable medium, such as RPMI-1640, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are harvested during the exponential growth phase for tumor implantation.
2. Animal Model:
-
Six-week-old female athymic nude mice (nu/nu) are commonly used.
-
Animals are housed in a specific pathogen-free environment.
3. Tumor Implantation:
-
A suspension of 5 x 10^6 SW480 cells in 100 µL of sterile phosphate-buffered saline (PBS) is prepared.
-
The cell suspension is mixed 1:1 with Matrigel to enhance tumor take rate and growth.
-
The 200 µL mixture is injected subcutaneously into the right flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days.
-
Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.
-
Treatment is typically initiated when tumors reach a mean volume of 100-150 mm³.
5. Drug Administration and Efficacy Evaluation:
-
The investigational compound (e.g., Silibinin, Berberine) or vehicle control is administered to the mice according to the planned dosing schedule (e.g., daily oral gavage).
-
Tumor volumes and body weights are recorded throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.
6. Histological and Molecular Analysis:
-
Excised tumors can be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analyses (e.g., Western blotting, RT-qPCR) to investigate the drug's mechanism of action.
Mandatory Visualization
Caption: Experimental workflow for in vivo validation of antitumor activity in a xenograft model.
Caption: Simplified signaling pathways of this compound and alternative antitumor agents.
References
- 1. This compound, an iboga type alkaloid from Tabernaemontana divaricata, inhibits the Wnt signaling pathway by decreasing β-catenin mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silibinin suppresses growth of human colorectal carcinoma SW480 cells in culture and xenograft through down-regulation of beta-catenin-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Silibinin suppresses growth and induces apoptotic death of human colorectal carcinoma LoVo cells in culture and tumor xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silibinin suppresses growth and induces apoptotic death of human colorectal carcinoma LoVo cells in culture and tumor xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berberine Inhibits Invasion and Metastasis of Colorectal Cancer Cells via COX-2/PGE2 Mediated JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine Inhibits Invasion and Metastasis of Colorectal Cancer Cells via COX-2/PGE2 Mediated JAK2/STAT3 Signaling Pathway | PLOS One [journals.plos.org]
- 8. Berberine binds RXRα to suppress β-catenin signaling in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of colorectal cancer tumorigenesis by ursolic acid and doxorubicin is mediated by targeting the Akt signaling pathway and activating the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldose reductase inhibitor increases doxorubicin-sensitivity of colon cancer cells and decreases cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Coronaridine vs. Voacangine: A Comparative Guide to their Differential Inhibition of Wnt Signaling
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and migration. Its dysregulation is implicated in numerous diseases, notably cancer. This guide provides a detailed comparison of two iboga alkaloids, coronaridine and voacangine, and their inhibitory effects on the Wnt signaling cascade. The information presented herein is intended to support further research and drug development efforts targeting this crucial pathway.
Quantitative Analysis of Wnt Signaling Inhibition
A key study isolated this compound and voacangine and evaluated their ability to inhibit the TCF/β-catenin signaling pathway, a central component of canonical Wnt signaling. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds.
| Compound | IC50 (µM) for TCF/β-catenin Inhibition |
| Voacangine | 11.5[1][2] |
| This compound | 5.8[1][2] |
These results indicate that this compound is a more potent inhibitor of the TCF/β-catenin pathway than voacangine.
Differential Mechanisms of Action
While both compounds inhibit Wnt signaling, their underlying mechanisms appear to differ.
This compound: Research indicates that this compound's inhibitory effect stems from its ability to decrease the messenger RNA (mRNA) expression of β-catenin.[1][2][3][4] This reduction in β-catenin mRNA leads to lower levels of the β-catenin protein, a critical transducer of the Wnt signal. Importantly, this effect was shown to be independent of proteasomal degradation, as the proteasome inhibitor MG132 did not reverse the this compound-induced decrease in β-catenin levels.[1][2][5]
Voacangine: The precise mechanism by which voacangine inhibits Wnt signaling is less clearly defined in the currently available literature. While it demonstrates inhibitory activity against the TCF/β-catenin pathway, the specific molecular interactions leading to this effect require further investigation.[1][2]
Wnt Signaling Pathway and Points of Inhibition
The following diagram illustrates the canonical Wnt signaling pathway and the proposed point of intervention for this compound.
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of this compound and voacangine on Wnt signaling.
TCF/LEF Luciferase Reporter Assay
This assay is used to quantify the activity of the TCF/β-catenin transcriptional complex.
-
Cell Culture and Transfection:
-
HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates.
-
Cells are co-transfected with a TCF/LEF firefly luciferase reporter plasmid (e.g., TOPFlash) and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[6][7][8][9]
-
-
Compound Treatment:
-
After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound, voacangine, or a vehicle control (e.g., DMSO).
-
-
Luciferase Activity Measurement:
Quantitative Real-Time PCR (qPCR) for β-catenin mRNA
This method is employed to determine the effect of the compounds on the gene expression of β-catenin.
-
Cell Culture and Treatment:
-
SW480 or another appropriate cell line is cultured and treated with this compound, voacangine, or a vehicle control for a specified time.
-
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
The concentration and purity of the RNA are determined.
-
First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcription kit.
-
-
qPCR:
-
qPCR is performed using a thermal cycler with SYBR Green master mix and primers specific for β-catenin and a housekeeping gene (e.g., GAPDH) for normalization.[10]
-
The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[10]
-
The relative expression of β-catenin mRNA is calculated using the ΔΔCt method.
-
Western Blotting for β-catenin Protein
This technique is used to assess the levels of β-catenin protein.
-
Cell Culture and Lysis:
-
Cells are cultured and treated as described for qPCR.
-
Cells are lysed in RIPA buffer containing protease inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
The total protein concentration of the lysates is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[11]
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
The membrane is incubated with a primary antibody against β-catenin and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[11][12]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]
-
Experimental Workflow
The following diagram outlines a typical workflow for comparing the effects of this compound and voacangine on Wnt signaling.
Caption: A generalized workflow for investigating Wnt signaling inhibition.
Conclusion
This compound and voacangine are both inhibitors of the canonical Wnt signaling pathway, with this compound demonstrating greater potency. The differential mechanism of action, with this compound confirmed to reduce β-catenin mRNA levels, highlights the nuanced ways in which small molecules can modulate this complex pathway. Further investigation into the precise molecular targets of voacangine is warranted to fully elucidate its inhibitory profile. The experimental frameworks provided in this guide offer a robust starting point for researchers aiming to further characterize these and other potential Wnt signaling modulators.
References
- 1. This compound, an iboga type alkaloid from Tabernaemontana divaricata, inhibits the Wnt signaling pathway by decreasing β-catenin mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Wnt Reporter Activity Assay [bio-protocol.org]
- 9. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 10. Comparison of gene expression of the oncogenic Wnt/β-catenin signaling pathway components in the mouse and human epididymis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to activate and detect Wnt signaling? [web.stanford.edu]
Coronaridine's Efficacy in Mitigating Morphine-Induced Dopamine Sensitization: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of coronaridine's effects on morphine-induced dopamine sensitization, presenting supporting experimental data and methodologies. The following sections detail this compound's pharmacological profile, its impact on dopamine dynamics in comparison to other therapeutic alternatives, and the underlying neurobiological pathways.
Comparative Efficacy of this compound and Alternatives
This compound and its synthetic analog, 18-methoxycoronoridine (18-MC), have demonstrated significant potential in attenuating the neurochemical and behavioral changes associated with chronic morphine use. The following table summarizes the inhibitory concentrations of this compound and its congeners on various nicotinic acetylcholine receptor (nAChR) subtypes, which are key to their mechanism of action.
| Compound | hα3β4 IC50 (µM)[1] | hα4β2 IC50 (µM)[2] | hα7 IC50 (µM)[2] |
| (+)-catharanthine | 0.68 ± 0.10 | > (+)-18-MC | < (±)-18-MC |
| (±)-18-methoxythis compound (18-MC) | 1.47 ± 0.21 | < (+)-catharanthine | > (+)-catharanthine |
| (-)-ibogaine | 0.95 ± 0.10 | - | - |
| (-)-ibogamine | 0.62 ± 0.23 | - | - |
| (-)-voacangine | 2.28 ± 0.33 | - | - |
| (±)-18-methylaminothis compound | 2.62 ± 0.57 | > (±)-18-MC | > (±)-18-MC |
| (±)-18-hydroxythis compound | 2.81 ± 0.54 | > (±)-18-MC | > (±)-18-MC |
| (-)-noribogaine | 6.82 ± 0.78 | - | - |
Table 1: Inhibitory concentrations (IC50) of this compound and its congeners on human nicotinic acetylcholine receptor subtypes. Data are presented as mean ± standard deviation.
Preclinical studies have demonstrated the efficacy of 18-MC in blocking morphine-induced behavioral and neurochemical sensitization. A key study found that pretreatment with 18-MC completely abolished the sensitized dopamine response in the nucleus accumbens of rats repeatedly treated with morphine[3].
| Treatment Group | Morphine Dose (mg/kg, i.p.) | 18-MC Pretreatment (mg/kg, i.p.) | Outcome in Nucleus Accumbens |
| Repeated Morphine (Sensitized) | 20 | Vehicle | Sensitized dopamine response |
| Repeated Morphine + 18-MC | 20 | 40 | Complete abolition of the sensitized dopamine response[3] |
Table 2: Effect of 18-methoxythis compound (18-MC) on the expression of morphine-induced dopamine sensitization in the nucleus accumbens of rats.
In comparison to existing treatments for opioid use disorder, this compound offers a distinct mechanism of action. The following table provides a summary of alternative pharmacotherapies.
| Drug Class | Examples | Mechanism of Action |
| Opioid Agonists | Methadone | Full μ-opioid receptor agonist; replaces illicit opioid use and prevents withdrawal. |
| Partial Opioid Agonists | Buprenorphine | Partial μ-opioid receptor agonist and κ-opioid receptor antagonist; reduces cravings and withdrawal symptoms with a lower risk of overdose compared to full agonists. |
| Opioid Antagonists | Naltrexone | Blocks the effects of opioids at the receptor level; used for relapse prevention in detoxified patients. |
| α2-Adrenergic Agonists | Clonidine | Reduces the sympathetic nervous system overactivity associated with opioid withdrawal, alleviating symptoms like anxiety, agitation, and muscle aches. A study showed that buprenorphine/naloxone was more effective than clonidine for outpatient opioid detoxification, with 29% of the buprenorphine/naloxone group achieving treatment success compared to 5% of the clonidine group.[4] |
| Ibogaine Alkaloids | Ibogaine, this compound, 18-MC | Primarily act as antagonists at nicotinic acetylcholine receptors, particularly the α3β4 subtype, modulating downstream dopamine release. Ibogaine itself has a complex pharmacology, also interacting with opioid and serotonin receptors.[5] |
Table 3: Comparison of this compound's Mechanism of Action with Other Pharmacotherapies for Opioid Use Disorder.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.
In Vivo Microdialysis for Dopamine Measurement
This technique is used to measure extracellular dopamine levels in specific brain regions of awake, freely moving animals.
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region, such as the nucleus accumbens or striatum.
-
Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.
-
Sample Collection: Small molecules, including dopamine, diffuse across the semi-permeable membrane of the probe into the perfusate. The resulting dialysate is collected at regular intervals.
-
Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Locomotor Activity Assay for Sensitization
This behavioral test measures the stimulant effects of drugs and the development of sensitization.
-
Habituation: Animals are habituated to the locomotor activity chambers for a set period before drug administration.
-
Drug Administration: Animals receive repeated injections of morphine or saline over several days.
-
Activity Monitoring: Following each injection, the animals are placed in the activity chambers, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded using automated tracking systems.
-
Sensitization Assessment: An increase in the locomotor response to a challenge dose of morphine after a withdrawal period indicates the development of sensitization.
Conditioned Place Preference (CPP)
This paradigm assesses the rewarding or aversive properties of a drug.
-
Pre-Conditioning Phase: The animal's baseline preference for two distinct compartments of a chamber is determined.
-
Conditioning Phase: Over several days, the animal is confined to one compartment after receiving the drug (e.g., morphine) and to the other compartment after receiving a control substance (e.g., saline).
-
Test Phase: The animal is allowed to freely access both compartments, and the time spent in each is recorded. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, reflecting the rewarding properties of the drug.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in morphine-induced dopamine sensitization and the proposed mechanism by which this compound cross-validates these effects.
Caption: Morphine-induced dopamine sensitization pathway.
Caption: this compound's proposed mechanism of action.
Caption: General experimental workflow for cross-validation.
References
- 1. This compound congeners inhibit human α3β4 nicotinic acetylcholine receptors by interacting with luminal and non-luminal sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity of this compound congeners at nicotinic acetylcholine receptors and inhibitory activity on mouse medial habenula - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential anti-addictive agent, 18-methoxythis compound, blocks the sensitized locomotor and dopamine responses produced by repeated morphine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CTN-0002: Buprenorphine/Naloxone versus Clonidine for Outpatient Opiate Detoxification – CTN Dissemination Library [ctnlibrary.org]
- 5. Ibogaine - Wikipedia [en.wikipedia.org]
Comparative Analysis of Sedative Properties: Coronaridine vs. Catharanthine
A Comparison Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the sedative properties of two related iboga alkaloids, coronaridine and its congener, catharanthine. The information presented is based on preclinical experimental data, focusing on their mechanisms of action, effective dosages, and the experimental protocols used to determine their sedative effects.
Introduction
This compound and catharanthine are monoterpenoid indole alkaloids that have garnered interest for their diverse pharmacological activities. Recent studies have elucidated their sedative and anxiolytic-like properties, suggesting potential therapeutic applications. This guide aims to objectively compare their performance by presenting quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Quantitative Data Summary
The sedative effects of this compound congeners, particularly (+)-catharanthine and (-)-18-methoxycoronadine (18-MC), have been evaluated in murine models. Both compounds have been shown to induce sedation at similar dose ranges.
| Compound | Animal Model | Test | Effective Sedative Dose | Key Findings | Reference |
| (+)-Catharanthine | Male and Female Mice | Loss of Righting Reflex (LORR) & Locomotor Activity | 63 and 72 mg/kg (i.p.) | Induces sedative-hypnotic effects in a sex-independent manner. | [1][2][3] |
| (-)-18-Methoxythis compound (18-MC) | Male and Female Mice | Loss of Righting Reflex (LORR) & Locomotor Activity | 63 and 72 mg/kg (i.p.) | Induces sedative-hypnotic effects in a sex-independent manner. | [1][2][3] |
Table 1: In Vivo Sedative Activity of this compound Congeners.
The underlying mechanism for this sedative action involves the positive allosteric modulation of GABAA receptors. Electrophysiological studies have quantified the potency of (+)-catharanthine on various human GABAA receptor subtypes.
| Compound | GABAA Receptor Subtype | Potency (EC50 in µM) | Efficacy (% Potentiation) | Key Findings | Reference |
| (+)-Catharanthine | hα1β2γ2 | 14.4 ± 4.6 | >2-fold more efficient than (±)-18-MC | Potentiates GABAA receptors. | [4] |
| hα1β2 | 4.6 ± 0.8 | Not Specified | Activity at this subtype indicates a benzodiazepine-independent mechanism. | [4] | |
| hα2β2γ2 | 12.6 ± 3.8 | Not Specified | Similar effects between α1- and α2-containing receptors. | [4] |
Table 2: In Vitro Potentiation of GABAA Receptors by (+)-Catharanthine.
Mechanism of Action: GABAA Receptor Modulation
Both this compound and catharanthine exert their sedative effects by enhancing the function of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[2] The mechanism is characterized by the following key features:
-
Positive Allosteric Modulation : These compounds bind to a site on the GABAA receptor that is distinct from the binding sites for GABA itself and for benzodiazepines.[1][3]
-
Increased GABA Affinity : This allosteric binding increases the receptor's affinity for GABA, thereby potentiating the inhibitory effect of GABA.[1][2]
-
Benzodiazepine-Insensitive : The sedative effects are not blocked by flumazenil, a classic benzodiazepine antagonist.[4][5] This, along with their activity on receptor subtypes lacking the benzodiazepine binding site (like hα1β2), confirms a mechanism independent of the benzodiazepine site.[4]
Caption: Signaling pathway for this compound/catharanthine-induced sedation.
Experimental Protocols
The sedative properties of these compounds were primarily assessed using behavioral and electrophysiological assays.
Loss of Righting Reflex (LORR) in Mice
This assay is a standard method for evaluating sedative-hypnotic effects.
-
Objective : To determine the dose at which a compound induces a loss of the reflex to return to an upright position.
-
Methodology :
-
Male and female mice are randomly assigned to treatment groups (vehicle control, various doses of this compound/catharanthine).[3]
-
The compound is administered, typically via intraperitoneal (i.p.) injection.[3]
-
Immediately after injection, each mouse is placed on its back.
-
The "immobility time" is recorded, defined as the duration the animal is unable to right itself (i.e., place all four paws on the surface) within a set timeframe (e.g., 30 seconds).
-
The loss of the righting reflex is considered a positive indicator of a sedative-hypnotic effect.[1]
-
Locomotor Activity Test
This test measures general motor activity and can indicate sedation or hyperactivity.
-
Objective : To quantify changes in spontaneous movement following drug administration.
-
Methodology :
-
Mice are habituated to an open-field arena equipped with infrared beams or video tracking software.
-
Following habituation, mice are administered the test compound or vehicle.
-
They are then returned to the arena, and their locomotor activity (e.g., distance traveled, number of line crossings) is recorded for a specified period.
-
A significant decrease in locomotor activity compared to the control group is indicative of sedation.[1]
-
Electrophysiological Recordings
These in vitro experiments determine the molecular mechanism of action on specific ion channels.
-
Objective : To measure the effect of the compounds on the function of GABAA receptors.
-
Methodology :
-
Human GABAA receptor subtypes (e.g., hα1β2γ2, hα1β2) are expressed in a cellular system suitable for electrophysiology, such as Xenopus oocytes or HEK293 cells.
-
Two-electrode voltage-clamp or patch-clamp techniques are used to record the ion currents flowing through the GABAA receptors.
-
A baseline current is established by applying a low concentration of GABA.
-
The test compound (this compound/catharanthine) is then co-applied with GABA to determine if it potentiates the GABA-evoked current.
-
Dose-response curves are generated to calculate EC50 values, indicating the potency of the compound as a positive allosteric modulator.[4]
-
References
- 1. This compound congeners induce sedative and anxiolytic-like activity in naïve and stressed/anxious mice by allosteric mechanisms involving increased GABAA receptor affinity for GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. scholars.okstate.edu [scholars.okstate.edu]
- 5. This compound congeners potentiate GABAA receptors and induce sedative activity in mice in a benzodiazepine-insensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Coronaridine vs. Doxorubicin: A Comparative Cytotoxicity Analysis in Hep-2 Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of the natural alkaloid coronaridine and the conventional chemotherapeutic agent doxorubicin on human laryngeal carcinoma (Hep-2) cells. The data presented is compiled from peer-reviewed research to offer an objective analysis of their respective potencies and mechanisms of action.
Executive Summary
This compound, an indole alkaloid, demonstrates moderate cytotoxic activity against Hep-2 cells, primarily inducing apoptosis with minimal damage to the cell membrane. In contrast, doxorubicin, a well-established anticancer drug, exhibits significantly higher potency but tends to induce necrosis at effective concentrations. Furthermore, doxorubicin has been shown to cause more substantial DNA damage in normal cells compared to this compound, highlighting a potential therapeutic advantage for the natural compound in terms of off-target effects.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and doxorubicin in Hep-2 cells, providing a direct comparison of their cytotoxic potency.
| Compound | Cell Line | Assay | IC50 (µg/mL) |
| This compound | Hep-2 | MTT | 54.47[1][2] |
| Doxorubicin | Hep-2 | MTT | 1.57[1][2] |
Lower IC50 values indicate higher cytotoxic potency.
Mechanism of Action: A Comparative Overview
This compound and doxorubicin elicit their cytotoxic effects through distinct molecular pathways. While both ultimately lead to cell death, their primary mechanisms of action and downstream consequences differ significantly.
This compound: Induction of Apoptosis and Wnt Signaling Inhibition
This compound's primary mechanism of cytotoxicity in Hep-2 cells is the induction of apoptosis, or programmed cell death.[1][2] This is a controlled process that minimizes inflammation and damage to surrounding healthy tissues. Studies have shown that even at high concentrations, this compound favors an apoptotic pathway over necrosis.[1][2]
One of the key signaling pathways modulated by this compound is the Wnt signaling pathway.[3][4] Specifically, this compound has been found to inhibit this pathway by decreasing the mRNA expression of β-catenin.[3][4] The Wnt pathway is crucial in cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. By downregulating β-catenin, this compound disrupts this pro-survival signaling in cancer cells.
Doxorubicin: A Multi-faceted Approach to Cell Killing
Doxorubicin, a widely used anthracycline antibiotic, employs several mechanisms to induce cancer cell death. Its primary modes of action include:
-
DNA Intercalation and Topoisomerase II Poisoning: Doxorubicin inserts itself into the DNA double helix, obstructing DNA replication and transcription.[1][5] It also inhibits the enzyme topoisomerase II, which is essential for relieving topological stress in DNA during replication.[1][6] This leads to the accumulation of DNA double-strand breaks and ultimately triggers cell death pathways.[7]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals and reactive oxygen species.[8] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and induce p53-dependent apoptosis.[8][9]
-
Modulation of Apoptotic and Signaling Pathways: Doxorubicin has been shown to activate the Notch signaling pathway, which is required for doxorubicin-induced apoptosis in some cancer cells.[5] It can also induce apoptosis through the Fas/FasL-mediated extrinsic pathway.[10]
However, a significant drawback of doxorubicin is its tendency to induce necrosis at higher, clinically relevant concentrations, which can lead to inflammation and damage to healthy tissues.[1][2] Furthermore, its genotoxic effects are not limited to cancer cells, as it can cause considerable DNA damage in normal cells.[1]
Experimental Evidence: A Deeper Dive
The differential effects of this compound and doxorubicin on Hep-2 cells have been substantiated through various in vitro assays.
Cell Viability (MTT Assay)
The MTT assay, which measures metabolic activity as an indicator of cell viability, was used to determine the IC50 values presented above. The results clearly indicate that doxorubicin is more potent than this compound in reducing the viability of Hep-2 cells.[1][2]
Cell Membrane Integrity (LDH Assay)
The lactate dehydrogenase (LDH) assay assesses cell membrane integrity, as LDH is released from cells upon membrane damage, a hallmark of necrosis. Studies have shown that this compound does not cause significant LDH release from Hep-2 cells, indicating that it does not compromise cell membrane integrity.[1][2] In contrast, the mechanism of doxorubicin at higher concentrations is associated with membrane damage and necrosis.[1][2]
Apoptosis vs. Necrosis (Annexin V/PI Staining)
Flow cytometry analysis using Annexin V and propidium iodide (PI) staining distinguishes between viable, apoptotic, and necrotic cells. In Hep-2 cells treated with this compound, a significant increase in the population of apoptotic cells (Annexin V positive, PI negative) is observed.[1][2] Conversely, doxorubicin treatment leads to a higher proportion of necrotic cells (Annexin V and PI positive).[1][2]
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz.
Caption: this compound's inhibitory effect on the Wnt signaling pathway.
Caption: Doxorubicin's multi-modal mechanism of action.
References
- 1. embopress.org [embopress.org]
- 2. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an iboga type alkaloid from Tabernaemontana divaricata, inhibits the Wnt signaling pathway by decreasing β-catenin mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. dovepress.com [dovepress.com]
- 6. embopress.org [embopress.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
Synthetic vs. Natural Coronaridine: A Comparative Analysis of Anti-Leishmanial Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-leishmanial properties of synthetic versus natural coronaridine, supported by experimental data and detailed protocols.
Leishmaniasis, a parasitic disease affecting millions globally, necessitates the development of novel, effective, and safe chemotherapies.[1] this compound, an iboga-type indole alkaloid, has demonstrated significant anti-leishmanial activity. This guide delves into a comparative analysis of the efficacy of this compound derived from natural sources versus its synthetic counterpart against Leishmania parasites, with a focus on Leishmania amazonensis, a causative agent of cutaneous leishmaniasis.
Data Presentation: In Vitro Efficacy Against Leishmania amazonensis
The following tables summarize the key quantitative data from studies on natural and synthetic this compound, providing a direct comparison of their leishmanicidal activity.
Table 1: Efficacy Against Intracellular Amastigotes
| Compound | Concentration (µg/mL) | % Inhibition of Amastigote Survival | IC50 (µg/mL) | IC90 (µg/mL) | Reference |
| Natural this compound | 10 | 66% | 4.7 | - | [2] |
| 20 | 85% | [2] | |||
| Synthetic this compound | 1 | 40% | - | 22 | [1] |
| 10 | 70% | [1] | |||
| 20 | 87% | [1] | |||
| Glucantime (Control) | 10 | 62% | 6.6 | - | [2] |
| 20 | 87% | [2] | |||
| 1 | 78% | - | 10 | [1] | |
| 10 | 90% | [1] | |||
| 20 | 94% | [1] |
IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration. Data for natural this compound is from a study where infected macrophages were treated three times, while data for synthetic this compound is from a single-treatment study.
Table 2: Efficacy Against Promastigotes
| Compound | IC50 (µg/mL) | Reference |
| Natural this compound | 4.5 | [2] |
Data for synthetic this compound against promastigotes was not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Anti-Amastigote Activity Assay
This assay evaluates the efficacy of compounds against the intracellular amastigote form of Leishmania residing within macrophages.
-
Macrophage Culture: Peritoneal macrophages are harvested from mice (e.g., BALB/c) and plated in 24-well tissue culture plates at a density of 5 x 10^5 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum. The cells are allowed to adhere for 2 hours at 37°C in 5% CO2.
-
Infection with Promastigotes: Adhered macrophages are infected with Leishmania amazonensis promastigotes at a parasite-to-macrophage ratio of 10:1. The plates are incubated for 4 hours to allow for phagocytosis.
-
Removal of Extracellular Parasites: After the incubation period, the wells are washed to remove non-phagocytosed promastigotes.
-
Compound Treatment: The test compounds (natural or synthetic this compound) are dissolved in an appropriate solvent (e.g., DMSO) and added to the infected macrophage cultures at various concentrations. Control wells receive the solvent alone or a standard anti-leishmanial drug like Glucantime.
-
Incubation: The treated, infected cells are incubated for a specified period (e.g., 24 to 72 hours) at 37°C in 5% CO2. In some protocols, the treatment is repeated at intervals.[2]
-
Assessment of Infection: After incubation, the cells are fixed with methanol and stained with Giemsa. The number of intracellular amastigotes is determined by light microscopy, counting at least 100 macrophages per sample.
-
Data Analysis: The percentage of infected macrophages and the average number of amastigotes per macrophage are calculated. The 50% inhibitory concentration (IC50) or 90% inhibitory concentration (IC90) is then determined by comparing the results from treated and untreated control groups.[1][2]
In Vitro Anti-Promastigote Activity Assay
This assay assesses the direct effect of compounds on the extracellular, motile promastigote form of the parasite.
-
Parasite Culture: Leishmania amazonensis promastigotes are grown in a suitable culture medium (e.g., Schneider's insect medium) supplemented with fetal bovine serum at 25°C.
-
Assay Setup: Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 1 x 10^6 parasites/mL.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Incubation: The plates are incubated at 25°C for 72 hours.
-
Growth Assessment: Parasite growth is assessed by counting the number of motile promastigotes using a Neubauer chamber under a light microscope. Alternatively, a colorimetric assay using reagents like MTT or resazurin can be employed to determine cell viability.
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits promastigote growth by 50% compared to the untreated control.[2]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the current understanding of this compound's mechanism of action.
Caption: Workflow for in vitro anti-leishmanial assays.
Caption: Proposed mechanism of action of this compound.
Discussion and Conclusion
The available data indicates that both natural and synthetic this compound possess potent leishmanicidal activity against Leishmania amazonensis. Synthetic this compound demonstrated a strong dose-dependent effect against intracellular amastigotes, achieving 87% inhibition at 20 µg/mL.[1] Natural this compound also showed significant activity, with an IC50 of 4.7 µg/mL against amastigotes and 4.5 µg/mL against promastigotes.[2]
A direct comparison of IC50 values for the synthetic versus natural compound against amastigotes is challenging due to differences in experimental protocols between the cited studies (single vs. multiple treatments). However, the inhibitory percentages suggest comparable efficacy.
Regarding the mechanism of action, studies on both natural and synthetic this compound indicate that their leishmanicidal effect is not mediated by the upregulation of nitric oxide production in host macrophages, a common pathway for parasite killing.[1] Instead, research on natural this compound points towards a direct effect on the parasite, causing significant structural damage to its mitochondria.[2] This suggests a mechanism independent of the host's immune response activation.
The simple chemical structure and established synthesis methods for this compound are advantageous for its potential development as an anti-leishmanial drug.[1] This facilitates the production of the compound and allows for the synthesis of derivatives, which could lead to enhanced efficacy and improved pharmacological properties.
References
Head-to-Head Comparison: Coronaridine vs. Ibogamine in Preclinical Addiction Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of coronaridine and ibogamine, two iboga alkaloids with potential anti-addictive properties. The following sections detail their performance in key preclinical addiction models, outline experimental methodologies, and illustrate their proposed mechanisms of action.
Executive Summary
This compound and ibogamine, both indole alkaloids derived from the Apocynaceae family of plants, have demonstrated efficacy in reducing drug self-administration in animal models of addiction. Notably, this compound appears to exhibit a more favorable safety profile, with a reduced tendency to induce tremors compared to ibogamine and the related compound ibogaine. While both compounds impact the mesolimbic dopamine system, their precise mechanisms of action may differ, particularly concerning their effects on neurotrophic factors such as a glial cell line-derived neurotrophic factor (GDNF). This guide synthesizes the available preclinical data to offer a comparative overview for researchers in the field of addiction pharmacotherapy.
Efficacy in Addiction Models: A Tabular Comparison
The following tables summarize the quantitative data from key preclinical studies comparing the effects of this compound and ibogamine on drug self-administration and other addiction-related behaviors.
Table 1: Effect on Morphine Self-Administration in Rats
| Compound | Dose (mg/kg, i.p.) | % Decrease in Morphine Intake (1 hour post-treatment) | Reference |
| R-Coronaridine | 40 | Significant Decrease | [1] |
| S-Coronaridine | 40 | Significant Decrease | [1] |
| R-Ibogamine | 40 | Significant Decrease | [1] |
| S-Ibogamine | 40 | Significant Decrease | [1] |
Note: The Glick et al. (1994) study reported dose-dependent decreases for all tested alkaloids (2.5-80 mg/kg), with R-ibogamine showing the most consistent persistent effects.[1] Specific quantitative data on the percentage decrease was not available in the abstract.
Table 2: Effect on Cocaine Self-Administration in Rats
| Compound | Dose (mg/kg, i.p.) | % Decrease in Cocaine Intake (1 hour post-treatment) | Reference |
| R-Coronaridine | 40 | Significant Decrease | [1] |
| S-Coronaridine | 40 | Significant Decrease | [1] |
| R-Ibogamine | 40 | Significant Decrease | [1] |
| S-Ibogamine | 40 | Significant Decrease | [1] |
Note: Similar to the morphine self-administration data, the Glick et al. (1994) study indicated dose-dependent effects for all compounds.[1] Precise quantitative values for the percentage decrease were not provided in the abstract.
Pharmacological and Safety Profile
Table 3: Comparative Pharmacological and Safety Characteristics
| Feature | This compound | Ibogamine | Reference |
| Tremorigenic Effects | Reduced or absent | Present | [1] |
| Effect on Nucleus Accumbens Dopamine Release | Decreases extracellular levels | Decreases extracellular levels | [1] |
| Effect on GDNF Expression in VTA | Not reported, but the derivative 18-MC does not increase GDNF | Ibogaine, a closely related compound, increases GDNF expression | [2][3][4][5][6] |
Experimental Protocols
Drug Self-Administration
The data presented in Tables 1 and 2 are based on intravenous drug self-administration paradigms in rats, a standard preclinical model for assessing the reinforcing properties of drugs and the efficacy of potential treatments.
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump connected to a swivel allowing for drug delivery through a chronically implanted intravenous catheter.
Procedure:
-
Catheter Implantation: Rats are surgically implanted with a chronic indwelling catheter into the jugular vein.
-
Acquisition of Self-Administration: Rats are trained to press an "active" lever to receive an intravenous infusion of either morphine or cocaine. Each infusion is paired with a visual or auditory cue (e.g., a stimulus light). A second "inactive" lever is also present but has no programmed consequences. Training continues until a stable pattern of responding is established.
-
Treatment and Testing: Once stable self-administration is achieved, rats are pre-treated with various doses of this compound, ibogamine, or a vehicle control via intraperitoneal (i.p.) injection. Following a specified pre-treatment time, they are placed back in the operant chambers, and their lever-pressing behavior is recorded for a set duration (e.g., 1 hour). The total number of infusions earned is the primary measure of drug intake.
Naloxone-Precipitated Morphine Withdrawal
This model is used to assess the potential of a compound to alleviate the physical symptoms of opioid withdrawal.
Procedure:
-
Induction of Dependence: Mice or rats are made physically dependent on morphine through repeated injections or the implantation of a slow-release morphine pellet.
-
Treatment: Prior to the induction of withdrawal, animals are treated with the test compound (this compound or ibogamine) or a vehicle.
-
Precipitation of Withdrawal: Withdrawal is precipitated by administering an opioid antagonist, such as naloxone.
-
Observation and Scoring: Immediately following naloxone administration, animals are observed for a defined period, and various withdrawal signs are scored. A common and quantifiable measure is the frequency of "wet-dog shakes" or stereotyped jumping behavior.
Mechanisms of Action: Signaling Pathways
The anti-addictive properties of this compound and ibogamine are believed to be mediated through their interaction with multiple neurotransmitter systems. The diagrams below illustrate the key proposed signaling pathways.
Conclusion
Both this compound and ibogamine show promise as anti-addictive agents by reducing the self-administration of opioids and stimulants in preclinical models. A key differentiator is the superior safety profile of this compound, which exhibits reduced or absent tremorigenic effects compared to ibogamine. While both compounds modulate the mesolimbic dopamine system, their underlying mechanisms may diverge, particularly with respect to the upregulation of the neurotrophic factor GDNF. Further research is warranted to fully elucidate the therapeutic potential and mechanistic nuances of these compounds for the treatment of substance use disorders.
References
- 1. Effects of iboga alkaloids on morphine and cocaine self-administration in rats: relationship to tremorigenic effects and to effects on dopamine release in nucleus accumbens and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blossomanalysis.com [blossomanalysis.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Glial cell line-derived neurotrophic factor mediates the desirable actions of the anti-addiction drug ibogaine against alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Ibogaine Administration Modifies GDNF and BDNF Expression in Brain Regions Involved in Mesocorticolimbic and Nigral Dopaminergic Circuits [frontiersin.org]
Validating the benzodiazepine-insensitive sedative mechanism of coronaridine congeners
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the sedative properties of coronaridine congeners, highlighting their unique benzodiazepine-insensitive mechanism. Supporting experimental data, detailed protocols, and visual pathway representations are included to facilitate a deeper understanding of this promising class of compounds.
This compound and its synthetic derivatives are emerging as a novel class of sedative agents that operate independently of the classical benzodiazepine pathway. This distinction presents a significant opportunity for the development of new sedative-hypnotics with potentially improved side-effect profiles. This guide summarizes the key experimental evidence validating the sedative mechanism of two prominent this compound congeners, (+)-catharanthine and (-)-18-methoxythis compound (18-MC), and compares their activity with traditional sedative agents.
Quantitative Comparison of Sedative Effects
The sedative properties of this compound congeners have been quantified through various in vivo and in vitro experiments. The following tables summarize the key findings, offering a clear comparison of their efficacy and receptor interactions.
Table 1: In Vivo Sedative Activity of this compound Congeners in Mice
| Compound | Test | Effective Dose (mg/kg, i.p.) | Observation | Citation |
| (+)-Catharanthine | Loss of Righting Reflex | 63 - 72 | Induction of sedation | [1][2][3][4] |
| Locomotor Activity | 63 - 72 | Significant decrease in movement | [2][3][4] | |
| (-)-18-Methoxythis compound (18-MC) | Loss of Righting Reflex | 63 - 72 | Induction of sedation | [3][4] |
| Locomotor Activity | 63 - 72 | Significant decrease in movement | [3][4] |
Table 2: GABAA Receptor Modulation by this compound Congeners
| Compound | Receptor Subtype | Effect | EC50 (µM) | Benzodiazepine Site Interaction | Citation |
| (+)-Catharanthine | hα1β2γ2 | Potentiation | 14.4 ± 4.6 | No | [1][5] |
| hα1β2 | Potentiation | 4.6 ± 0.8 | No | [1][5] | |
| hα2β2γ2 | Potentiation | 12.6 ± 3.8 | No | [1][5] | |
| (±)-18-Methoxythis compound | hα1β2γ2 | Potentiation | > (+)-Catharanthine | No | [1][5] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
In Vivo Assessment of Sedation in Mice
a) Loss of Righting Reflex (LORR):
This test is a primary indicator of sedation in rodents.
-
Animals: Male and female mice are used. They are habituated to the experimental room for at least 24 hours before testing.
-
Drug Administration: this compound congeners or a vehicle control are administered via intraperitoneal (i.p.) injection.
-
Procedure: Following injection, each mouse is gently placed on its back. The inability of the mouse to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30-60 seconds) is recorded as a loss of the righting reflex.[6][7] The duration of LORR is measured as the time from the loss of the reflex until it is regained.
b) Locomotor Activity Test:
This assay quantifies the sedative-induced decrease in spontaneous movement.
-
Apparatus: An open-field arena (e.g., a square or circular enclosure with infrared beams to automatically track movement) is used.
-
Procedure: After drug administration, individual mice are placed in the center of the open-field arena. Their horizontal and vertical movements (e.g., distance traveled, rearing frequency) are recorded for a set duration (e.g., 60 minutes).[3] A significant reduction in locomotor activity compared to vehicle-treated controls indicates a sedative effect.
In Vitro Validation of the Benzodiazepine-Insensitive Mechanism
a) [3H]Flunitrazepam Competition Binding Assay:
This radioligand binding assay is crucial for demonstrating that this compound congeners do not bind to the benzodiazepine site on the GABAA receptor.
-
Membrane Preparation: Crude synaptic membranes are prepared from the cerebellum of rats.
-
Assay: The membranes are incubated with a fixed concentration of [3H]flunitrazepam (a radiolabeled benzodiazepine) in the presence of increasing concentrations of the this compound congener.[1][5] Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., diazepam).
-
Analysis: The amount of bound [3H]flunitrazepam is measured using liquid scintillation counting. If the this compound congener does not displace [3H]flunitrazepam, it indicates that it does not bind to the benzodiazepine site.[8]
b) Electrophysiological Recordings (Two-Electrode Voltage Clamp):
This technique directly measures the functional modulation of GABAA receptors by this compound congeners.
-
Expression System: Human GABAA receptor subunits (e.g., α1, β2, γ2) are expressed in Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293 cells).
-
Recording: Whole-cell currents are recorded in response to the application of GABA, the primary agonist of the GABAA receptor.
-
Procedure: A low concentration of GABA that elicits a submaximal current is applied to the cell. Subsequently, the same concentration of GABA is co-applied with the this compound congener.
-
Analysis: An increase in the GABA-evoked current in the presence of the this compound congener indicates positive allosteric modulation.[9] To confirm the benzodiazepine-insensitivity, the potentiation by the congener can be tested in the presence of a benzodiazepine antagonist like flumazenil. The lack of effect of flumazenil on the congener's potentiation confirms a distinct binding site.[1]
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway and a typical experimental workflow for validating the sedative mechanism of this compound congeners.
Conclusion
The collective evidence strongly supports that this compound congeners, specifically (+)-catharanthine and (-)-18-methoxythis compound, induce sedation through a novel mechanism that is independent of the benzodiazepine binding site on the GABAA receptor.[1][5] These compounds act as positive allosteric modulators, enhancing the effect of GABA, the primary inhibitory neurotransmitter in the brain. This unique mode of action, confirmed by both in vivo behavioral studies and in vitro molecular and electrophysiological assays, positions this compound congeners as a compelling new avenue for the development of sedative and hypnotic drugs. Further research, including direct comparative studies with a broader range of existing sedatives and comprehensive safety profiling, is warranted to fully elucidate their therapeutic potential.
References
- 1. This compound congeners potentiate GABAA receptors and induce sedative activity in mice in a benzodiazepine-insensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. This compound congeners induce sedative and anxiolytic-like activity in naïve and stressed/anxious mice by allosteric mechanisms involving increased GABAA receptor affinity for GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.okstate.edu [scholars.okstate.edu]
- 6. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 7. The Mouse as a Model Organism for Assessing Anesthetic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 9. Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of hERG Channel Inhibition by Coronaridine and Ibogaine
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of coronaridine and ibogaine on the human Ether-à-go-go-Related Gene (hERG) potassium channel. The data presented is supported by experimental findings from peer-reviewed literature.
The hERG channel is a critical component in cardiac action potential repolarization. Inhibition of this channel can lead to QT interval prolongation, a condition that increases the risk of potentially fatal cardiac arrhythmias, such as Torsades de Pointes. Ibogaine, a psychoactive indole alkaloid with recognized anti-addictive properties, has been associated with cardiac adverse effects, primarily linked to its potent inhibition of the hERG channel.[1][2] this compound, another iboga alkaloid, and its synthetic derivative, 18-methoxythis compound (18-MC), have been investigated as potentially safer alternatives with reduced cardiac liability.
Data Presentation: Quantitative Comparison of hERG Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for ibogaine and 18-methoxythis compound (a derivative of this compound) on the hERG channel, as determined by whole-cell patch-clamp experiments. Data for this compound's direct effect on hERG channels is not extensively available in the reviewed literature, hence the focus on its well-studied derivative, 18-MC.
| Compound | IC50 (µM) | Cell Line | Comments | Reference |
| Ibogaine | 3 | tsA201 | [2] | |
| 4 | TSA-201 | [3][4] | ||
| 3.53 ± 0.16 | HEK 293 | Extracted from T. iboga | [1] | |
| 4.09 ± 0.69 | HEK 293 | Semisynthesis via voacangine | [1] | |
| 18-Methoxythis compound (18-MC) | 15 | tsA201 | [2][5] | |
| >50 | HEK 293 | [1] |
Key Observations:
-
Ibogaine consistently demonstrates potent inhibition of the hERG channel, with IC50 values in the low micromolar range (3-4 µM).[1][2][3][4]
-
In contrast, 18-methoxythis compound shows significantly weaker hERG inhibition, with reported IC50 values being at least four-fold higher than that of ibogaine, and in one study, greater than 50 µM.[1][2][5]
-
This marked difference in hERG liability suggests that 18-MC may present a more favorable cardiac safety profile compared to ibogaine.
Experimental Protocols: Whole-Cell Patch-Clamp Assay for hERG Inhibition
The following is a detailed methodology for assessing compound-mediated hERG channel inhibition using the whole-cell patch-clamp technique, based on protocols described in the cited literature.
1. Cell Culture and Preparation:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the human hERG cDNA are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM for HEK293) supplemented with fetal bovine serum, antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) to ensure the continued expression of the hERG channel. Cells are grown at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: On the day of the experiment, cells are detached from the culture flask using a non-enzymatic cell dissociation solution, washed with extracellular solution, and re-suspended. The cell suspension is then transferred to the recording chamber.
2. Solutions:
-
Intracellular Solution (Pipette Solution) (in mM): 120 KCl, 1.75 MgCl2, 10 HEPES, 10 EGTA, 5.374 CaCl2, and 4 Na2-ATP, adjusted to pH 7.2 with KOH.
-
Extracellular Solution (Bath Solution) (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, adjusted to pH 7.4 with NaOH.
-
Test Compound Preparation: The test compounds (ibogaine, this compound derivatives) are dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then diluted to the final desired concentrations in the extracellular solution.
3. Electrophysiological Recording:
-
Technique: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane. The cell membrane is then ruptured to achieve the whole-cell configuration.
-
Voltage Protocol: To elicit hERG currents, a specific voltage-clamp protocol is applied. A common protocol involves holding the cell at -80 mV, followed by a depolarizing step to a positive potential (e.g., +40 mV) for a duration sufficient to activate the channels (e.g., 500 ms). The membrane is then repolarized to a negative potential (e.g., -80 mV) via a ramp or a step, during which the characteristic hERG tail current is measured. This protocol is repeated at regular intervals (e.g., every 5 seconds).
-
Data Acquisition: The elicited currents are filtered, digitized, and stored for offline analysis.
4. Data Analysis:
-
Current Measurement: The peak amplitude of the hERG tail current is measured before and after the application of the test compound.
-
Concentration-Response Curve: The percentage of current inhibition is calculated for a range of compound concentrations. This data is then fitted to a Hill equation to determine the IC50 value, which represents the concentration of the compound that produces 50% inhibition of the hERG current.
Mandatory Visualizations
Experimental Workflow for hERG Patch-Clamp Assay
Caption: Mechanism of hERG inhibition leading to QT prolongation.
References
- 1. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. sophion.com [sophion.com]
Confirming the apoptotic induction pathway of coronaridine in tumor cells
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the apoptotic induction pathway of coronaridine, a naturally occurring iboga alkaloid, reveals a promising anti-cancer agent with a distinct mechanism of action compared to conventional chemotherapeutics like doxorubicin and vincristine. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's efficacy, supported by experimental data and detailed protocols, to facilitate further investigation into its therapeutic potential.
This compound has demonstrated significant cytotoxic and apoptotic activity against various tumor cell lines, including human laryngeal carcinoma (Hep-2) cells.[1][2] Notably, its mechanism of inducing programmed cell death, or apoptosis, presents a favorable profile compared to drugs like doxorubicin, which often lead to necrosis, a form of cell death that can trigger inflammation and damage surrounding healthy tissues.[1] Furthermore, this compound has shown potential in overcoming resistance to established chemotherapy agents such as vincristine.[1][3]
Unraveling the Apoptotic Pathway of this compound
The primary mechanism identified for this compound-induced apoptosis involves the inhibition of the Wnt/β-catenin signaling pathway.[4][5] This pathway is crucial in cell proliferation, and its dysregulation is a hallmark of many cancers. This compound has been shown to decrease the mRNA expression of β-catenin, a key component of this pathway, thereby hindering tumor cell growth and survival.[4][5]
While the complete molecular cascade of this compound-induced apoptosis is still under investigation, parallels can be drawn from the study of other apoptosis-inducing agents. The process is broadly categorized into two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a family of proteases called caspases, which are the executioners of apoptosis.
Based on available data and analogous mechanisms, the proposed apoptotic pathway of this compound likely involves the intrinsic pathway, characterized by:
-
Mitochondrial Membrane Potential (ΔΨm) Disruption: A key event in the intrinsic pathway is the loss of mitochondrial membrane potential. This disruption leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.
-
Regulation by Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in controlling mitochondrial integrity. It is hypothesized that this compound shifts this balance in favor of apoptosis by upregulating Bax and downregulating Bcl-2.
-
Cytochrome c Release and Apoptosome Formation: The release of cytochrome c from the mitochondria is a pivotal step. In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell by cleaving various cellular substrates.
Comparative Efficacy of this compound
To provide a clear perspective on the anti-tumor potential of this compound, this section compares its performance with doxorubicin and vincristine, two widely used chemotherapeutic agents.
| Feature | This compound | Doxorubicin | Vincristine |
| Primary Mechanism of Cell Death | Apoptosis[1][2] | Primarily Necrosis in Hep-2 cells[1] | Induces apoptosis by disrupting microtubule function |
| Signaling Pathway | Inhibition of Wnt/β-catenin pathway[4][5] | DNA intercalation, topoisomerase II inhibition, generation of reactive oxygen species[6][7] | Binds to tubulin, leading to mitotic arrest and apoptosis |
| Effect on Normal Cells | Less genotoxic to normal 3T3 fibroblasts compared to doxorubicin[1] | Induces apoptosis in normal cells, leading to cardiotoxicity[6][8] | Can cause neurotoxicity and other side effects |
| Efficacy in Drug-Resistant Cells | Has shown activity against vincristine-resistant cells[1] | Subject to resistance mediated by drug efflux pumps (e.g., P-glycoprotein) | Development of resistance is a significant clinical challenge[3][9] |
| IC50 (Hep-2 cells) | 54.47 µg/mL[1][2] | 1.57 µg/mL[2] | Varies depending on the specific resistant cell line |
Experimental Protocols
To aid in the replication and further exploration of these findings, detailed methodologies for key experimental assays are provided below.
Annexin V/PI Staining for Apoptosis Detection
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Culture tumor cells to 70-80% confluency. Treat cells with this compound or the comparative drug at desired concentrations for the specified time.
-
Harvesting: Detach adherent cells using trypsin-EDTA and collect all cells, including those in the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.
-
Cell Lysis: After drug treatment, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved caspase-9, Bax, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures the integrity of the mitochondrial membrane, which is compromised during apoptosis.
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the compounds of interest.
-
Dye Loading: Add a cationic fluorescent dye, such as JC-1, to the cells and incubate. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies apoptosis.
Visualizing the Pathways
To better illustrate the complex signaling involved, the following diagrams have been generated using Graphviz.
Caption: Proposed apoptotic pathway of this compound in tumor cells.
Caption: General experimental workflow for assessing apoptosis.
Caption: Logical comparison of this compound with doxorubicin and vincristine.
Conclusion
This compound presents a compelling case for further development as an anti-cancer therapeutic. Its unique mechanism of action, centered on the inhibition of the Wnt/β-catenin pathway and the induction of apoptosis, offers a potential advantage over conventional chemotherapies that are often associated with significant side effects and the development of drug resistance. The data presented in this guide underscore the need for continued research to fully elucidate the molecular intricacies of this compound-induced apoptosis and to explore its full therapeutic potential in a clinical setting.
References
- 1. Cytotoxicity and genotoxicity of this compound from Tabernaemontana catharinensis A.DC in a human laryngeal epithelial carcinoma cell line (Hep-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Patchouli alcohol induces G0 /G1 cell cycle arrest and apoptosis in vincristine‐resistant non‐small cell lung cancer through ROS‐mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an iboga type alkaloid from Tabernaemontana divaricata, inhibits the Wnt signaling pathway by decreasing β-catenin mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways [pubmed.ncbi.nlm.nih.gov]
- 7. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming vincristine resistance in cancer: Computational design and discovery of piperine-inspired P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Coronaridine
For Immediate Implementation by Laboratory Personnel
The proper disposal of Coronaridine, an iboga-type alkaloid, is critical to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals. Adherence to these procedures will minimize risks associated with the handling and disposal of this compound.
I. Hazard and Safety Overview
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a primary concern.[1] All personnel handling this compound should be familiar with the safety data sheet (SDS) and wear appropriate personal protective equipment (PPE), including safety goggles with side shields, protective gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[2]
II. Waste Segregation and Container Management
Proper segregation and containment are the foundational steps for safe disposal.
-
Waste Container: Use a designated, leak-proof, and sealable container for all this compound waste.[3] The container must be compatible with the waste material; high-density polyethylene (HDPE) is a suitable choice.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., harmful, environmental hazard).
-
Incompatible Materials: Store this compound waste away from strong acids, alkalis, and strong oxidizing/reducing agents.[1]
III. Step-by-Step Disposal Protocol
1. Solid Waste (Pure Compound, Contaminated PPE, etc.):
-
Carefully place all solid this compound waste, including contaminated gloves, weigh boats, and absorbent paper, into the designated hazardous waste container.
-
Ensure the container is securely sealed after each addition to prevent accidental spills or exposure.
-
Store the sealed container in a designated satellite accumulation area within the laboratory.[4][5]
2. Liquid Waste (Solutions containing this compound):
-
Collect all aqueous and solvent-based solutions containing this compound in a designated liquid hazardous waste container.
-
Do not dispose of this compound solutions down the drain.[6]
-
Seal the container tightly after each use.
-
Store in the satellite accumulation area, segregated from incompatible materials.
3. Empty this compound Containers:
-
A container that has held this compound is considered hazardous waste unless properly decontaminated.
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol or methanol).
-
Collect the rinsate as hazardous liquid waste.
-
After triple rinsing, the container may be disposed of as non-hazardous waste, though it is best practice to deface the label before disposal.
4. Spill Decontamination:
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or diatomaceous earth).[1]
-
Collect the contaminated absorbent material and place it in the designated solid hazardous waste container.
-
Decontaminate the spill area by scrubbing with alcohol.[1]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
IV. Final Disposal
All this compound waste must be disposed of through an approved waste disposal plant.[1] Contact your institution's EHS office to arrange for the pickup and disposal of your hazardous waste containers. Do not attempt to dispose of this compound waste through regular trash or other non-compliant means.
V. Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
| Environmental Precaution | P273: Avoid release to the environment. | [1] |
| Storage Temperature | Powder: -20°C; In solvent: -80°C | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
VI. Experimental Workflow: this compound Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. This compound|467-77-6|MSDS [dcchemicals.com]
- 2. chemfaces.com [chemfaces.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
